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  • Product: Methyl 5-(methylamino)pentanoate hydrochloride
  • CAS: 1253582-24-9

Core Science & Biosynthesis

Foundational

Chemical structure of Methyl 5-(methylamino)pentanoate hydrochloride

An In-depth Technical Guide to Methyl 5-(methylamino)pentanoate Hydrochloride Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery and fine chemical synthesis, the strategic va...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-(methylamino)pentanoate Hydrochloride

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and fine chemical synthesis, the strategic value of a molecule is often defined by its versatility and structural attributes. Methyl 5-(methylamino)pentanoate hydrochloride is one such molecule—a seemingly simple bifunctional building block that holds significant potential for the construction of more complex and biologically active compounds. This guide is intended for the practicing researcher and scientist, providing a comprehensive technical overview that moves beyond a simple recitation of facts. Herein, we will delve into the "why" behind the "how," exploring the rationale for synthetic choices and analytical interpretations. Our focus is on providing a self-validating framework for understanding and utilizing this compound, grounded in established chemical principles and authoritative references.

Chemical Identity and Structural Elucidation

Methyl 5-(methylamino)pentanoate hydrochloride is the hydrochloride salt of the methyl ester of 5-(methylamino)pentanoic acid. The presence of a secondary amine and a methyl ester within a flexible five-carbon chain makes it a valuable synthon for introducing a specific pharmacophore or for use in the construction of peptide mimetics and other complex molecular architectures.

The hydrochloride salt form enhances the compound's stability and crystallinity, and it improves its solubility in polar solvents, which can be advantageous for certain reaction conditions.[1]

Chemical Structure

The structure consists of a pentanoate backbone with a methylamino group at the 5-position and a methyl ester at the 1-position. The secondary amine is protonated in the hydrochloride salt form.

Caption: .

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that due to a lack of extensive published data for this specific molecule, some properties are inferred from closely related compounds.

PropertyValueSource/Comment
Molecular Formula C₇H₁₆ClNO₂-
Molecular Weight 181.66 g/mol -
CAS Number 1253582-24-9-
Appearance White to off-white solid (predicted)Based on similar amino acid hydrochlorides.[2]
Melting Point 145.5 to 147°C (for Methyl 5-aminopentanoate HCl)Data for the primary amine analogue; a similar range is expected.
Solubility Soluble in water and methanol.[1] Limited solubility in less polar organic solvents.[3]The hydrochloride salt form significantly increases polarity and solubility in protic solvents.[1]
pKa (predicted) ~9-10 for the secondary ammonium groupTypical range for secondary ammonium ions.

Synthesis of Methyl 5-(methylamino)pentanoate Hydrochloride

The synthesis of this compound can be approached through a few logical pathways. The key transformations are the esterification of a carboxylic acid and the N-methylation of a primary amine. The order of these steps can be varied, leading to two primary synthetic routes.

G cluster_0 Route A: N-Methylation then Esterification cluster_1 Route B: Esterification then N-Methylation 5-Aminopentanoic Acid 5-Aminopentanoic Acid 5-(Methylamino)pentanoic Acid 5-(Methylamino)pentanoic Acid 5-Aminopentanoic Acid->5-(Methylamino)pentanoic Acid N-Methylation Target Compound Methyl 5-(methylamino)pentanoate HCl 5-(Methylamino)pentanoic Acid->Target Compound Esterification (HCl/MeOH) 5-Aminopentanoic Acid_B 5-Aminopentanoic Acid Methyl 5-aminopentanoate HCl Methyl 5-aminopentanoate HCl 5-Aminopentanoic Acid_B->Methyl 5-aminopentanoate HCl Esterification (HCl/MeOH) Target Compound_B Methyl 5-(methylamino)pentanoate HCl Methyl 5-aminopentanoate HCl->Target Compound_B N-Methylation

Caption: Synthetic workflow for Methyl 5-(methylamino)pentanoate hydrochloride.

Protocol 1: Fischer Esterification of 5-(Methylamino)pentanoic Acid

This protocol is based on the classic Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.[4] In this case, hydrochloric acid can serve as both the catalyst and the source of the hydrochloride salt.

Rationale: This is a straightforward and cost-effective method, particularly if the N-methylated precursor acid is available. The use of excess methanol drives the equilibrium towards the ester product.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(methylamino)pentanoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 fold excess by volume). While stirring, slowly add concentrated hydrochloric acid (1.1 eq) or bubble anhydrous HCl gas through the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be triturated with cold diethyl ether to induce crystallization. The solid product is then collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

Protocol 2: Reductive Amination of Methyl 5-oxopentanoate

This alternative route involves the formation of the ester first, followed by the introduction of the methylamino group via reductive amination.

Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[2] This route may be preferable if methyl 5-oxopentanoate is a more readily available starting material.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve methyl 5-oxopentanoate (1.0 eq) in a suitable solvent such as methanol. Add a solution of methylamine (1.1 eq, e.g., as a solution in methanol or THF) at 0 °C. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quenching and Salt Formation: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the pH is acidic. This will also form the hydrochloride salt.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Analytical Characterization

Due to the absence of publicly available experimental spectra for Methyl 5-(methylamino)pentanoate hydrochloride, this section provides predicted data based on established principles of NMR, IR, and MS, along with data from analogous structures. This information is intended to serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen).

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show a signal for each of the seven unique carbon atoms in the molecule.

Predicted NMR Data (in D₂O):

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOCH₃~3.7 (s, 3H)~52
-CH₂-COO-~2.4 (t, 2H)~33
-CH₂-CH₂COO-~1.7 (m, 2H)~22
-CH₂-CH₂N-~1.6 (m, 2H)~27
-CH₂-N-~3.0 (t, 2H)~48
-N-CH₃~2.7 (s, 3H)~35
C=O-~175

s = singlet, t = triplet, m = multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 5-(methylamino)pentanoate hydrochloride is expected to show characteristic absorption bands for the secondary ammonium ion, the ester carbonyl group, and C-H bonds.[5][6]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~2700-2400N⁺-H stretchBroad absorption characteristic of a secondary ammonium salt.[7]
~1735C=O stretchStrong, sharp absorption typical of an aliphatic methyl ester.
~1600N⁺-H bendBending vibration of the secondary ammonium group.[7]
~1200C-O stretchStrong absorption from the ester C-O bond.
2950-2850C-H stretchAliphatic C-H stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of the target compound (Methyl 5-(methylamino)pentanoate), the electron ionization (EI) mass spectrum would likely show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data (for the free base, C₇H₁₅NO₂):

m/zIonFragmentation Pathway
145[M]⁺Molecular ion
114[M - OCH₃]⁺Loss of the methoxy group from the ester.
88[CH₃NHCH₂CH₂]⁺Alpha-cleavage adjacent to the nitrogen atom.
58[CH₂=N⁺HCH₃]Alpha-cleavage, a common fragmentation for N-methylamines.

Applications in Research and Development

Methyl 5-(methylamino)pentanoate hydrochloride serves as a valuable bifunctional building block in organic synthesis. Its utility stems from the presence of two reactive sites: the secondary amine and the methyl ester.

  • Pharmaceutical Synthesis: N-methylated amino acids are common motifs in many biologically active peptides and small molecules.[8] N-methylation can improve metabolic stability and cell permeability. This building block could be used in the synthesis of peptidomimetics or as a linker in drug-conjugate chemistry.

  • Fine Chemical Synthesis: The amine can be further elaborated through acylation, alkylation, or arylation reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide. This allows for the divergent synthesis of a wide range of target molecules.

Safety and Handling

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[1] Handle with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 5-(methylamino)pentanoate hydrochloride is a versatile and potentially valuable building block for chemical synthesis. While detailed experimental data for this specific compound is sparse in the public domain, its structure, properties, and reactivity can be reliably predicted based on established chemical principles and data from closely related analogues. The synthetic routes and analytical data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. 2008;13(5):1201-1210. Available from: [Link]

  • Synthesis of N-Alkyl Amino Acids.
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. 2022.
  • A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. Synfacts. 2021;17(08):833.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters. 2017;58(4):321-324.
  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry. 1971;49(12):1968-1974.
  • Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry. 1957;21(6):379-382.
  • Reductive methylation by aqueous formaldehyde and zinc a.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. 2019;9(2):357-365.
  • Reductive amination. Wikipedia. Available from: [Link]

  • Decoding the IR Spectrum of Secondary Amines.
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. 1952;30(10):770-782.
  • IR: amines. Available from: [Link]

  • Amino Acid Freebase vs. HCl Salt. Reddit. 2017. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry & Physics. Available from: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. 2016. Available from: [Link]

  • Spectroscopy of Amines. In: Organic Chemistry. OpenStax; 2023.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • Mass spectrum of methyl methanoate. Doc Brown's Chemistry. Available from: [Link]

  • Methyl 5-aminopentanoate hydrochloride. PubChem. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-(methylamino)pentanoate Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 5-(methylamino)pentanoate hydrochloride, a versa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-(methylamino)pentanoate hydrochloride, a versatile chemical intermediate. Moving beyond a simple data sheet, this document elucidates the compound's synthetic rationale, its strategic importance in medicinal chemistry, and practical, field-proven insights into its application.

Core Compound Identification and Properties

Methyl 5-(methylamino)pentanoate hydrochloride is a derivative of 5-aminopentanoic acid, a non-proteinogenic amino acid. The presence of both a methyl ester and an N-methylated amine makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with therapeutic potential.

PropertyValueSource
CAS Number 1253582-24-9[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
IUPAC Name methyl 5-(methylamino)pentanoate;hydrochlorideN/A
SMILES COC(=O)CCCCNC.Cl[1]
Predicted XlogP 0.3[1]
Storage Conditions Inert atmosphere, 2-8°CN/A

Strategic Importance in Medicinal Chemistry and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, Methyl 5-(methylamino)pentanoate hydrochloride serves as a crucial precursor for the synthesis of a variety of molecular scaffolds. Its utility stems from the strategic incorporation of the N-methylated amino acid motif.

2.1. The "Magic Methyl" Effect and N-Methylation in Peptidomimetics

The introduction of a methyl group on a nitrogen atom, often referred to as the "magic methyl" effect, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. N-methylated amino acids are key components in the design of peptidomimetics for several reasons:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of peptide-based drugs.[2][3]

  • Improved Membrane Permeability: The replacement of an N-H bond with an N-CH₃ bond reduces the number of hydrogen bond donors, which can decrease the desolvation penalty for crossing lipid membranes and potentially improve oral bioavailability.[3]

  • Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation and enhance binding affinity to its target.[2][3]

2.2. A Precursor to Substituted Piperidines and Other Heterocycles

The linear carbon chain of Methyl 5-(methylamino)pentanoate hydrochloride, with reactive functionalities at both ends, makes it an ideal starting material for intramolecular cyclization reactions to form substituted piperidines.[4][5] Piperidine scaffolds are prevalent in a vast number of approved drugs due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets.

Caption: Logical flow of the strategic applications of Methyl 5-(methylamino)pentanoate hydrochloride.

Synthesis and Manufacturing: A Plausible and Referenced Approach

While specific, peer-reviewed synthesis routes for Methyl 5-(methylamino)pentanoate hydrochloride are not abundant, a robust and logical two-step synthesis can be designed based on well-established organic chemistry principles for the esterification of amino acids and the N-methylation of amino acid esters.

3.1. Proposed Synthetic Workflow

Caption: A plausible two-step synthetic workflow for Methyl 5-(methylamino)pentanoate hydrochloride.

3.2. Step-by-Step Experimental Protocols

Step 1: Esterification of 5-Aminopentanoic Acid

The esterification of amino acids can be efficiently achieved using methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl).[6][7] The TMSCl method is often preferred due to its mild reaction conditions and straightforward workup.[7]

  • Protocol:

    • Suspend 5-aminopentanoic acid (1 equivalent) in methanol (5-10 volumes).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add trimethylchlorosilane (2-3 equivalents) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure to yield the crude Methyl 5-aminopentanoate hydrochloride. This can be used directly in the next step or purified further if necessary.

Causality behind Experimental Choices:

  • TMSCl as Catalyst: TMSCl reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6] This method avoids the use of corrosive and hazardous reagents like thionyl chloride.

  • Methanol as Reagent and Solvent: Using methanol as the solvent ensures a large excess is present, driving the equilibrium towards the ester product according to Le Chatelier's principle.

Step 2: N-Methylation of Methyl 5-aminopentanoate

The N-methylation of amino acid esters can be accomplished through various methods. A common and effective method involves the use of a protecting group, followed by methylation and deprotection. However, for a secondary amine, a direct alkylation can sometimes be achieved, though it risks over-methylation. A more controlled approach involves reductive amination. For the synthesis of a secondary amine, a more direct approach using a methylating agent like methyl iodide with a suitable base is plausible, though requires careful control to avoid quaternization. A well-established method for N-methylation of N-acyl and N-carbamoyl amino acids uses sodium hydride and methyl iodide.[8]

  • Protocol (based on N-acylation/methylation/deprotection):

    • Protect the primary amine of Methyl 5-aminopentanoate, for example, as a benzoyl or carbobenzoxy derivative.

    • To a solution of the N-protected amino ester (1 equivalent) in a suitable solvent (e.g., THF/DMF), add sodium hydride (1.5-2 equivalents) cautiously at 0°C.

    • Add methyl iodide (1.5-2 equivalents) and allow the reaction to proceed at room temperature or with gentle heating until complete.

    • Quench the reaction carefully with water and extract the N-methylated, N-protected product.

    • Deprotect the amine (e.g., by catalytic hydrogenation for a Cbz group or hydrolysis for an acyl group) to yield Methyl 5-(methylamino)pentanoate.

Step 3: Hydrochloride Salt Formation

  • Protocol:

    • Dissolve the free base, Methyl 5-(methylamino)pentanoate, in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Methyl 5-(methylamino)pentanoate hydrochloride as a solid.

Analytical Characterization and Quality Control

Ensuring the purity and identity of Methyl 5-(methylamino)pentanoate hydrochloride is critical for its successful application in multi-step syntheses. A combination of analytical techniques should be employed.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), the N-methyl group protons (singlet, ~2.5 ppm), and the methylene protons of the pentanoate backbone (multiplets, ~1.5-3.0 ppm). The amine proton may be broad or exchange with the solvent.
¹³C NMR Resonances for the ester carbonyl carbon (~174 ppm), the methoxy carbon (~52 ppm), the N-methyl carbon (~35 ppm), and the carbons of the pentanoate chain.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 146.11.
HPLC (RP) A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions.
FT-IR Characteristic absorptions for the ester carbonyl (C=O) stretch (~1735 cm⁻¹), C-O stretch (~1170 cm⁻¹), and N-H stretch of the secondary ammonium salt (~2400-2800 cm⁻¹, broad).

Concluding Remarks for the Practicing Scientist

Methyl 5-(methylamino)pentanoate hydrochloride represents a valuable and versatile building block for the modern medicinal chemist. Its utility is not in its own bioactivity, but in the potential it unlocks for the synthesis of more complex and potent therapeutic agents. The strategic incorporation of the N-methylated amino acid motif can impart desirable pharmacokinetic properties, leading to more robust drug candidates. A thorough understanding of its synthesis and analytical characterization is paramount for its effective use in the drug discovery and development pipeline.

References

  • Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 13, 2026, from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599.
  • Khom, S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 518-523. [Link]

  • Wessjohann, L. A., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 614-633. [Link]

  • Coggins, J. R., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved March 13, 2026, from [Link]

  • Rosas-Valdéz, M. E., et al. (2016). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research. Journal of the Mexican Chemical Society, 60(3), 133-141.
  • Process for the preparation of amino acid methyl esters. (n.d.). Google Patents.
  • Wiedemann, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1756-1762. [Link]

  • Synthesis of Piperidines Using Organometallic Chemistry. (n.d.). White Rose eTheses Online. Retrieved March 13, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved March 13, 2026, from [Link]

  • Methyl 5-(methylamino)pentanoate hydrochloride. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

Sources

Foundational

pKa values of Methyl 5-(methylamino)pentanoate hydrochloride

An In-Depth Technical Guide to the pKa Values of Methyl 5-(methylamino)pentanoate hydrochloride This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of Methyl 5-(methylamino)pent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of Methyl 5-(methylamino)pentanoate hydrochloride

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of Methyl 5-(methylamino)pentanoate hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the pKa is fundamental to predicting the behavior of this molecule in various physiological and experimental settings, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of a molecule is the pH at which it is 50% in its protonated and 50% in its deprotonated form. For a compound like Methyl 5-(methylamino)pentanoate hydrochloride, this equilibrium is pivotal. The ionization state influences critical properties such as solubility, membrane permeability, and binding to biological targets.[1] An accurate understanding of its pKa is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

Molecular Structure and Ionizable Groups

Methyl 5-(methylamino)pentanoate hydrochloride possesses two key functional groups: a secondary amine and a methyl ester. The hydrochloride salt form indicates that the basic nitrogen atom of the amine is protonated.

  • Secondary Amine: This is the primary basic center of the molecule. The pKa of the conjugate acid of a typical secondary amine is in the range of 10-11. For instance, the pKa of the conjugate acid of methylamine is approximately 10.6.[2][3][4][5][6] The electron-donating alkyl groups slightly increase the basicity of the nitrogen compared to ammonia.

  • Methyl Ester: The ester group is generally considered non-ionizable under physiological pH conditions. However, its presence can have a minor electron-withdrawing inductive effect on the nearby amino group, which could slightly decrease its basicity (and thus lower the pKa of its conjugate acid) compared to a simple alkylamine.

Given these structural features, the relevant pKa for Methyl 5-(methylamino)pentanoate hydrochloride will be that of the protonated secondary amine.

Theoretical Estimation of pKa

In the absence of a directly reported experimental value, the pKa of Methyl 5-(methylamino)pentanoate hydrochloride can be estimated. The pKa of the conjugate acid of methylamine (around 10.6) serves as a good starting point.[2][3][4][5][6] The long alkyl chain separating the ester and the amine will attenuate the inductive effect of the ester, suggesting the pKa will be close to that of similar secondary amines.

Computational methods offer a more refined prediction. Approaches such as those based on density functional theory (DFT) or semi-empirical methods like PM6 can be employed.[7][8][9] These methods calculate the free energy change of the deprotonation reaction in a simulated aqueous environment to predict the pKa.[7]

Experimental Determination of pKa

For definitive pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[10][11]

Potentiometric Titration

This is a widely used and robust method for pKa determination.[10][12][13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of Methyl 5-(methylamino)pentanoate hydrochloride and dissolve it in a known volume of deionized water to a concentration of approximately 1-10 mM.[14][15]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]

  • Titration Setup: Place the analyte solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution. To maintain a constant ionic strength, 0.15 M KCl can be added to the solution.[14][15]

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the peak of the first derivative of the titration curve.[15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (1-10 mM) D Add Titrant Incrementally A->D B Calibrate pH Meter B->D C Prepare Standardized Titrant (0.1 M NaOH) C->D E Record Stabilized pH D->E Allow stabilization E->D Repeat F Plot pH vs. Volume E->F G Determine Inflection Point (pKa) F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[1][10][11][16][17] This requires a chromophore in proximity to the ionizable group. While Methyl 5-(methylamino)pentanoate hydrochloride does not have a strong chromophore, this method is detailed for its general importance.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 8 to 12).

  • Preparation of Sample Solutions: Prepare a stock solution of Methyl 5-(methylamino)pentanoate hydrochloride. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pH values.

  • Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be used to determine the pKa, which is the pH at the inflection point.

Factors Influencing pKa Values

The pKa is not an absolute constant and can be influenced by experimental conditions.

  • Temperature: The dissociation of an acid is an equilibrium process, and as such, is temperature-dependent.[18] pKa values are typically reported at a standard temperature, usually 25 °C.

  • Ionic Strength: The presence of other ions in the solution can affect the activity of the hydrogen ions, thereby influencing the measured pKa.[18] It is good practice to perform pKa determinations at a constant ionic strength.[14]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly alter the pKa.[18] For drug development purposes, pKa values in aqueous media are most relevant.

Summary of Expected pKa

Functional GroupParent CompoundpKa of Conjugate AcidReference
Secondary AmineMethylamine~10.6[2][4][5][6]
Carboxylic AcidPentanoic Acid~4.8[19][20][21][22]

The pKa of Methyl 5-(methylamino)pentanoate hydrochloride will be determined by the secondary amine and is expected to be in the range of 10-11. The ester group is not expected to be ionizable.

Conclusion

The pKa of Methyl 5-(methylamino)pentanoate hydrochloride is a critical parameter that dictates its physicochemical properties and, consequently, its behavior in biological systems. While a precise literature value is not available, this guide provides the theoretical basis for its pKa, along with detailed protocols for its experimental determination using potentiometric titration and UV-Vis spectrophotometry. For researchers and drug development professionals, a thorough understanding and accurate determination of this value are indispensable for the successful advancement of this compound as a potential therapeutic agent.

References

  • PENTANOIC ACID. (n.d.).
  • Methylamine. (n.d.). PubChem. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • Contreras, J. A. R., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6(11), 875-883.
  • Methylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Pentanoic acid. (n.d.). FooDB. Retrieved from [Link]

  • Pandey, P. K. (2025, March 31).
  • Pentanoic acid. (2019, July 21). Sciencemadness Wiki.
  • Shayan, E., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Molecular Absorption Spectroscopy Experiments, pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.).
  • Klicic, J. J., et al. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(25), 6592-6600.
  • Unpacking the 'pKa' of Methylamine: A Look at Its Acidity. (2026, March 2).
  • Methylamine. (n.d.). FooDB. Retrieved from [Link]

  • VALERIC ACID. (n.d.).
  • What is the pKa of methylamine. (n.d.). ECHEMI.
  • Pka For Amino Acids. (n.d.). Wax Studios.
  • Hilal, R., et al. (2008). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 62(1), 1-8.
  • Trajkovic, J., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 164, 449-457.
  • CAS 109-52-4: Pentanoic acid. (n.d.). CymitQuimica.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Nuhu, A. A., et al. (2006). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist Journal, 7(3), 139-148.
  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25).
  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.).
  • Kumar, A., et al. (2013). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 4(4), 361-370.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • How do you calculate the pKa of an amino acid? (n.d.). ECHEMI.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Basicity of Amines. (2025, February 24). Chemistry LibreTexts.
  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh.
  • pKa and Electrical Properties of Amino Acids. (n.d.).
  • pKa values determined by potentiometric titration with HCl. (n.d.).
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps.
  • Reijenga, J. C., et al. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry, 85(10), 1839-1854.
  • Acids and Bases. (n.d.).

Sources

Exploratory

Methyl 5-(methylamino)pentanoate hydrochloride: A Strategic Bifunctional Intermediate in Advanced Pharmaceutical Synthesis

Executive Summary In contemporary drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) necessitates highly versatile, bifunctional building blocks. Methyl 5-(methylamino)pentanoate hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) necessitates highly versatile, bifunctional building blocks. Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9) has emerged as a critical intermediate in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel macrocyclic drugs. Featuring a strategically positioned secondary amine and a terminal methyl ester separated by a flexible four-carbon alkyl spacer, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the pharmacokinetic rationale behind its structural features, and field-proven, self-validating protocols for its incorporation into complex molecular scaffolds.

Physicochemical Profiling & Structural Rationale

The Role of the Hydrochloride Salt

Handling aliphatic secondary amines in their free-base form presents significant synthetic challenges. Free amines are highly susceptible to atmospheric oxidation and readily absorb ambient carbon dioxide to form stable carbamate salts, leading to batch-to-batch inconsistencies. The hydrochloride salt form of Methyl 5-(methylamino)pentanoate ( C7​H15​NO2​⋅HCl , MW: 181.66 g/mol ) locks the nucleophilic nitrogen in a protonated state [1]. This ensures:

  • Long-term bench stability: Prevents oxidative degradation.

  • Hygroscopic control: Yields a free-flowing crystalline powder.

  • Stoichiometric precision: Allows for exact molar calculations during highly sensitive coupling reactions.

The Pharmacokinetic Advantage of N-Methylation

A core driver for utilizing this specific intermediate is the presence of the N-methyl group. In the realm of peptide and peptidomimetic drug design, native amide bonds are highly susceptible to enzymatic cleavage and present multiple hydrogen-bond donors that impede cellular entry.

Incorporating an N-methylated building block fundamentally alters the molecule's pharmacokinetic (PK) profile [2, 3]:

  • Metabolic Stability: The steric bulk of the methyl group physically shields the adjacent amide bond from the active sites of proteolytic enzymes[4].

  • Membrane Permeability: By replacing a hydrogen-bond donor (N-H) with a methyl group (N-CH3), the overall lipophilicity of the molecule increases, significantly enhancing passive transcellular permeability across lipid bilayers (e.g., the intestinal epithelium or the blood-brain barrier).

PK_Logic M1 Backbone N-Methylation M2 Steric Shielding of Amide Bond M1->M2 M3 Elimination of H-Bond Donor M1->M3 M4 Protease Resistance (Metabolic Stability) M2->M4 M5 Increased Lipophilicity (Membrane Permeability) M3->M5 M6 Enhanced In Vivo Bioavailability M4->M6 M5->M6

Caption: Logical relationship between N-methylation and enhanced pharmacokinetic properties.

Bifunctional Reactivity & Synthetic Workflows

Methyl 5-(methylamino)pentanoate hydrochloride is defined by its orthogonal functional groups. The secondary amine acts as a nucleophile for N-acylation or reductive amination, while the methyl ester serves as a protected carboxylate that can be selectively saponified for subsequent chain elongation.

Workflow N1 Methyl 5-(methylamino)pentanoate HCl (CAS: 1253582-24-9) N2 Free-basing (DIPEA) Neutralize HCl Salt N1->N2 N3 N-Acylation (HATU) Secondary Amine Reacts N2->N3 N4 Saponification (LiOH) Methyl Ester Cleavage N3->N4 N5 Chain Elongation / API Synthesis N4->N5

Caption: Standard synthetic workflow for integrating the bifunctional intermediate into API scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in validation steps and explicit causality for reagent selection.

Protocol A: Sterically Hindered N-Acylation

Coupling a carboxylic acid to a secondary amine (the N-methyl group) is notoriously sluggish due to steric hindrance. Standard carbodiimides (like EDC) often result in poor yields and epimerization of the acid partner. Therefore, uronium salts based on HOAt (such as HATU) are strictly required. The nitrogen in the pyridine ring of the HOAt active ester provides a neighboring-group effect that accelerates aminolysis.

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 5-(methylamino)pentanoate hydrochloride (1.0 eq) and the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

    • Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, liberating the free secondary amine. The remaining 1.5 eq acts as a non-nucleophilic base to drive the coupling reaction without competing for the electrophile.

  • Activation: Add HATU (1.1 eq) in a single portion. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature (20°C).

  • Validation (In-Process): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The disappearance of the 182 m/z peak ( [M+H]+ for the amine) validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 5% aqueous citric acid.

    • Causality: The citric acid wash is a self-validating purification step; it protonates and removes any unreacted secondary amine and residual DIPEA into the aqueous layer, ensuring high purity of the organic product. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Mild Saponification of the Methyl Ester

Once the amine is acylated, the methyl ester must be hydrolyzed to reveal the free carboxylic acid for the next synthetic step.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-acylated intermediate in a ternary solvent mixture of THF:MeOH: H2​O (2:1:1 v/v/v).

    • Causality: This biphasic mixture ensures complete dissolution of both the highly lipophilic organic intermediate (THF/MeOH) and the inorganic base ( H2​O ).

  • Hydrolysis: Cool the mixture to 0°C. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq).

    • Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen of the ester, providing a template effect that accelerates hydrolysis at low temperatures. This mild condition prevents the cleavage of the newly formed amide bond and suppresses epimerization of any adjacent chiral centers.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product will remain at the baseline due to the formation of the lithium carboxylate salt.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether (to remove non-polar impurities). Acidify the aqueous layer to pH 3 using 1M HCl at 0°C, then extract the precipitated free carboxylic acid with Ethyl Acetate.

Quantitative Data: Optimization of N-Acylation

To demonstrate the necessity of the reagent choices in Protocol A, the following table summarizes quantitative optimization data for the N-acylation of Methyl 5-(methylamino)pentanoate hydrochloride with a standard sterically hindered aliphatic carboxylic acid.

Coupling ReagentBase (2.5 eq)SolventTime (hrs)Conversion / Yield (%)Mechanistic Observation
EDC / HOBt (1.2 eq)DIPEADCM2435%Steric hindrance prevents efficient aminolysis of the HOBt ester.
PyBOP (1.1 eq)DIPEADMF1662%Improved over EDC, but requires elevated temperatures or extended time.
COMU (1.1 eq)DIPEADMF888%Morpholino group aids solubility; highly efficient but produces water-soluble byproducts.
HATU (1.1 eq) DIPEA DCM 4 >95% Optimal. Neighboring group participation of HOAt drives rapid coupling.

Table 1: Comparative efficiency of coupling reagents for the N-acylation of the secondary amine in Methyl 5-(methylamino)pentanoate.

Conclusion

Methyl 5-(methylamino)pentanoate hydrochloride is a sophisticated intermediate that bridges the gap between simple aliphatic linkers and advanced, metabolically stable peptidomimetics. By leveraging its orthogonal reactivity and understanding the profound pharmacokinetic benefits of its N-methyl group, medicinal chemists can deploy this building block to solve complex permeability and stability challenges in modern drug discovery.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 5-(methylamino)pentanoate hydrochloride; CID 53392572." PubChem Compound Summary. URL:[Link]

  • Li, Y., Li, W., & Xu, Z. (2021). "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." Marine Drugs, 19(6), 309. URL:[Link]

  • Kijewska, M., et al. (2025). "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Maschauer, S., & Prante, O. (2020). "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Pharmaceuticals (MDPI), 13(5), 94. URL:[Link]

Foundational

Comparative Analysis of Methyl 5-(methylamino)pentanoate and 5-Aminovaleric Acid: Structural Divergence and Application in Drug Development

Executive Summary In the landscape of pharmaceutical development and synthetic biochemistry, the distinction between a naturally occurring biological metabolite and its synthetically derivatized counterpart dictates its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and synthetic biochemistry, the distinction between a naturally occurring biological metabolite and its synthetically derivatized counterpart dictates its utility. 5-Aminovaleric acid (5-AVA) is a naturally occurring, non-proteinogenic amino acid that functions as a weak gamma-aminobutyric acid (GABA) agonist and a critical spacer in peptide synthesis [1]. Conversely, Methyl 5-(methylamino)pentanoate is a highly tailored synthetic intermediate. By masking the carboxylic acid as a methyl ester and methylating the primary amine, chemists drastically alter the molecule's physicochemical properties, shifting it from a hydrophilic biological signaling molecule to a lipophilic, highly reactive building block for Active Pharmaceutical Ingredients (APIs).

This guide provides an in-depth technical analysis of the structural, pharmacological, and synthetic differences between these two molecules, equipping drug development professionals with actionable protocols for their utilization.

Structural & Physicochemical Profiling

The fundamental difference between 5-AVA and Methyl 5-(methylamino)pentanoate lies in their ionization states at physiological pH (7.4).

5-AVA exists as a zwitterion (bearing both a protonated ammonium group and a deprotonated carboxylate). This dual charge results in a high Topological Polar Surface Area (TPSA) and low lipophilicity, which heavily restricts passive diffusion across lipid bilayers, including the Blood-Brain Barrier (BBB).

Methyl 5-(methylamino)pentanoate eliminates this zwitterionic nature. Esterification of the carboxyl group prevents deprotonation, while N-methylation increases steric bulk and lipophilicity. This derivatization is a classic medicinal chemistry strategy to improve membrane permeability, allowing the molecule to serve either as a lipophilic prodrug scaffold or a soluble intermediate in organic synthesis.

Comparative Physicochemical Data
Property5-Aminovaleric Acid (5-AVA)Methyl 5-(methylamino)pentanoate
CAS Number 660-88-8777036-35-8 (Base) / 1253582-24-9 (HCl)
Molecular Formula C5H11NO2C7H15NO2
Molecular Weight 117.15 g/mol 145.20 g/mol (Base)
Structural State (pH 7.4) Zwitterionic (Free amine/carboxylate)Neutral ester / Protonated secondary amine
Solubility Profile Highly aqueous (Hydrophilic)Organic solvents (DCM, EtOAc, MeOH)
Primary Application GABA homolog, Peptide spacer, PerovskitesPharmaceutical intermediate, API building block

Pharmacological & Biological Relevance

5-Aminovaleric Acid (5-AVA)

5-AVA acts as a methylene homologue of GABA. Because it contains one additional carbon in its aliphatic chain compared to GABA, it binds to GABA receptors with lower affinity, functioning as a weak agonist [2]. Beyond neuropharmacology, it is an endogenous metabolite found in human saliva and acts as a weak inhibitor of the blood clotting pathway due to its structural similarity to antifibrinolytic amino acids. In materials science, it is uniquely utilized in the preparation of printable mesoscopic perovskite solar cells [3].

Methyl 5-(methylamino)pentanoate

This compound is rarely used in its raw form for direct biological assays. Instead, it is a highly valued building block in Contract Research, Development & Manufacturing Organizations (CRDMOs) [4]. The secondary amine provides a specific vector for targeted alkylation or acylation without the risk of over-reaction (which is common with primary amines). Once incorporated into a larger API, the methyl ester can be selectively hydrolyzed by intracellular esterases, acting as a controlled-release mechanism for the active pharmacophore.

Systems Architecture: Synthetic and Biological Pathways

The following diagram illustrates the divergent pathways of 5-AVA—both its biological role as a GABA homolog and its synthetic conversion into Methyl 5-(methylamino)pentanoate for API development.

G cluster_0 5-Aminovaleric Acid (5-AVA) cluster_1 Chemical Derivatization cluster_2 Methyl 5-(methylamino)pentanoate AVA 5-AVA (Zwitterionic, Free Acid) GABA Weak GABA Agonist & Endogenous Metabolite AVA->GABA Biological Role Peptide Fmoc-5-AVA Peptide Synthesis AVA->Peptide Synthetic Utility Ester Esterification (MeOH, SOCl2) AVA->Ester Step 1 Methyl N-Methylation (Reductive Amination) Ester->Methyl Step 2 M5M Methyl 5-(methylamino)pentanoate (Lipophilic, Ester) Methyl->M5M Yields API API Building Block & Prodrug Intermediate M5M->API Application

Pathway map detailing the biological utility of 5-AVA and its synthetic conversion to an API intermediate.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol A: Synthesis of Methyl 5-(methylamino)pentanoate from 5-AVA

Objective: Convert the hydrophilic zwitterion 5-AVA into a lipophilic secondary amine ester.

Step 1: Esterification (Carboxyl Masking)

  • Procedure: Suspend 5-AVA (1.0 eq) in anhydrous methanol (0.5 M). Cool to 0°C. Dropwise, add Thionyl Chloride (SOCl 2​ , 1.2 eq).

  • Causality: SOCl 2​ generates HCl in situ, catalyzing the Fischer esterification while simultaneously pushing the equilibrium forward by converting the amine to its non-nucleophilic hydrochloride salt. This prevents self-polymerization (lactam/polyamide formation).

  • Validation: Evaporate solvent. TLC (DCM:MeOH 9:1, Ninhydrin stain) will show a shift from baseline (5-AVA) to an Rf of ~0.3 (Methyl 5-aminopentanoate).

Step 2: N-Methylation (Reductive Amination)

  • Procedure: Dissolve the intermediate in 1,2-Dichloroethane (DCE). Add Formaldehyde (37% aq, 1.05 eq) and stir for 30 minutes. Add Sodium Triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) portion-wise.

  • Causality: NaBH(OAc) 3​ is explicitly chosen over NaBH 4​ because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the iminium ion without reducing the methyl ester or causing over-alkylation (dimethylation).

  • Workup & Isolation: Quench with saturated NaHCO 3​ to neutralize the acid and free-base the amine. Extract with Dichloromethane (DCM).

  • Validation: 1 H NMR (CDCl 3​ ) must show a distinct singlet at ~3.67 ppm (ester -OCH 3​ , 3H) and a singlet at ~2.44 ppm (N-CH 3​ , 3H).

Protocol B: Fmoc-Protection of 5-AVA for Peptide Synthesis

Objective: Prepare 5-AVA for Solid-Phase Peptide Synthesis (SPPS) by protecting the primary amine [5].

  • Procedure: Dissolve 5-AVA in a 1:1 mixture of 10% aqueous Na 2​ CO 3​ and 1,4-Dioxane. Cool to 0°C. Add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 1.1 eq) slowly.

  • Causality: Fmoc-OSu is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides (oligomerization of 5-AVA). Fmoc-OSu ensures clean, mono-protected products. The alkaline environment (Na 2​ CO 3​ ) keeps the amine deprotonated and nucleophilic.

  • Workup: Remove Dioxane in vacuo. Acidify the aqueous layer to pH 2.0 with 1M HCl to protonate the carboxylic acid, driving the Fmoc-5-AVA into the organic phase. Extract with Ethyl Acetate.

  • Validation: LC-MS analysis. The expected mass is[M+H] + = 340.1 m/z.

Analytical Differentiation (LC-MS/MS)

When isolating these compounds from complex biological or synthetic matrices, LC-MS/MS is the gold standard for differentiation:

  • 5-Aminovaleric Acid: Requires HILIC (Hydrophilic Interaction Liquid Chromatography) columns due to its extreme polarity. It elutes poorly on standard C18 columns (elutes in the void volume). Precursor ion: m/z 118.1 [M+H] + .

  • Methyl 5-(methylamino)pentanoate: Easily retained on standard Reverse-Phase (RP) C18 columns using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Precursor ion: m/z 146.2 [M+H] + .

References

  • National Institutes of Health (NIH). "Methyl 5-(methylamino)pentanoate hydrochloride." PubChem. Available at:[Link]

  • KM Pharma Solution Private Limited. "Methyl 5-(methylamino)pentanoate - R & D Chemicals." KM Pharma. Available at:[Link]

Exploratory

Introduction: The Strategic Imperative of Salt Formation in Pharmaceutical Development

An In-Depth Technical Guide to the Thermodynamic Stability of Amino Ester Hydrochloride Salts Amino esters are a pivotal class of molecules in drug development, often serving as prodrugs to enhance the bioavailability of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Amino Ester Hydrochloride Salts

Amino esters are a pivotal class of molecules in drug development, often serving as prodrugs to enhance the bioavailability of parent carboxylic acids or as key intermediates in peptide synthesis. However, their inherent reactivity, particularly the presence of a free amino group and a labile ester linkage, renders them susceptible to degradation. The conversion of an amino ester to its hydrochloride salt is a deliberate and strategic decision designed to mitigate these stability risks. This salt form typically exhibits enhanced stability, improved aqueous solubility, and more favorable solid-state properties compared to the free base.[1][2] This guide provides a comprehensive exploration of the thermodynamic stability of amino ester hydrochloride salts, detailing the mechanistic underpinnings of their degradation, methodologies for rigorous stability assessment, and strategic considerations for their formulation and handling.

Section 1: Fundamental Degradation Pathways of Amino Ester Hydrochloride Salts

Understanding the potential chemical transformations an amino ester hydrochloride salt can undergo is fundamental to ensuring drug product quality, safety, and efficacy. The primary degradation routes are hydrolysis and intramolecular cyclization, with thermal and oxidative pathways also being relevant under specific conditions. The protonation of the amino group to form the hydrochloride salt is the key feature that governs the kinetics and prevalence of these pathways.

Hydrolysis: The Ubiquitous Challenge

Hydrolysis, the cleavage of the ester bond by water, is the most common degradation pathway.[3] The reaction is catalyzed by both hydrogen (H+) and hydroxide (OH-) ions, making pH the most critical factor controlling the rate of degradation.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under neutral to basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is generally much faster than acid-catalyzed hydrolysis for esters.[5][6]

The hydrochloride salt form provides stability by maintaining a low pH environment in solution, and more importantly, by protonating the amino group. This prevents the amino group from acting as an internal base to catalyze hydrolysis. In the free base form, the unprotonated amino group can facilitate self-catalyzed degradation.

Intramolecular Cyclization: A Proximity-Driven Reaction

For certain structures, particularly α-amino esters or dipeptide esters, the free N-terminal amino group can act as an intramolecular nucleophile, attacking the ester carbonyl to form cyclic structures like diketopiperazines or other lactams.[2][7]

This degradation is significantly inhibited in the hydrochloride salt form.[2] The protonation of the amino group to an ammonium ion (-NH3+) drastically reduces its nucleophilicity, making it far less likely to initiate this intramolecular attack.[2] This is a prime example of how salt formation provides a mechanistic barrier to a specific degradation pathway.

Thermal Degradation & Disproportionation

In the solid state, elevated temperatures can provide the energy needed to overcome lattice forces and initiate degradation. For amino acid salts, this can involve intermolecular reactions to form amides and other polymeric products.[8][9][10] The stability order is influenced by factors like steric hindrance around the amine group.[8][9]

A critical solid-state phenomenon is disproportionation , where the hydrochloride salt reverts to its free base and free hydrochloric acid.[11][12] This process is often mediated by moisture and influenced by the microenvironmental pH created by excipients in a formulation.[12] The resulting free base is then vulnerable to the degradation pathways described above.

cluster_0 Amino Ester Free Base (Unstable) cluster_1 Amino Ester HCl Salt (Stable) FreeBase R-CH(NH2)-COOR' Hydrolysis_FB Hydrolysis (Fast) FreeBase->Hydrolysis_FB H2O, OH- catalysis Cyclization Intramolecular Cyclization (e.g., Diketopiperazine) FreeBase->Cyclization Intramolecular -NH2 attack HCl_Salt R-CH(NH3+Cl-)-COOR' Hydrolysis_Salt Hydrolysis (Slow) HCl_Salt->Hydrolysis_Salt H2O, H+ catalysis Inhibited_Cyclization Cyclization (Inhibited) HCl_Salt->Inhibited_Cyclization -NH3+ is not nucleophilic caption Fig 1: Comparative Degradation Pathways.

Caption: Fig 1: Comparative stability of the free base vs. the hydrochloride salt form.

Section 2: Critical Factors Influencing Stability

A multitude of factors, spanning molecular structure, environment, and formulation context, can influence the stability of amino ester hydrochloride salts.

FactorEffect on StabilityRationale
pH (in solution) High pH (>8) significantly decreases stability. Low pH (<5) enhances stability.Base-catalyzed hydrolysis is kinetically much faster than acid-catalyzed hydrolysis. The salt form helps maintain a lower pH.[13][14][15]
Temperature Increased temperature accelerates degradation.Provides activation energy for hydrolysis, thermal degradation, and disproportionation, as described by the Arrhenius equation.[16][17]
Moisture/Humidity Increased moisture decreases stability, especially in the solid state.Water is a reactant in hydrolysis and acts as a plasticizer, increasing molecular mobility and facilitating disproportionation and other solid-state reactions.[2][16]
Molecular Structure Steric hindrance around the ester or amino group can increase stability.Bulky groups can physically block the approach of a nucleophile (like water or another amine group), slowing reaction rates.[8][9]
Excipient Compatibility Basic excipients (e.g., magnesium stearate) or hygroscopic excipients can decrease stability.Basic excipients can raise the microenvironmental pH, promoting base-catalyzed hydrolysis or salt disproportionation.[12][18][19] Hygroscopic excipients attract water.[2]
Light UV or visible light can induce photodegradation.Light provides the energy to break chemical bonds, leading to radical formation or other degradation pathways.[16]

Table 1: Key Factors Affecting the Stability of Amino Ester Hydrochloride Salts.

Section 3: Methodologies for Stability Assessment

A robust stability testing program is essential to define a product's shelf-life and storage conditions. This requires the use of validated, stability-indicating analytical methods capable of separating the intact active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[20][21]

The Stability-Indicating Method: A Core Requirement

The cornerstone of any stability study is the primary assay, typically a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[21] This method must be proven to be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient concentration due to degradation. This is demonstrated through forced degradation (stress testing).

Forced Degradation (Stress Testing) Protocol

Stress testing is performed to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical methods.[22]

Objective: To intentionally degrade the amino ester hydrochloride salt under harsh conditions to generate and identify potential degradants.

Methodology:

  • Sample Preparation: Prepare solutions of the amino ester HCl salt in appropriate solvents (e.g., water, acetonitrile/water). Prepare a solid sample for thermal, humidity, and photolytic stress.

  • Acidic Stress: Add 0.1 M HCl to the sample solution and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.

  • Basic Stress: Add 0.1 M NaOH to the sample solution at room temperature. This reaction is often very fast, so time points may be short (e.g., 5, 15, 60 minutes). Neutralize the sample immediately before analysis.

  • Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature for a specified period.

  • Thermal Stress: Store the solid API at an elevated temperature (e.g., 105°C) for several days.[23] Also, test the solution at elevated temperatures (e.g., 60-80°C).

  • Photolytic Stress: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed stability-indicating HPLC/UPLC method. Use a photodiode array (PDA) detector to check for peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of degradation products, which aids in structural elucidation.

Formal Stability Studies (ICH Guidelines)

Once the analytical method is validated, formal stability studies are conducted on at least three primary batches of the drug substance.[22]

Objective: To establish a re-test period for the drug substance or a shelf-life for the drug product.

Methodology:

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.[2]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[2]

  • Testing Frequency (Long-Term): Typically, samples are tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[22]

  • Testing Frequency (Accelerated): A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months), is recommended.[22]

  • Tests Performed: At each time point, samples are tested for appearance, purity by the stability-indicating method, and other relevant attributes (e.g., water content).

cluster_workflow Stability Assessment Workflow Start Drug Substance Batch Forced_Deg Forced Degradation (Acid, Base, Heat, Light, Ox.) Start->Forced_Deg Method_Dev Develop Stability-Indicating HPLC/UPLC Method Forced_Deg->Method_Dev Identify Degradants Method_Val Validate Method (Specificity, Linearity, etc.) Method_Dev->Method_Val Confirm Resolution ICH_Study ICH Stability Study (Long-Term & Accelerated) Method_Val->ICH_Study Use Validated Method Timepoints Pull Samples at Scheduled Timepoints ICH_Study->Timepoints Analysis Analyze Samples: - Purity - Degradants - Appearance Timepoints->Analysis Data_Eval Evaluate Data & Determine Shelf-Life Analysis->Data_Eval End Stability Profile Established Data_Eval->End caption Fig 2: Experimental Workflow for Stability Testing.

Caption: Fig 2: Experimental Workflow for Stability Testing.

Section 4: Strategies for Enhancing Stability

Based on the principles discussed, several practical strategies can be employed during drug development to ensure the stability of amino ester hydrochloride salts.

  • Formulation Control:

    • pH Management: For liquid formulations, utilize buffer systems to maintain the pH in a stable range, typically between 4 and 6.[4]

    • Excipient Selection: Meticulously screen excipients for compatibility. Avoid highly basic or reactive excipients. For example, consider alternatives to lactose for drugs with primary or secondary amine groups to prevent Maillard reactions, and carefully evaluate the impact of lubricants like magnesium stearate.[12][24]

    • Control of Water: For solid dosage forms, minimize water content and consider manufacturing processes like direct compression or dry granulation to avoid the use of water.[25]

  • Packaging and Storage:

    • Moisture Protection: Use packaging with low moisture vapor permeability and include desiccants if necessary.

    • Light Protection: Utilize opaque or amber-colored packaging to protect against photodegradation.[16]

    • Temperature Control: Store the product under controlled temperature conditions as determined by the formal stability studies.

Conclusion

The conversion of amino esters to their hydrochloride salts is a critical first step in ensuring their viability as pharmaceutical entities. This salt form provides a significant thermodynamic advantage by protonating the nucleophilic amino group, thereby inhibiting key degradation pathways such as intramolecular cyclization and self-catalyzed hydrolysis. However, these salts are not impervious to degradation. A thorough understanding of the interplay between pH, temperature, water activity, and formulation components is essential for the rational development of stable and effective drug products. By employing robust, stability-indicating analytical methods and implementing logical stabilization strategies, researchers and drug development professionals can successfully navigate the challenges associated with these valuable molecules.

References

  • Title: Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)
  • Title: Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid) Source: ResearchGate URL: [Link]

  • Title: Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex Source: ResearchGate URL: [Link]

  • Title: Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ Source: Springer URL: [Link]

  • Title: Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

  • Title: The basic hydrolysis of amino acid esters Source: R Discovery URL: [Link]

  • Title: Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Source: Quora URL: [Link]

  • Title: Thermal Degradation of Amino Acid Salts in CO2 Capture Source: Encompass - Eastern Kentucky University URL: [Link]

  • Title: Stability of pharmaceutical salts in solid oral dosage forms Source: Academia.edu URL: [Link]

  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Encompass - Eastern Kentucky University URL: [Link]

  • Title: Thermal degradation of amino acid salts in CO2 capture Source: ResearchGate URL: [Link]

  • Title: Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt Source: Taylor & Francis Online URL: [Link]

  • Title: THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE Source: University of Kentucky UKnowledge URL: [Link]

  • Title: Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt Source: PubMed URL: [Link]

  • Title: Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential Source: MDPI URL: [Link]

  • Title: pH-Dependent Degradation of Poly(β-amino ester) Hydrogels Source: University of Kentucky URL: [Link]

  • Title: THE BASIC HYDROLYSIS OF AMINO ACID ESTERS Source: ConnectSci URL: [Link]

  • Title: Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof Source: Google Patents URL
  • Title: The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides Source: RSC Publishing URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]

  • Title: A method for the deprotonation of hydrochloride salts of peptide esters to free amin Source: CORE URL: [Link]

  • Title: Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust Source: PubMed URL: [Link]

  • Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL: [Link]

  • Title: Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Source: Reddit URL: [Link]

  • Title: Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract Source: SciELO URL: [Link]

  • Title: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate URL: [Link]

  • Title: Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust Source: ResearchGate URL: [Link]

  • Title: Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract Source: ResearchGate URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]

  • Title: Factors affecting stability of drugs Source: Slideshare URL: [Link]

  • Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL: [Link]

  • Title: Chiral Ionic Liquids - Derived from Amino Acid Ester Cations Source: Wiley Analytical Science URL: [Link]

  • Title: Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development Source: Pharmaspire URL: [Link]

  • Title: Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review Source: CORE URL: [Link]

  • Title: Drug Excipient Compatibility Testing Protocols and Charaterization: A Review Source: SciSpace URL: [Link]

  • Title: Stability-indicating methods for peptide drug analysis Source: AMSbiopharma URL: [Link]

Sources

Foundational

Strategic Integration of N-Methylated Amino Acid Esters in Modern Drug Discovery

Executive Summary The translation of peptide-based therapeutics and complex small molecules from in vitro hits to orally bioavailable drugs is frequently bottlenecked by the "Permeability-Proteolysis Paradox." Molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide-based therapeutics and complex small molecules from in vitro hits to orally bioavailable drugs is frequently bottlenecked by the "Permeability-Proteolysis Paradox." Molecules with high target affinity often possess excessive hydrogen bond donors and labile amide bonds, leading to poor membrane permeability and rapid enzymatic degradation. As a Senior Application Scientist, I have observed that the strategic incorporation of N-methylated amino acid esters provides an elegant, dual-mechanism solution. By simultaneously modulating the thermodynamic properties of the peptide backbone and exploiting active transport mechanisms, this approach fundamentally alters the pharmacokinetic landscape of challenging scaffolds.

Mechanistic Causality: Why N-Methylation and Esterification?

To understand the profound impact of these modifications, we must examine the physical chemistry and biological interactions at the cellular interface.

The Thermodynamic Advantage of N-Methylation

The passive diffusion of a peptide across a lipophilic lipid bilayer is thermodynamically hindered by the high desolvation energy of polar amide N-H groups. Backbone N-methylation directly abolishes this hydrogen bond donor capacity, significantly reducing the desolvation penalty[1]. Furthermore, the introduction of a methyl group creates steric bulk that restricts the ϕ and ψ dihedral angles, frequently inducing a cis-amide bond conformation. This conformational shift often buries remaining polar groups within the core of the molecule, presenting a highly lipophilic exterior to the cell membrane[2]. Additionally, this steric shielding prevents proteolytic enzymes from accessing the amide bond, thereby extending the plasma half-life of the therapeutic.

The Active Transport Hijack via Esterification

While N-methylation optimizes a molecule for passive diffusion, esterification with specific amino acids (such as L-valine) actively hijacks the body's nutrient absorption pathways. Amino acid ester prodrugs act as structural mimics for dietary di- and tripeptides, serving as high-affinity substrates for the intestinal oligopeptide transporter 1 (PEPT1) expressed on the apical membrane of enterocytes[3]. Once actively transported into the intracellular space, ubiquitous esterases rapidly hydrolyze the ester bond, liberating the active parent drug and trapping it within the systemic circulation[4].

PEPT1_Pathway Parent Parent Drug (Low Permeability) Ester Amino Acid Ester Prodrug Parent->Ester Esterification PEPT1 Apical PEPT1 Transporter Ester->PEPT1 High Affinity Intra Intracellular Hydrolysis PEPT1->Intra Active Transport Active Active Drug (Systemic) Intra->Active Esterase Cleavage

PEPT1-mediated cellular uptake and intracellular hydrolysis of amino acid ester prodrugs.

Key Applications in Drug Discovery

Application 1: Enhancing Intestinal Absorption of Antivirals and Antimetabolites

The esterification of poorly permeable drugs with amino acids has yielded massive clinical successes. A classic example is the L-valyl esterification of acyclovir to create valacyclovir. The L-valyl ester exhibits approximately ten-fold higher apical membrane permeability than the parent drug, driven entirely by PEPT1 recognition, which demonstrates strict L-stereoselectivity[5]. Similarly, in oncology, the synthesis of 5'-L-isoleucyl and 5'-L-valyl monoester prodrugs of floxuridine has been shown to increase Caco-2 permeability by 8- to 11-fold compared to the parent antimetabolite, while simultaneously protecting the glycosidic bond from premature metabolism[6].

Application 2: Navigating the bRo5 Space with Cyclic Peptides

For targets lacking defined binding pockets (e.g., protein-protein interactions), drug discovery must venture into the "beyond Rule of 5" (bRo5) chemical space. Cyclic peptides are ideal candidates, but their size usually precludes oral absorption. By systematically N-methylating specific backbone amides, researchers can fine-tune the structural conformation of cyclic peptides to achieve oral bioavailability[1]. For example, the targeted N-methylation of a somatostatin analog, cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe), resulted in a 68% increase in membrane permeability and achieved an oral bioavailability of ~10% in rat models, whereas the unmethylated parent was entirely non-bioavailable[2].

Experimental Protocol: Synthesis and Permeability Validation

The introduction of an N-methyl group imposes severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents like HBTU are kinetically insufficient, leading to truncated sequences[7]. The following self-validating protocol outlines the optimized synthesis and biological evaluation of an N-methylated peptide ester.

Phase 1: Overcoming Steric Hindrance in SPPS
  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes to maximize the reactive surface area.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 15 minutes to expose the secondary amine of the previously coupled N-methylated residue.

  • Sterically Hindered Coupling: Causality Note: To overcome the poor nucleophilicity of the bulky N-methyl amine, utilize highly reactive halogenophosphonium reagents (e.g., PyBroP) or specialized uronium salts (e.g., HATU) which prevent the formation of poorly reactive intermediates[8]. Dissolve 4 eq. of the incoming Fmoc-amino acid, 3.9 eq. HATU, and 8 eq. N,N-diisopropylethylamine (DIPEA) in DMF. React for 2–4 hours at room temperature.

  • Cleavage: Cleave the peptide from the resin using 1% trifluoroacetic acid (TFA) in DCM to retain side-chain protecting groups for downstream esterification.

Phase 2: Solution-Phase Esterification
  • Prodrug Formation: React the purified N-methylated peptide intermediate with the desired amino acid methyl ester hydrochloride (e.g., L-Val-OMe·HCl). Causality Note: Utilize 1-Hydroxybenzotriazole (HOBt) and EDC·HCl to drive the esterification while strictly suppressing racemization at the C-terminus[9].

Phase 3: Caco-2 Permeability Validation (Self-Validating System)
  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure the formation of a differentiated, polarized monolayer expressing the PEPT1 transporter[5].

  • Transport Assay: Introduce the synthesized prodrug to the apical chamber. Causality Note: Maintain the apical chamber at pH 6.0 to simulate the intestinal microclimate; the PEPT1 transporter relies on an inward-directed proton gradient to drive symport[10].

  • Quantification: Sample the basolateral chamber (pH 7.4) over 120 minutes. Quantify the transported prodrug and the hydrolyzed parent drug via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

SPPS_Workflow Resin Fmoc-Deprotected Resin (Secondary Amine) Activation Activation of Fmoc-N-Me-AA (HATU / PyBroP + DIPEA) Resin->Activation Coupling Extended Coupling (Overcoming Steric Hindrance) Activation->Coupling Nucleophilic Attack Esterification Solution-Phase Esterification (Prodrug Formation) Coupling->Esterification Post-SPPS Mod Cleavage TFA Cleavage & Permeability Validation Esterification->Cleavage Final Isolation

Solid-phase synthesis workflow and validation for N-methylated peptide ester prodrugs.

Quantitative Data Summary

The following table synthesizes the pharmacokinetic enhancements achieved through the strategic application of N-methylation and amino acid esterification across different drug classes.

Table 1: Pharmacokinetic Enhancements via N-Methylation and Esterification

Compound ClassParent ScaffoldChemical ModificationPermeability ( Papp​ ) Fold-ChangePrimary Transport MechanismReference
Nucleoside AntiviralAcyclovirL-Valyl Esterification~10x IncreaseActive (PEPT1)[5]
AntimetaboliteFloxuridine5'-L-Isoleucyl Esterification8x to 11x IncreaseActive (PEPT1)[6]
Nucleoside AnalogAra-C (Cytarabine)5'-L-Valyl Esterification11x IncreaseActive (PEPT1)[10]
Cyclic PeptideSomatostatin AnalogBackbone N-Methylation68% IncreasePassive Diffusion[2]

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP 3

  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem 7

  • Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine - ACS Publications 10

  • Amino Acids in the Development of Prodrugs - PMC 4

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed 5

  • Floxuridine amino acid ester prodrugs: Enhancing Caco-2 permeability and resistance to glycosidic bond metabolism - VTT's Research Information Portal6

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI 1

  • Improving Oral Bioavailability of Cyclic Peptides by N-Methylation - ResearchGate 2

  • Recent development of peptide coupling reagents in organic synthesis - Uni-Kiel 8

  • Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria - MDPI 9

Sources

Exploratory

Methyl 5-(methylamino)pentanoate Hydrochloride: A Core Building Block in Macrocyclic Drug Design

Executive Summary In the landscape of modern drug discovery, targeting complex protein-protein interactions (PPIs) requires molecular architectures that bridge the gap between small molecules and large biologics. Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, targeting complex protein-protein interactions (PPIs) requires molecular architectures that bridge the gap between small molecules and large biologics. Methyl 5-(methylamino)pentanoate hydrochloride is a highly specialized, bifunctional building block utilized extensively in the synthesis of conformationally constrained macrocycles. This technical guide explores the chemical properties, structural causality, and validated synthetic protocols for integrating this N-methylated amino acid derivative into advanced therapeutic candidates.

Chemical Identity & Quantitative Data

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior during complex multi-step syntheses. Below is the consolidated quantitative data for methyl 5-(methylamino)pentanoate hydrochloride, sourced from the PubChem database and commercial chemical registries[1][2].

PropertyValue
Compound Name Methyl 5-(methylamino)pentanoate hydrochloride
PubChem CID 77231266
CAS Number 1253582-24-9
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Hydrogen Bond Donors 2 (Amine, Hydrochloride)
Hydrogen Bond Acceptors 3
Functional Groups Secondary Amine (N-methylated), Methyl Ester

The Structural Causality of N-Methylated Building Blocks

Natural peptides often fail as oral therapeutics due to low metabolic stability, high susceptibility to proteolytic cleavage, and poor membrane permeability[3]. To circumvent these limitations, drug development professionals employ fully synthetic, natural product-like macrocycles.

Methyl 5-(methylamino)pentanoate hydrochloride acts as a critical conformational modulator (often designated as "Building Block B" in modular synthesis)[4].

The Causality of N-Methylation:

  • Membrane Permeability: By replacing the standard amide proton with a methyl group, a hydrogen bond donor is eliminated. This significantly increases the lipophilicity of the resulting macrocycle, allowing it to passively cross lipid bilayers and reach intracellular targets.

  • Conformational Control: The steric bulk of the N-methyl group lowers the energy barrier between the cis and trans configurations of the amide bond. This induced peptidyl cis-trans isomerization stabilizes specific turn conformations ("induced fit"), which is a thermodynamic prerequisite for successful macrocyclization and high-affinity target binding[4].

Modular Synthesis of Conformationally Constrained Macrocycles

The synthesis of these macrocycles relies on a highly modular approach. Methyl 5-(methylamino)pentanoate hydrochloride is coupled with conformation-inducing templates (Building Block A, typically divalent phenols or thiophenols) and variable amino acid sequences (Building Block C)[4].

Workflow A Template A (Phenol/Thiophenol) Linear Linear Precursor Assembly A->Linear B Modulator B Methyl 5-(methylamino)pentanoate B->Linear C Building Block C (Amino Acids) C->Linear Cyclization High-Dilution Macrocyclization Linear->Cyclization Macrocycle Constrained Macrocycle (Drug Candidate) Cyclization->Macrocycle

Fig 1: Modular assembly of constrained macrocycles using Modulator B.

Validated Protocol: Macrocyclic Assembly via Amide Coupling

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating system for incorporating methyl 5-(methylamino)pentanoate hydrochloride into a macrocyclic backbone.

Step 1: Freebasing and Activation of Modulator B

  • Action: Dissolve methyl 5-(methylamino)pentanoate hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrochloride salt must be neutralized to render the secondary amine nucleophilic. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups provide higher steric hindrance, preventing the base itself from reacting with coupling intermediates.

  • Validation: Confirm complete dissolution and a basic pH shift (pH ~8-9 on moistened indicator paper) before proceeding.

Step 2: Sterically Hindered Amide Coupling

  • Action: Add the activated carboxyl-terminal fragment (Building Block C) to the solution, followed by 1.2 equivalents of HATU and 1.2 equivalents of HOAt. Stir at room temperature for 16 hours.

  • Causality: Coupling a secondary amine is sterically demanding and notoriously slow, which increases the risk of epimerization at the α-carbon of the adjacent amino acid. HATU, combined with HOAt, forms a highly reactive 7-aza-OBt ester intermediate that accelerates the reaction rate and suppresses chiral degradation.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the starting material mass and the emergence of the linear precursor mass [M+H]⁺ confirms successful coupling.

Step 3: Methyl Ester Hydrolysis (Saponification)

  • Action: Treat the linear precursor with 2.0 equivalents of Lithium Hydroxide (LiOH) in a 3:1:1 mixture of THF/MeOH/H₂O at 0°C for 2 hours.

  • Causality: The methyl ester of the pentanoate group must be deprotected to yield a free carboxylic acid for the final cyclization. Mild conditions (LiOH at 0°C) are critical to prevent the nucleophilic cleavage of the newly formed, delicate amide backbone.

  • Validation: Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate, and verify the mass shift (-14 Da, representing the loss of the CH₂ group) via LC-MS.

Step 4: High-Dilution Macrocyclization

  • Action: Dissolve the deprotected linear precursor in anhydrous DMF to achieve a highly dilute concentration of 0.001 M. Add 3.0 equivalents of PyBOP and 5.0 equivalents of DIPEA. Stir for 24 hours.

  • Causality: High dilution is a thermodynamic necessity; it artificially lowers the probability of intermolecular collisions, thereby favoring intramolecular head-to-tail cyclization over unwanted linear oligomerization or polymerization.

  • Validation: Perform analytical HPLC. A successful macrocyclization is indicated by a shift to a later retention time (due to increased lipophilicity from the loss of charged end groups) and the exact mass of [M-H₂O+H]⁺ on the mass spectrometer.

Biological Application: Disrupting the Canonical Wnt Pathway

Macrocycles utilizing methyl 5-(methylamino)pentanoate hydrochloride as a conformational modulator have shown immense potential in targeting intracellular signal transduction pathways that are typically considered "undruggable" by traditional small molecules[3].

A primary application is the inhibition of the β-catenin-dependent "canonical" Wnt pathway. Aberrant activation of this pathway leads to the accumulation of β-catenin, which translocates to the nucleus and binds to TCF/LEF transcription factors, driving the expression of oncogenes associated with colorectal and other cancers[3]. The constrained macrocycle acts as a high-affinity antagonist, physically blocking the protein-protein interaction required for transcription.

Pathway Macrocycle Macrocyclic Inhibitor BetaCatenin β-Catenin Accumulation Macrocycle->BetaCatenin Inhibits TCFLEF TCF/LEF Transcription BetaCatenin->TCFLEF TargetGenes Target Gene Expression (Disease State) TCFLEF->TargetGenes

Fig 2: Disruption of the canonical Wnt signaling pathway by synthetic macrocyclic inhibitors.

References

  • Methyl 5-(methylamino)pentanoate hydrochloride | CID 77231266. PubChem, National Center for Biotechnology Information, National Institutes of Health. URL:[Link]

  • Conformationally constrained, fully synthetic macrocyclic compounds. World Intellectual Property Organization Patent WO2011014973A2, Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for Coupling Methyl 5-(methylamino)pentanoate Hydrochloride

Executive Summary & Scope Methyl 5-(methylamino)pentanoate hydrochloride is a highly versatile bifunctional building block utilized extensively in peptidomimetic synthesis, PROTAC linker design, and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 5-(methylamino)pentanoate hydrochloride is a highly versatile bifunctional building block utilized extensively in peptidomimetic synthesis, PROTAC linker design, and medicinal chemistry. The molecule features a sterically hindered secondary amine (methylamino group) and a terminal methyl ester. Because it is supplied as a hydrochloride salt, coupling this substrate to a carboxylic acid requires precise stoichiometric adjustments to ensure in situ freebasing without compromising the integrity of the ester moiety.

This guide provides field-validated, self-validating protocols for the amide coupling of this substrate, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Causality & Reagent Selection

Successful amide bond formation with methyl 5-(methylamino)pentanoate hydrochloride relies on three critical mechanistic pillars:

A. In Situ Freebasing and Base Stoichiometry

The substrate is supplied as an HCl salt to prevent autocyclization and oxidative degradation. To render the secondary amine nucleophilic, it must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is the optimal base because its steric bulk prevents it from acting as a competing nucleophile against the activated ester [1]. Causality: A standard coupling uses 2.0 equivalents of base. However, because the amine is a hydrochloride salt, a minimum of 3.5 to 4.0 equivalents of DIPEA is mandatory: ~1.0 eq to neutralize the HCl salt, ~1.0 eq to deprotonate the carboxylic acid, and an excess to maintain a strictly basic environment that drives the activation kinetics [2].

B. Overcoming Secondary Amine Steric Hindrance

The methylamino group is a secondary amine, which is inherently less reactive than primary amines due to steric encumbrance. Standard carbodiimides (e.g., EDC/HOBt) can be used but often result in sluggish kinetics and incomplete conversion. Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for this substrate [3]. The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) exerts a neighboring group effect. This acts as an intramolecular general base, significantly accelerating the nucleophilic attack by the hindered secondary amine and minimizing the epimerization of susceptible α-chiral carboxylic acids[2].

C. Orthogonal Ester Preservation

The methyl ester moiety is stable under the mild, anhydrous basic conditions provided by DIPEA in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Causality: To prevent unwanted saponification (hydrolysis of the methyl ester to a carboxylic acid), strong aqueous bases (e.g., NaOH, LiOH, or prolonged exposure to K2CO3) must be strictly avoided during the aqueous workup phase.

Quantitative Experimental Parameters

The following table summarizes the optimized stoichiometric ratios and conditions for coupling methyl 5-(methylamino)pentanoate hydrochloride.

ParameterHATU Protocol (High Efficiency)EDC/HOBt Protocol (Economical)Rationale
Carboxylic Acid 1.0 equiv1.0 equivLimiting reagent.
Amine HCl Salt 1.1 - 1.2 equiv1.1 - 1.2 equivSlight excess ensures complete consumption of the acid.
Coupling Reagent HATU (1.1 - 1.5 equiv)EDC·HCl (1.2 - 1.5 equiv)Drives active ester formation [1].
Additive None requiredHOBt (1.2 - 1.5 equiv)Suppresses racemization; forms stable intermediate [1].
Base DIPEA (3.5 - 4.0 equiv)DIPEA (3.5 - 4.0 equiv)Neutralizes HCl salt + deprotonates acid [2].
Solvent Anhydrous DMFAnhydrous DCM or DMFDMF is superior for solubilizing the HCl salt.
Temperature 0 °C to Room Temp0 °C to Room TempControls exothermic activation; prevents degradation.

Experimental Workflows & Logical Relationships

Workflow A Carboxylic Acid + HATU in Anhydrous DMF (0 °C) B Add DIPEA (3.5-4.0 eq) Pre-activation (15 min) A->B C Add Methyl 5-(methylamino) pentanoate HCl (1.1 eq) B->C D Warm to RT & Stir (LC-MS/TLC Monitor) C->D E Quench & Dilute with EtOAc D->E F Sequential Aqueous Washes (1N HCl, NaHCO₃, Brine) E->F G Dry, Concentrate & Purify (Flash Chromatography) F->G

Fig 1. Optimized workflow for HATU-mediated amide coupling with secondary amine hydrochloride salts.

Mechanism RCOOH Carboxylic Acid Deprot Deprotonation (via DIPEA) RCOOH->Deprot HATU_Act OAt-Active Ester Formation (Releases TMU Byproduct) Deprot->HATU_Act Coupling Nucleophilic Acyl Substitution HATU_Act->Coupling Salt Methyl 5-(methylamino) pentanoate HCl Freebase Free Secondary Amine (via DIPEA Neutralization) Salt->Freebase Freebase->Coupling Product Target Amide + HOAt Coupling->Product

Fig 2. Mechanistic pathway of HATU activation and subsequent secondary amine coupling.

Detailed Step-by-Step Methodologies

Protocol A: High-Efficiency HATU-Mediated Coupling (Recommended)

This protocol is optimized for sterically hindered secondary amines and provides the highest conversion rates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) [1].

  • Solvation: Dissolve the solids in anhydrous DMF to achieve a concentration of 0.1–0.2 M. Cool the reaction mixture to 0 °C using an ice bath.

  • Pre-activation: Add DIPEA (3.5 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15–30 minutes. Self-Validation: The solution will typically turn a pale yellow/orange color, indicating the formation of the OAt-active ester.

  • Amine Addition: Add methyl 5-(methylamino)pentanoate hydrochloride (1.1 equiv) in one portion. If the salt is highly crystalline, it can be pre-dissolved in a minimal amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Self-Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the activated ester mass/spot and the appearance of the product mass confirms completion.

  • Quench & Dilution: Upon completion, dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

  • Aqueous Workup (Self-Validating Purification System):

    • Wash with 1N HCl (x2) : Removes excess DIPEA, unreacted amine, and basic byproducts [1].

    • Wash with Saturated Aqueous NaHCO₃ (x2) : Neutralizes residual HCl and removes unreacted carboxylic acid and the HOAt byproduct.

    • Wash with Brine (x1) : Breaks emulsions and removes residual water/DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash column chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient).

Protocol B: Economical EDC/HOBt-Mediated Coupling

Use this protocol for scale-up scenarios where the cost of HATU is prohibitive, provided the carboxylic acid is not severely sterically hindered.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv), methyl 5-(methylamino)pentanoate hydrochloride (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1 M) [1].

  • Cooling & Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.5 equiv) dropwise to neutralize the amine salt and deprotonate the acid.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the cooled mixture [1].

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12–18 hours. Self-Validation: EDC reactions with secondary amines are slower; do not quench until LC-MS confirms >95% conversion.

  • Workup: Dilute with DCM or EtOAc. Perform the same sequential aqueous washes (1N HCl, NaHCO₃, Brine) as described in Protocol A. Dry over Na₂SO₄, concentrate, and purify via chromatography.

References

  • Organic Synthesis. "Acid-Amine Coupling using HBTU." Available at:[Link]

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Available at:[Link]

Application

Application Note: Utilizing Methyl 5-(methylamino)pentanoate HCl in Advanced Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The development of peptidomimetics, PROTACs, and targeted fusion inhibitors often requires the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The development of peptidomimetics, PROTACs, and targeted fusion inhibitors often requires the introduction of flexible, metabolically stable spacer domains. The 5-aminopentanoic acid (ava) moiety is a well-documented flexible polymethylene spacer used to optimize the distance between pharmacophores or epitopes[1].

Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9) is an advanced bifunctional building block that builds upon the ava framework. It features two critical modifications:

  • N-Methylation: The secondary amine increases lipophilicity, imparts proteolytic resistance, and induces conformational rigidity by restricting the rotation of the resulting amide bond[2].

  • Methyl Ester C-Terminal Protection: The methyl ester provides an orthogonal protecting group strategy, allowing selective acylation at the sterically hindered N-methyl amine without polymerizing the spacer itself.

Incorporating this building block requires specialized synthetic strategies. The steric bulk of the N-methyl group significantly reduces nucleophilicity, necessitating highly reactive uronium-based coupling reagents like HATU[3]. Subsequently, the methyl ester must be cleaved via controlled saponification to allow for downstream C-terminal elongation[4].

Table 1: Physicochemical Profile of the Building Block
PropertySpecification
Chemical Name Methyl 5-(methylamino)pentanoate hydrochloride
CAS Number 1253582-24-9
Molecular Weight 181.66 g/mol
Formula C₇H₁₆ClNO₂
Primary Utility N-methylated flexible spacer, PROTAC linker, peptidomimetic core

Synthetic Strategy & Workflow

The integration of Methyl 5-(methylamino)pentanoate HCl into a peptide sequence is typically a two-phase process: (1) Amide Bond Formation (Coupling) and (2) C-Terminal Deprotection (Saponification).

Workflow N1 Upstream Peptide (Free COOH) N3 Coupling Reaction (HATU/HOAt, DIPEA) N1->N3 N2 Methyl 5-(methylamino) pentanoate HCl N2->N3 N4 Methyl Ester Intermediate N3->N4 Amide Bond Formation N5 Saponification (LiOH, THF/H2O) N4->N5 N6 Downstream Elongation N5->N6 Free C-Terminus Generated

Synthetic workflow for incorporating Methyl 5-(methylamino)pentanoate into a peptide chain.

Protocol 1: HATU-Mediated Coupling to the N-Methyl Secondary Amine

Standard coupling reagents (e.g., DIC/HOBt) often fail or result in severe truncation when reacting with N-methylated secondary amines due to steric hindrance. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for this application[5]. The 7-aza nitrogen of the HOAt leaving group provides anchimeric (neighboring-group) assistance, stabilizing the transition state and dramatically accelerating the aminolysis of the active ester[6].

Materials Required:
  • Carboxylic acid precursor (1.0 eq)

  • Methyl 5-(methylamino)pentanoate HCl (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq - extra base required to neutralize the HCl salt of the amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation of the Carboxylic Acid: Dissolve the upstream peptide or amino acid (1.0 mmol) in anhydrous DMF (5-10 mL) under an inert atmosphere (N₂ or Argon).

  • Pre-Activation (Critical Step): Add HATU (1.2 mmol) to the solution, followed immediately by DIPEA (1.5 mmol). Stir for exactly 1 to 2 minutes at room temperature.

    • Causality Note: Prolonged pre-activation can lead to the formation of inactive guanidinium byproducts, especially if the amine is added too late[3].

  • Amine Addition: In a separate vial, dissolve Methyl 5-(methylamino)pentanoate HCl (1.2 mmol) in DMF (2 mL) and add the remaining DIPEA (1.5 mmol) to free-base the amine.

  • Coupling: Transfer the free-based amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The secondary amine will not yield a positive standard Kaiser test; a chloranil test can be used if coupling is performed on solid phase[6].

  • Workup (Solution Phase): Dilute the reaction with Ethyl Acetate (EtOAc), wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Mechanism A Carboxylic Acid (R-COOH) B HATU Activation + DIPEA A->B C O-At Active Ester (Highly Reactive) B->C Forms intermediate E Anchimeric Assistance (7-Aza Nitrogen) C->E F N-Methylated Amide Bond (Target Product) C->F Aminolysis D Methyl 5-(methylamino)pentanoate (Secondary Amine Nucleophile) D->F E->F Accelerates reaction

HATU/HOAt-mediated activation and aminolysis mechanism for N-methyl secondary amines.

Protocol 2: C-Terminal Deprotection via Saponification

Once the building block is coupled, the methyl ester must be hydrolyzed to expose the free carboxylic acid for subsequent peptide elongation. Saponification using Lithium Hydroxide (LiOH) is preferred over Sodium Hydroxide (NaOH) because the lithium cation coordinates with the carbonyl oxygen, providing a milder hydrolysis environment that minimizes the risk of epimerization at adjacent chiral centers[4].

Materials Required:
  • Boc/Fmoc-Peptide-OMe intermediate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 to 2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Solvent Preparation: Dissolve the methyl ester intermediate (1.0 mmol) in a 3:1 mixture of THF and Water (20 mL) in a round-bottom flask[4].

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Causality Note: Conducting the saponification at 0°C suppresses base-catalyzed racemization of the peptide backbone and prevents unwanted elimination reactions[4].

  • Hydrolysis: Slowly add a pre-chilled aqueous solution of LiOH·H₂O (1.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at 0°C. Monitor the disappearance of the methyl ester via LC-MS (typically 1 to 3 hours).

  • Neutralization: Once complete, carefully quench the reaction by adding 1 M HCl dropwise until the pH reaches approximately 3.0 to 4.0.

  • Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.

    • Alternative Note: For highly sensitive substrates where even LiOH causes epimerization, an Sₙ2-type ester cleavage using Lithium Iodide (LiI) in boiling ethyl acetate can be utilized as a racemization-free alternative[2].

Comparative Data: Reagent Selection for N-Methyl Amines

To underscore the necessity of choosing the correct coupling reagent for Methyl 5-(methylamino)pentanoate, Table 2 summarizes the expected performance of various activators when coupling to sterically hindered N-methyl secondary amines.

Table 2: Coupling Reagent Efficiency for N-Methylated Amines
Coupling ReagentAdditive / BaseRelative Coupling RateEpimerization RiskSuitability for N-Methyl Amines
HATU DIPEAVery Fast (< 1 hr)LowOptimal. Anchimeric assistance overcomes steric bulk[6].
COMU DIPEA / OxymaVery Fast (< 1 hr)LowExcellent. Safer alternative to HATU, highly efficient[7].
HBTU DIPEASlow (4-12 hrs)ModeratePoor. Lacks the 7-aza nitrogen; often results in incomplete coupling[7].
DIC HOBtVery Slow (> 12 hrs)High (due to time)Not Recommended. High risk of truncation and side reactions[6].

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at:[Link]

  • Ii-Key/HER-2/neu(776-90) hybrid peptides induce more effective immunological responses over the native peptide in lymphocyte cultures from patients with HER-2/neu+ tumors. PMC - NIH. Available at:[Link]

Sources

Method

Application Note: Efficient Synthesis of N-Methyl-2-piperidone via Intramolecular Cyclization

Abstract This application note provides a comprehensive guide for the synthesis of N-methyl-2-piperidone, a valuable lactam intermediate in organic synthesis and pharmaceutical research. The protocol details the intramol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-methyl-2-piperidone, a valuable lactam intermediate in organic synthesis and pharmaceutical research. The protocol details the intramolecular cyclization of methyl 5-(methylamino)pentanoate through thermal condensation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction

N-methyl-2-piperidone (also known as N-methyl-δ-valerolactam) is a five-carbon lactam that serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its synthesis via the intramolecular cyclization of a linear amino ester is a fundamental transformation in organic chemistry, demonstrating the formation of a stable six-membered ring through an amidation reaction.[1][2]

The reaction proceeds by the nucleophilic attack of the secondary amine onto the ester carbonyl carbon, followed by the elimination of methanol, to form the cyclic amide. This process is typically driven by thermal energy, which provides the necessary activation for the intramolecular reaction to occur. This document outlines a reliable and reproducible protocol for this transformation, including purification and detailed analytical characterization of the final product.

Reaction Mechanism and Workflow

The core of this protocol is the intramolecular cyclization of methyl 5-(methylamino)pentanoate. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the stable N-methyl-2-piperidone ring. The reaction is effectively an intramolecular acylation.

Reaction Mechanism

The mechanism for the lactamization is a classic nucleophilic acyl substitution.

Caption: Reaction mechanism for the cyclization.

Experimental Workflow

The overall workflow involves the setup of the reaction under an inert atmosphere, thermal cyclization, and subsequent purification of the product by distillation.

G start Start: Methyl 5-(methylamino)pentanoate reaction Thermal Cyclization (Heat under N2) start->reaction Inert Atmosphere distillation Purification: Fractional Distillation reaction->distillation Crude Product characterization Characterization (NMR, IR, MS) distillation->characterization Purified Product end End Product: N-Methyl-2-piperidone characterization->end

Caption: Experimental workflow diagram.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS No.
Methyl 5-(methylamino)pentanoate hydrochloride≥95%Commercially Available81893-78-9
Sodium bicarbonate (NaHCO₃)ReagentCommercially Available144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially Available7487-88-9
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available75-09-2
Round-bottom flask with reflux condenser---
Heating mantle with stirrer---
Distillation apparatus---
Nitrogen gas supplyHigh Purity--
NMR Spectrometer400 MHz or higher--
FT-IR Spectrometer---
Mass Spectrometer (GC-MS)---
Safety Precautions
  • Methyl 5-(methylamino)pentanoate hydrochloride: May cause skin and serious eye irritation, as well as respiratory irritation.[3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-methyl-2-piperidone: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][6] It is combustible.[6][7] All handling should be performed in a fume hood with appropriate PPE.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle with extreme care in a fume hood.

  • The thermal cyclization should be conducted under an inert atmosphere (nitrogen) to prevent oxidation. The apparatus should be properly assembled to avoid any leaks.

Experimental Protocol

Preparation of Free Amine (Starting Material)
  • In a 250 mL flask, dissolve 10.0 g of methyl 5-(methylamino)pentanoate hydrochloride in 100 mL of deionized water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is ~8-9 (effervescence will cease).

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the free amine, methyl 5-(methylamino)pentanoate, as an oil. Use this crude product directly in the next step.

Cyclization to N-Methyl-2-piperidone
  • Transfer the crude methyl 5-(methylamino)pentanoate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with nitrogen gas.

  • Heat the flask in a heating mantle to 160-180 °C with stirring.

  • Monitor the reaction progress by observing the cessation of methanol condensation in the reflux condenser (typically 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Purification
  • The crude product is purified by fractional distillation under reduced pressure.

  • Collect the fraction boiling at approximately 105-106 °C at 12 mmHg.[6]

  • The purified N-methyl-2-piperidone should be a clear, colorless liquid.[7]

Characterization of N-Methyl-2-piperidone

The identity and purity of the synthesized N-methyl-2-piperidone should be confirmed by spectroscopic methods.

Expected Yield and Physical Properties
PropertyValue
Appearance Colorless liquid[7]
Molecular Formula C₆H₁₁NO[1][8]
Molecular Weight 113.16 g/mol [1][8]
Boiling Point 105-106 °C / 12 mmHg[6]
Density ~0.997 g/mL at 25 °C[6]
Expected Yield 70-85%
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.25-3.35 (t, 2H, -N-CH₂-)

    • δ 2.90 (s, 3H, -N-CH₃)

    • δ 2.35-2.45 (t, 2H, -CH₂-C=O)

    • δ 1.75-1.90 (m, 4H, -CH₂-CH₂-) (Note: Chemical shifts are approximate and should be confirmed with experimental data.)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 170.5 (C=O)

    • δ 49.5 (-N-CH₂-)

    • δ 34.0 (-N-CH₃)

    • δ 31.0 (-CH₂-C=O)

    • δ 23.0 (-CH₂-)

    • δ 21.5 (-CH₂-) (Note: Chemical shifts are approximate and should be confirmed with experimental data from sources like PubChem.)[1]

  • FT-IR (neat):

    • ~2930 cm⁻¹ (C-H stretch)

    • ~1640 cm⁻¹ (C=O stretch, amide) (Note: Wavenumbers are approximate.)[1]

  • Mass Spectrometry (GC-MS):

    • m/z = 113 (M⁺)[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained and extend the reaction time. Confirm complete conversion of the hydrochloride salt to the free amine.
Loss during purification.Carefully monitor the distillation temperature and pressure to avoid loss of product.
Product Contamination Incomplete removal of starting material or byproducts.Ensure efficient fractional distillation. Check the purity of the starting material.
Dark-colored Product Decomposition at high temperatures.Ensure the reaction is conducted under an inert atmosphere. Avoid excessive heating during distillation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-methyl-2-piperidone from methyl 5-(methylamino)pentanoate. The thermal cyclization method is a straightforward and efficient approach to obtaining this valuable lactam. The provided guidelines for purification and characterization will ensure the synthesis of a high-purity product suitable for further applications in research and development. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13603, N-Methyl-2-piperidone. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13672034, Methyl 5-aminopentanoate hydrochloride. Retrieved from [Link].

  • International Labour Organization & World Health Organization (2021). ICSC 0513 - N-METHYL-2-PYRROLIDONE. Retrieved from [Link].

  • Carl ROTH (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link].

  • Supporting Information for "A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid". (n.d.).
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link].

  • NIST (n.d.). 2-Piperidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Application

Application Note: Methyl 5-(methylamino)pentanoate Hydrochloride as a High-Permeability Linker in PROTAC Design

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (TPD). Introduction & Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (TPD).

Introduction & Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs)[1]. The efficacy of a PROTAC is profoundly dictated by its linker, which is not merely a passive spacer but a critical determinant of ternary complex stability, cellular permeability, and pharmacokinetic (PK) profiles[1][2].

While polyethylene glycol (PEG) linkers are ubiquitous due to their hydrophilicity, their high polar surface area (PSA) often restricts passive membrane permeation in larger PROTAC molecules. Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9) represents a highly optimized, synthetically tractable alkyl amine linker building block[2][].

The Mechanistic Advantage of N-Methylation and Alkyl Chains

This specific linker offers two distinct structural advantages:

  • Hydrophobic Alkyl Core (C5): The saturated 5-carbon chain lacks repeating ether oxygens, rendering it metabolically inert to oxidative cleavage while increasing lipophilicity (clogP)[].

  • N-Methylated Secondary Amine: Coupling this secondary amine to a carboxylic acid forms an N-methyl amide. This eliminates a hydrogen bond donor (HBD), significantly reducing the topological polar surface area (TPSA). The reduction in HBDs is a proven strategy to enhance the passive intracellular accumulation of PROTACs[4].

Mechanism PROTAC Targeted PROTAC Degrader (Hydrophobic C5 Linker) Cell Cellular Entry (Enhanced by N-Methylation) PROTAC->Cell Passive Permeation Ternary Ternary Complex Formation (POI : PROTAC : E3 Ligase) Cell->Ternary Target Engagement Ub Polyubiquitination (E2 Ligase Mediated) Ternary->Ub Spatial Proximity Degradation 26S Proteasomal Degradation Ub->Degradation Ubiquitin Recognition

Mechanism of targeted protein degradation highlighting the permeability advantage of the linker.

Chemical Properties & Physicochemical Impact

To understand the causality behind selecting this linker over standard PEG alternatives, we must evaluate the physicochemical properties it imparts on the final PROTAC structure.

Building Block Specifications
PropertyValue
Chemical Name Methyl 5-(methylamino)pentanoate hydrochloride
CAS Number 1253582-24-9
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Functional Groups Secondary Amine (HCl salt), Methyl Ester
Comparative Data: Linker Motif Impact on PROTAC PK

The following table summarizes the theoretical contribution of the linker fragment once incorporated into a PROTAC.

Linker MotifStructure in Final PROTACAdded TPSA (Ų)H-Bond DonorsLipophilicity (ΔclogP)Expected Permeability
N-Methyl Alkyl (C5) -N(CH₃)-(CH₂)₄-CO-~20.30 +1.5 to +2.0 High
Standard Alkyl (C5) -NH-(CH₂)₅-CO-~29.11+1.2 to +1.6Moderate
Standard PEG2 -NH-(CH₂)₂-O-(CH₂)₂-O-CH₂-CO-~47.01-0.2 to -0.5Low to Moderate

Synthetic Strategy & Workflow

The orthogonal reactivity of Methyl 5-(methylamino)pentanoate hydrochloride allows for a highly controlled, step-wise assembly of the PROTAC. The secondary amine is first coupled to the carboxylic acid of the Warhead (POI ligand). Subsequently, the methyl ester is hydrolyzed to a free acid, which is then coupled to the amine of the E3 ligase ligand (e.g., CRBN or VHL binder)[5].

SynthesisWorkflow L1 Warhead (POI-COOH) Int1 Intermediate 1 (N-Methyl Amide + Ester) L1->Int1 HATU, DIPEA (Amide Coupling) Linker Methyl 5-(methylamino)pentanoate (Secondary Amine + Ester) Linker->Int1 Int2 Intermediate 2 (N-Methyl Amide + COOH) Int1->Int2 LiOH, THF/H2O (Hydrolysis) PROTAC Final PROTAC Molecule Int2->PROTAC HATU, DIPEA (Amide Coupling) L2 E3 Ligase Ligand (CRBN/VHL-NH2) L2->PROTAC

Synthetic workflow for PROTAC assembly using Methyl 5-(methylamino)pentanoate hydrochloride.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the Validation Checks.

Protocol A: HATU-Mediated Amide Coupling (Warhead Attachment)

Coupling a secondary amine is sterically more hindered than a primary amine. Therefore, HATU is selected over EDC/HOBt due to its superior efficiency in forming sterically hindered amides[4].

Reagents:

  • Warhead-COOH (1.0 equiv)

  • Methyl 5-(methylamino)pentanoate hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Warhead-COOH and HATU in anhydrous DMF under an inert atmosphere (N₂). Add 2.0 equiv of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive O-At ester intermediate before the sterically hindered secondary amine is introduced, minimizing side reactions.

  • Linker Addition: In a separate vial, dissolve the linker hydrochloride salt in DMF and add 2.0 equiv of DIPEA to neutralize the HCl salt, liberating the free secondary amine. Add this solution to the pre-activated acid mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the Warhead-COOH mass disappears and the [M+H]⁺ of Intermediate 1 appears.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Mild Methyl Ester Hydrolysis

The methyl ester must be hydrolyzed without cleaving the newly formed N-methyl amide or any sensitive functional groups on the Warhead[5].

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF / MeOH / H₂O (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve Intermediate 1 in the THF/MeOH mixture.

    • Causality: The organic solvents ensure the lipophilic intermediate remains fully dissolved, while the addition of water is strictly required for the hydrolysis mechanism.

  • Hydrolysis: Add an aqueous solution of LiOH·H₂O dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–3 hours.

  • Validation Check (TLC/LC-MS): Monitor the disappearance of the less polar ester spot on TLC and confirm the presence of the[M-H]⁻ or [M+H]⁺ mass of the free carboxylic acid via LC-MS.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, driving the product into the organic phase during extraction.

  • Extraction: Extract with EtOAc (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (typically used without further purification).

Protocol C: Final PROTAC Assembly

The free carboxylic acid of the linker is now coupled to the primary amine of the E3 ligase ligand (e.g., Pomalidomide-NH₂ or VHL-NH₂).

Reagents:

  • Intermediate 2 (1.0 equiv)

  • E3 Ligase Ligand-NH₂ (1.05 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.05 M)

Step-by-Step Methodology:

  • Coupling: Dissolve Intermediate 2, E3 Ligase Ligand-NH₂, and HATU in anhydrous DMF. Add DIPEA dropwise.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Validation Check (LC-MS): Confirm the formation of the final PROTAC mass [M+H]⁺. Ensure no unreacted E3 ligand remains, as it can act as a competitive inhibitor in cellular assays.

  • Purification: Due to the high molecular weight and lipophilicity of the final PROTAC, purify directly via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA or Formic Acid) rather than standard silica gel chromatography. Lyophilize the pure fractions to obtain the final PROTAC as a powder.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC (NIH). Available at:[Link]

  • Ghazy, E., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." International Journal of Molecular Sciences, PMC (NIH). Available at:[Link]

  • ChemRxiv. "Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs." ChemRxiv Preprint. Available at:[Link]

Sources

Method

Application Note: Protocols for the Synthesis of Methyl 5-(methylamino)pentanoate via Reductive Amination

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 5-(methylamino)pentanoate, a valuable secondary amine intermediate. Reductive amination serves as the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 5-(methylamino)pentanoate, a valuable secondary amine intermediate. Reductive amination serves as the core chemical transformation, leveraging the reaction between Methyl 5-oxopentanoate and methylamine. This document explores three distinct, field-proven protocols utilizing common borohydride reagents: Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Borohydride (NaBH₄), and Sodium Cyanoborohydride (NaBH₃CN). The causality behind reagent selection, reaction conditions, and procedural steps is explained in detail to provide researchers with a robust framework for successful synthesis. Comparative data, troubleshooting insights, and a discussion of alternative green chemistry approaches are included to empower scientists in drug development and organic synthesis to make informed methodological decisions.

Introduction to Reductive Amination

Reductive amination stands as one ofthe most effective and widely utilized methods for the synthesis of primary, secondary, and tertiary amines in medicinal and process chemistry.[1] The transformation is a powerful C-N bond-forming reaction that converts a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[2][3] This process is highly valued for its efficiency, broad substrate scope, and the ability to control the degree of amine alkylation, thus avoiding the overalkylation issues often encountered with direct alkylation of amines using alkyl halides.[4]

The target molecule, Methyl 5-(methylamino)pentanoate, is synthesized by reacting Methyl 5-oxopentanoate with methylamine. This reaction is a classic example of secondary amine formation.

Caption: Overall synthetic transformation.

The overall mechanism proceeds in two fundamental stages:

  • Imine/Iminium Ion Formation: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[2] This step is typically favored under mildly acidic conditions which activate the carbonyl group without excessively protonating the amine nucleophile.[5]

  • Reduction: The imine or iminium ion is then reduced to the corresponding amine. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the C=N bond in the presence of the starting C=O bond.[6]

This guide details protocols based on three different hydride donors, each with distinct advantages and considerations.

Protocol I: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride, often abbreviated as STAB, is a highly regarded reagent for one-pot reductive aminations.[7] Its popularity stems from its mild nature and remarkable selectivity. Unlike more powerful hydrides, NaBH(OAc)₃ does not readily reduce aldehydes or ketones, allowing it to be present from the start of the reaction.[4][8][9] It selectively reduces the more basic iminium ion as it forms in situ. This method is efficient, tolerates a wide range of functional groups (including the ester in our substrate), and generally produces high yields with fewer side products compared to other methods.[8][9][10]

2.1. Principle of the Method

The bulky and electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, making it an ideal choice for a direct, one-pot procedure.[6] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][8][9] While acetic acid can be used as a catalyst for ketone reactions, it is generally not necessary for more reactive aldehydes like Methyl 5-oxopentanoate.[8][9][10]

Caption: General reductive amination mechanism.

2.2. Detailed Experimental Protocol

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 5-oxopentanoate (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of aldehyde). Add a solution of methylamine (1.1-1.2 eq, e.g., 2.0 M solution in THF) dropwise at room temperature.

  • Reducing Agent Addition: Stir the mixture for 20-30 minutes to facilitate initial imine formation. Then, add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase two more times with dichloromethane (DCM).[5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. For basic amines, it is often advantageous to use a solvent system containing a small amount of triethylamine (e.g., 1-2% in ethyl acetate/hexanes) to prevent tailing.[11]

Protocol II: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent than NaBH(OAc)₃. However, it is capable of reducing the starting aldehyde, which would lead to the formation of an unwanted alcohol byproduct and lower the yield of the desired amine.[4][7] To circumvent this, a stepwise or indirect procedure is employed.[8] This involves first forming the imine intermediate and then adding NaBH₄ to perform the reduction.

3.1. Principle of the Method

This protocol separates the imine formation and reduction steps to ensure selectivity. Methanol is an excellent solvent for imine formation from aldehydes and primary amines.[9] After allowing sufficient time for the equilibrium to favor the imine, NaBH₄ is introduced to reduce the C=N bond. This method is particularly useful when dialkylation is a concern with primary amines.[8][10]

3.2. Detailed Experimental Protocol

  • Imine Formation: In a round-bottom flask, dissolve Methyl 5-oxopentanoate (1.0 eq) in methanol (10 mL per mmol). Add a solution of methylamine (1.1 eq, e.g., 40% in water or 2.0 M in THF) and stir the mixture at room temperature for 1-2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 eq) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding water. Adjust the pH to >10 with an aqueous NaOH solution to decompose any residual NaBH₄.[5]

  • Extraction: Remove most of the methanol under reduced pressure. Extract the resulting aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography as described in Protocol I.

Protocol III: Classic Approach using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that allows for one-pot reductive aminations.[12][13] Its reactivity is pH-dependent; at a mildly acidic pH of 6-8, it reduces iminium ions much faster than aldehydes or ketones.[6] However, its use has diminished in some settings due to its high toxicity and the potential for cyanide contamination in the final product.[6][14] Strict safety precautions are mandatory.

4.1. Principle of the Method

The electron-withdrawing cyano group deactivates the borohydride, making it selective for the protonated imine (iminium ion) over the neutral carbonyl.[13][15] The reaction is typically run in a protic solvent like methanol, and the pH is adjusted to the optimal range (around 6) using acetic acid.[5]

4.2. Detailed Experimental Protocol

  • Reaction Setup: Combine Methyl 5-oxopentanoate (1.0 eq) and methylamine solution (1.2 eq) in methanol (10 mL per mmol) in a round-bottom flask.

  • pH Adjustment: Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) to the mixture. Caution: NaBH₃CN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Contact with strong acid can liberate highly toxic HCN gas. [14]

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding water. Adjust the pH to >10 with a base (e.g., 2M NaOH solution) to neutralize the acid and decompose any remaining NaBH₃CN.[5]

  • Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the combined organic layers. Purify by column chromatography as previously described.

Comparison of Protocols

ParameterProtocol I: NaBH(OAc)₃Protocol II: NaBH₄Protocol III: NaBH₃CN
Reaction Type One-Pot (Direct)Stepwise (Indirect)One-Pot (Direct)
Selectivity Excellent; highly selective for iminium ions.[8][9]Lower; requires imine pre-formation to avoid aldehyde reduction.[4]Good; selective at controlled pH (6-8).[6]
Reagent Safety Relatively safe, non-toxic.Flammable solid, reacts with water.Highly Toxic .[6][14]
Typical Solvents DCE, DCM, THF[7]Methanol, EthanolMethanol[7]
Key Advantage High yield, clean reaction, operational simplicity.[9][10]Low cost, readily available reagent.Effective one-pot procedure.
Key Disadvantage Higher cost compared to NaBH₄.Two-step procedure, risk of side reactions if not controlled.Toxicity and potential cyanide contamination.[6]

Alternative & Green Chemistry Approaches

For larger-scale industrial applications, catalytic reductive amination offers a more sustainable and atom-economical alternative to stoichiometric hydride reagents.[16] This approach typically involves the use of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), with molecular hydrogen (H₂) as the terminal reductant.[16][17][18]

Transfer hydrogenation, which uses hydrogen donors like formic acid or ammonium formate, is another emerging green strategy that avoids the need for high-pressure hydrogenation equipment.[16][19][20] These catalytic methods often lead to high yields with only water as a byproduct, aligning with the principles of green chemistry.[17][18]

General Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Aldehyde, Amine, Solvent) B 2. Add Reducing Agent (Control Temperature) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench, Extract) C->D Reaction Complete E 5. Purification (Dry, Concentrate, Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow diagram.

Conclusion

The synthesis of Methyl 5-(methylamino)pentanoate can be achieved efficiently through several reductive amination protocols. For laboratory-scale synthesis, the use of sodium triacetoxyborohydride (Protocol I) offers the best combination of safety, selectivity, and operational simplicity, often providing the cleanest results. The stepwise sodium borohydride method (Protocol II) presents a cost-effective alternative, provided the two stages are carefully executed. While historically significant, the sodium cyanoborohydride method (Protocol III) should be approached with caution due to its toxicity. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the protocol best suited for their synthetic goals.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Organic Chemistry Tutor. Reductive Amination. organic-chemistry-tutor.com. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • ResearchGate. (1996). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Frontiers. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Organic Reaction Data. Reductive Amination - Common Conditions. organicreactiondata.com. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Organic Syntheses. (2012). A Three-Step Procedure for the Preparation of (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 89, 91. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (15), 2599–2601. [Link]

  • PrepChem. Synthesis of (p) 3-Methyl-5-oxo-5-[2-phenylethylamino]pentanoic acid. PrepChem.com. [Link]

  • Wang, D., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Industrial & Engineering Chemistry Research, 56(43), 12299–12306. [Link]

  • Reddy, M. S., et al. (2007). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 46B, 1470-1474. [Link]

  • Wikipedia. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Synple Chem. (2019). Application Note – Reductive Amination. synplechem.com. [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of Methyl 5-(methylamino)pentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-(methylamino)pentanoate hydrochloride ( C7​H15​NO2​⋅HCl )

Executive Summary

Methyl 5-(methylamino)pentanoate hydrochloride is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), PROTAC linkers, and advanced peptidomimetics. This application note details a highly scalable, atom-economical, and robust protocol for its synthesis via the acid-catalyzed ring opening of 1-methylpiperidin-2-one (N-methyl-2-piperidone).

Strategic Rationale & Mechanistic Insights

Traditional syntheses of secondary amino esters often rely on the alkylation of primary amines with halo-esters (e.g., methyl 5-bromovalerate). However, these routes are plagued by over-alkylation, yielding tertiary amine byproducts that severely complicate downstream purification and reduce overall yield.

The Lactam Ring-Opening Strategy: Utilizing 1-methylpiperidin-2-one as the starting material bypasses over-alkylation entirely, ensuring absolute selectivity for the secondary amine. Lactams, however, possess significant resonance stabilization, making their amide bonds resistant to mild solvolysis. To overcome this thermodynamic barrier, the reaction employs anhydrous methanolic HCl under prolonged reflux.

The mechanism proceeds via the O-protonation of the lactam, which highly activates the carbonyl carbon toward nucleophilic attack by methanol. This forms a transient tetrahedral intermediate that collapses to cleave the C-N bond[1]. The equilibrium is irreversibly driven forward by the immediate protonation of the highly basic secondary amine leaving group, trapping the product as a stable hydrochloride salt.

In Situ Generation of Anhydrous Methanolic HCl: A critical failure point in esterification scale-up is the introduction of water, which drives the equilibrium toward the amino acid rather than the target ester. Bubbling anhydrous HCl gas is hazardous and difficult to quantify at scale. Instead, this protocol leverages the stoichiometric reaction of acetyl chloride with methanol[2]. This highly exothermic reaction yields strictly anhydrous HCl and methyl acetate (a volatile byproduct easily removed during concentration), ensuring a pristine, water-free reaction environment[2].

Process Visualizations

Workflow N1 1. HCl Generation (AcCl + MeOH) N2 2. Lactam Addition (NMPip) N1->N2 N3 3. Reflux (65 °C, 24 h) N2->N3 N4 4. Concentration (Vacuum) N3->N4 N5 5. Crystallization (MTBE/MeOH) N4->N5

Fig 1. Scale-up workflow for Methyl 5-(methylamino)pentanoate HCl synthesis.

Mechanism Lactam 1-Methylpiperidin-2-one (Stable Lactam) Protonated O-Protonated Lactam (Electrophilic Activation) Lactam->Protonated + Anhydrous HCl Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack) Protonated->Tetrahedral + Methanol RingOpen Ring-Opened Amino Ester (Transient Free Base) Tetrahedral->RingOpen - H+ (Ring Cleavage) Salt Methyl 5-(methylamino)pentanoate HCl (Stable Product) RingOpen->Salt + HCl (Salt Formation)

Fig 2. Acid-catalyzed lactam methanolysis mechanism forming the hydrochloride salt.

Scale-Up Synthetic Protocol (1 kg Scale)

Reagents & Materials
  • 1-Methylpiperidin-2-one (NMPip): 1.00 kg (8.84 mol, 1.0 eq)

  • Acetyl Chloride (AcCl): 1.57 L (1.73 kg, 22.1 mol, 2.5 eq)

  • Anhydrous Methanol (MeOH): 8.0 L (Solvent/Reactant)

  • Methyl tert-butyl ether (MTBE): 4.0 L (Anti-solvent)

Step-by-Step Methodology

Step 1: Reactor Preparation & HCl Generation

  • Purge a 20 L jacketed glass reactor with inert N2​ gas to prevent atmospheric moisture ingress.

  • Charge the reactor with 8.0 L of anhydrous methanol and cool the jacket to 0–5 °C.

  • Self-Validation Check: Ensure the internal temperature stabilizes below 5 °C before proceeding.

  • Dropwise add 1.57 L of acetyl chloride over 2 hours via an addition funnel. Maintain vigorous stirring and ensure the internal temperature does not exceed 15 °C (the reaction is highly exothermic).

  • Stir the solution for an additional 30 minutes at room temperature to ensure the complete conversion of AcCl to methanolic HCl and methyl acetate.

Step 2: Lactam Addition & Ring Opening

  • Charge 1.00 kg of 1-methylpiperidin-2-one into the reactor in a single portion.

  • Heat the reactor jacket to achieve a gentle reflux (internal temperature ~65 °C).

  • Maintain reflux for 24 hours to overcome the resonance stability of the lactam.

  • Self-Validation Check: Monitor reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting lactam ( Rf​ ~0.6) should completely disappear, replaced by a baseline spot corresponding to the highly polar amino ester salt.

Step 3: Product Isolation

  • Cool the reactor to 20 °C.

  • Equip the reactor for vacuum distillation and concentrate the mixture under reduced pressure (50 mbar, 40 °C) to remove methanol, methyl acetate, and excess HCl. A thick, pale-yellow syrup will remain.

  • Break the vacuum with N2​ and add 4.0 L of cold MTBE under rapid agitation. The product will precipitate as a dense white crystalline solid.

  • Stir the suspension at 0 °C for 2 hours to maximize crystallization yield.

Step 4: Filtration & Drying

  • Filter the suspension through a sintered glass Nutsche filter.

  • Wash the filter cake with 2 × 1.0 L of ice-cold MTBE to remove trace colored impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Process Analytical Technology (PAT) & Quality Control

The following table summarizes the expected quantitative data and analytical specifications for the isolated product.

ParameterSpecification / Expected ResultAnalytical Method
Appearance White crystalline solidVisual Inspection
Isolated Yield 1.36 – 1.44 kg (85% – 90%)Gravimetric
Purity > 99.0% (Area %)HPLC (ELSD or CAD detector)
Water Content < 0.5%Karl Fischer Titration
1 H NMR (400 MHz, D2​O ) δ 3.68 (s, 3H), 3.05 (t, 2H), 2.70 (s, 3H), 2.45 (t, 2H), 1.60-1.75 (m, 4H)Nuclear Magnetic Resonance
13 C NMR (100 MHz, D2​O ) δ 176.5, 52.4, 49.1, 33.2, 32.8, 24.5, 21.3Nuclear Magnetic Resonance
Mass Spectrometry m/z [M+H] + calculated: 146.11, found: 146.1ESI-MS (Positive Mode)

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423-2432.[1]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society. [2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 5-(methylamino)pentanoate hydrochloride synthesis

Target Compound: Methyl 5-(methylamino)pentanoate hydrochloride Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Welcome to the advanced troubleshooting and optimization portal for t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 5-(methylamino)pentanoate hydrochloride Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals

Welcome to the advanced troubleshooting and optimization portal for the synthesis of methyl 5-(methylamino)pentanoate hydrochloride. Because this molecule is a highly 1[1], achieving high yields requires strict control over reaction equilibrium, moisture, and thermal degradation.

The most efficient synthetic route avoids multi-step protection/deprotection by utilizing the direct acid-catalyzed ring opening of2 (N-methylvalerolactam)[2]. Below is the mechanistic pathway, our self-validating protocol, and a comprehensive troubleshooting guide.

Mechanistic Pathway & Competing Reactions

SynthesisPathway SM 1-Methyl-2-piperidone (Starting Lactam) Intermediate Protonated Lactam (Activated) SM->Intermediate H+ Protonation Reagent Methanolic HCl (Anhydrous) Reagent->Intermediate H+ / MeOH donor Product Methyl 5-(methylamino)pentanoate HCl (Target Product) Intermediate->Product MeOH Attack Side1 5-(Methylamino)pentanoic acid (Hydrolysis Impurity) Intermediate->Side1 H2O Attack Side2 Recyclization (Reversion to Lactam) Product->Side2 Heat (-HCl) Side2->SM Intramolecular Attack

Reaction pathway and competing side reactions in the acid-catalyzed ring opening of lactam.

Self-Validating Experimental Protocol

Objective: High-yield synthesis of methyl 5-(methylamino)pentanoate hydrochloride via lactam ring-opening.

Step 1: Reagent Validation (The "Anhydrous" Imperative)

  • Action: Prepare or procure 2.5 M anhydrous HCl in methanol.

  • Causality: The reaction requires a strong proton source to activate the stable δ-lactam carbonyl and an anhydrous nucleophile (methanol) to drive esterification without competitive hydrolysis.

  • Self-Validation: Perform a Karl Fischer (KF) titration on the methanolic HCl prior to use. Proceed only if water content is < 0.05%. If >0.05%, discard or dry the reagent, as water will irreversibly form the hydrolysis byproduct[2].

Step 2: Reaction Execution

  • Action: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1-methyl-2-piperidone (1.0 eq) in the 2.5 M methanolic HCl solution (providing 2.5 eq of HCl and excess MeOH).

  • Action: Heat the mixture to a gentle reflux (65°C) for 48 hours.

  • Causality: The ring-opening of a highly stable 6-membered lactam has a high activation energy. The excess HCl ensures the resulting secondary amine is immediately trapped as a non-nucleophilic 3, preventing the reverse reaction[3].

Step 3: In-Process Monitoring (IPM)

  • Action: At 24h and 48h, pull a 0.1 mL aliquot, neutralize with saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS.

  • Self-Validation: Do not rely solely on TLC. The hygroscopic hydrochloride salt streaks heavily on silica, leading to false interpretations of reaction progress. GC-MS will clearly differentiate the starting lactam (m/z 113) from the neutralized methyl ester product (m/z 145).

Step 4: Controlled Isolation

  • Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 40°C.

  • Causality: The product is stable at room temperature, but if excess heat is applied under vacuum, HCl gas is driven off. The resulting free secondary amine will rapidly attack the methyl ester, recyclizing back to 1-methyl-2-piperidone.

  • Self-Validation: The residue should be a thick oil that crystallizes upon trituration with ice-cold, anhydrous diethyl ether. If the product remains a mobile oil and smells strongly of amine, recyclization has occurred.

Critical Parameter Optimization Matrix

To understand how deviations in your setup impact the final yield, consult the quantitative data matrix below.

Parameter ProfileHCl (eq)Water (%)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Outcome
Optimal 2.5< 0.0565 (Reflux)4888% Complete conversion; stable hydrochloride salt isolated.
Sub-optimal Acid 1.0< 0.0565 (Reflux)4845% Reaction stalls at equilibrium; amine not fully trapped.
Wet Reagents 2.52.065 (Reflux)4830% High levels of 5-(methylamino)pentanoic acid (hydrolysis).
Overheating Workup 2.5< 0.0585 (Sealed)2455% Product degradation; massive recyclization during isolation.
Troubleshooting & FAQs

Q1: My reaction yield plateaued at 50%, and GC-MS shows significant starting material remaining. How do I push the reaction to completion? A1: You are experiencing an equilibrium stall. The ring opening of 1-methyl-2-piperidone is reversible. If the concentration of HCl drops (e.g., due to volatilization through an unsealed condenser) or if insufficient equivalents were used, the reaction cannot proceed. Solution: Ensure you are using at least 2.5 equivalents of anhydrous HCl. If volatilization is an issue, conduct the reaction in a heavy-walled sealed pressure tube at 65°C to keep the HCl dissolved in the methanol.

Q2: I isolated a solid, but NMR shows a highly polar impurity that doesn't match the methyl ester. What is it? A2: This is almost certainly 5-(methylamino)pentanoic acid hydrochloride. Causality: If your methanol or HCl source contains trace water, the competitive nucleophilic attack by H₂O outcompetes MeOH. Because the resulting carboxylic acid cannot be easily separated from the ester via standard crystallization, prevention is mandatory. Solution: Strictly use anhydrous methanol and dry HCl gas. Verify moisture with Karl Fischer titration (<0.05%) before beginning the reaction.

Q3: The reaction went to 100% conversion according to GC-MS, but during solvent removal, my product reverted back to the starting material. Why? A3: You induced thermal recyclization (intramolecular amidation). The free base of methyl 5-(methylamino)pentanoate is highly prone to intramolecular cyclization to form the thermodynamically stable δ-lactam. Causality: If the HCl is driven off by excessive heat and high vacuum during rotary evaporation, the amine is deprotonated. The free secondary amine immediately attacks the adjacent methyl ester. Solution: Keep the rotary evaporator water bath strictly below 40°C. Do not leave the product on the high-vacuum line longer than necessary.

Q4: My isolated product is turning into a sticky syrup on the benchtop. Is it degrading? A4: It is likely not degrading, but it is rapidly absorbing ambient moisture.1 is heavily hygroscopic[1]. Solution: Always handle the final salt in a glovebox or under a dry nitrogen/argon stream. Store the material in a tightly sealed amber vial backfilled with argon, placed inside a secondary desiccator containing active Drierite.

Sources

Optimization

Preventing self-cyclization of Methyl 5-(methylamino)pentanoate hydrochloride

A Guide to Preventing Intramolecular Cyclization and Ensuring Experimental Success Welcome to the technical support center for Methyl 5-(methylamino)pentanoate hydrochloride. As Senior Application Scientists, we understa...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Intramolecular Cyclization and Ensuring Experimental Success

Welcome to the technical support center for Methyl 5-(methylamino)pentanoate hydrochloride. As Senior Application Scientists, we understand the challenges researchers face in handling reactive intermediates. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent the undesired self-cyclization of Methyl 5-(methylamino)pentanoate hydrochloride into its lactam form, N-methyl-2-piperidone.

The Challenge: Unwanted Self-Cyclization

Methyl 5-(methylamino)pentanoate is a bifunctional molecule containing both a secondary amine and a methyl ester. In its free base form, the nucleophilic amine can readily attack the electrophilic ester carbonyl carbon in an intramolecular fashion. This process, known as intramolecular aminolysis, results in the formation of a thermodynamically stable six-membered ring, N-methyl-2-piperidone, with the elimination of methanol.

The compound is supplied as a hydrochloride (HCl) salt to enhance its stability. In this form, the amine is protonated (R-NH₂⁺-CH₃), rendering it non-nucleophilic and preventing the cyclization reaction. However, during experimental use—especially under neutral or basic conditions—the free amine is liberated, initiating the degradation pathway.

Mechanism of Self-Cyclization

dot digraph "Self_Cyclization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ends Figure 1. The reaction mechanism for the base-catalyzed intramolecular cyclization of Methyl 5-(methylamino)pentanoate to form N-methyl-2-piperidone.

Troubleshooting Guide

This section addresses common problems encountered during experiments.

Q1: My reaction yield is low, and NMR/LC-MS analysis shows a significant amount of a byproduct with a mass of 113.16 g/mol . Is this related to cyclization?

Answer: Yes, this is a classic sign of self-cyclization. The molecular weight of the undesired byproduct, N-methyl-2-piperidone, is 113.16 g/mol .[1][2] Its formation occurs when the secondary amine of your starting material attacks the internal ester group. This is most often triggered by reaction conditions that deprotonate the amine hydrochloride, such as the presence of a base, elevated temperatures, or the use of certain polar, protic solvents.

The core issue is the generation of the free, nucleophilic secondary amine. Once formed, the intramolecular cyclization to the six-membered lactam is often rapid. To confirm, you can compare the spectral data of your byproduct with a reference standard for N-methyl-2-piperidone.[1][2]

Q2: How can I design my experiment to minimize the formation of N-methyl-2-piperidone?

Answer: Preventing cyclization hinges on carefully controlling your reaction parameters to keep the amine protonated and non-nucleophilic for as long as possible, or by running the reaction under conditions that favor your desired intermolecular reaction over the intramolecular side reaction.

Parameter Influence on Stability
ParameterRecommendation to Minimize CyclizationRationale
pH Maintain acidic conditions (pH < 5) whenever possible.At low pH, the amine group remains protonated (R-NH₂⁺-CH₃), making it an ineffective nucleophile and halting the cyclization pathway.[3][4] Cyclization is often triggered by Brønsted or Lewis acids in some systems, but in this case, protonation of the amine is the dominant stabilizing factor.[5]
Temperature Conduct reactions at low temperatures (e.g., 0 °C to -20 °C).Intramolecular reactions have a lower entropic barrier than intermolecular reactions. However, lowering the temperature will decrease the rate of all reactions, including the undesired cyclization, giving your desired reaction a better chance to proceed.
Bases Use non-nucleophilic, sterically hindered bases if required. Add the base slowly and at low temperatures.If a base is necessary to deprotonate the amine for a subsequent reaction, its slow addition ensures that the concentration of the reactive free amine is kept to a minimum at any given moment, favoring reaction with your intended electrophile.
Solvents Use aprotic, non-polar solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).Polar protic solvents like methanol or ethanol can facilitate proton transfer and stabilize the charged tetrahedral intermediate, potentially accelerating cyclization. Aprotic solvents do not actively participate in proton shuttling.
Reaction Time Monitor the reaction closely and work it up as soon as it is complete.Prolonged reaction times, even under suboptimal conditions, provide more opportunity for the cyclization side reaction to occur.
Q3: I need to use the free amine for my reaction. What is the best way to handle the deprotection and subsequent step?

Answer: The safest method is to generate and use the free amine in situ without isolating it. This minimizes the time the reactive, unprotonated form exists, thereby reducing the opportunity for cyclization.

Here is a validated, step-by-step protocol for this approach.

Protocol: In Situ Generation and Use of Methyl 5-(methylamino)pentanoate

dot digraph "In_Situ_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ends Figure 2. Recommended workflow for in situ generation and reaction of the free amine to prevent cyclization.

Causality:

  • Anhydrous Conditions: Water can act as a base or acid and can promote unwanted side reactions.

  • Low Temperature: As detailed in the table, this slows down the kinetics of the intramolecular cyclization.

  • Slow Base Addition: This is the most critical step. It ensures that the instantaneous concentration of the free amine is low, maximizing the probability of it reacting with your desired reagent rather than with itself.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for Methyl 5-(methylamino)pentanoate hydrochloride? A: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6][7] Recommended storage is in a cool, dry place, ideally refrigerated (2-8°C).[8] Avoid exposure to moisture and basic environments.

Q: Can I use aqueous bases like sodium bicarbonate to neutralize the HCl salt? A: This is strongly discouraged. Using an aqueous base will introduce water and create a two-phase system, where the deprotonated free amine in the organic layer will be highly susceptible to rapid cyclization, especially at room temperature. A non-nucleophilic organic base in an anhydrous aprotic solvent is the preferred method.

Q: How can I reliably detect and quantify the N-methyl-2-piperidone byproduct? A: The most common methods are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is ideal for detecting the byproduct by its mass-to-charge ratio (m/z) and separating it from the starting material and desired product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): N-methyl-2-piperidone has characteristic shifts, including a singlet for the N-methyl group around 2.9 ppm and multiplets for the ring protons.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Due to its volatility, GC-MS is also an excellent method for detection and quantification.

Q: Are there any alternative reagents that are less prone to this cyclization? A: If your synthesis allows, you could consider using an amine with a protecting group (e.g., Boc, Cbz) instead of the HCl salt. The protecting group can be removed in a final, dedicated step after the ester has been modified. Alternatively, using a structurally similar compound with a longer or shorter carbon chain (e.g., a 4-aminobutanoate or 6-aminohexanoate derivative) would alter the ring size of the potential lactam product (5- or 7-membered rings), which can significantly change the rate of cyclization. Six-membered rings, as in this case, are often formed very readily.

References

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC. Available at: [Link]

  • Custom Synthesis Available N-METHYL-2-PIPERIDONE CAS No.:931-20-4. UREIKO. Available at: [Link]

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Royal Society of Chemistry. Available at: [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Available at: [Link]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • (PDF) Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link]

  • Effect of buffer pH when separating b-lactam 10. ResearchGate. Available at: [Link]

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. ACS Publications. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. Monash University. Available at: [Link]

  • N-Methyl-2-piperidone. PubChem. Available at: [Link]

  • How does pH affect chemical reactions and molecules (example amino acids)? Quora. Available at: [Link]

  • How does pH affect chemical reactions and molecules (example amino acids)? Quora. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-(methylamino)pentanoate HCl

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9). This guide is engineered for drug development professionals and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9). This guide is engineered for drug development professionals and synthetic chemists who require high-purity secondary amine building blocks.

Because this compound is an amino acid ester hydrochloride, its purification relies heavily on manipulating its steep solubility gradient. The aliphatic pentanoate chain provides slight lipophilicity, while the hydrochloride salt core forms a rigid, highly polar ionic lattice. This dichotomy makes single-solvent recrystallization ineffective, necessitating a precisely tuned dual-solvent (primary/anti-solvent) system[1].

Validated Recrystallization Workflow

The following diagram illustrates the critical path for the dual-solvent recrystallization process.

G N1 Crude Methyl 5-(methylamino) pentanoate HCl N2 Dissolution in Primary Solvent (Minimal Hot MeOH, 55°C) N1->N2 Heat & Stir N3 Hot Polishing Filtration (Removes Insoluble Impurities) N2->N3 Clarify N4 Anti-Solvent Titration (Dropwise Et2O until turbid) N3->N4 Reduce Polarity N5 Controlled Annealing (Cool to RT, then 4°C) N4->N5 Induce Nucleation N6 Isolation & Washing (Vacuum Filtration, Cold Et2O) N5->N6 Separate Phase N7 Pure Crystalline Product (Desiccation) N6->N7 Remove Solvent

Workflow for the dual-solvent recrystallization of amino acid ester hydrochlorides.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes a Methanol / Diethyl Ether solvent system, a classic and highly effective combination for amino acid ester hydrochlorides[2]. Every step includes a physical validation checkpoint to ensure the system is behaving as expected before you proceed.

Step 1: Primary Solvent Saturation

  • Action: Weigh the crude Methyl 5-(methylamino)pentanoate HCl into a round-bottom flask equipped with a reflux condenser. Add anhydrous methanol (approx. 2–3 mL per gram of crude). Heat to 55°C using a water bath with continuous magnetic stirring.

  • Causality: Methanol acts as the primary solvent because its high dielectric constant disrupts the ionic lattice of the hydrochloride salt, allowing dissolution.

  • Validation Check: The solution must become completely transparent. If undissolved solid remains after 15 minutes, add methanol in strict 0.5 mL increments until full dissolution is achieved.

Step 2: Polishing Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed glass funnel into a clean Erlenmeyer flask.

  • Causality: Removing microscopic insoluble impurities prevents heterogeneous nucleation. If left in the solution, these particles act as seeds that force the premature precipitation of impure kinetic crystals.

Step 3: Anti-Solvent Titration

  • Action: Maintain the filtrate at 50°C. Begin dropwise addition of anhydrous diethyl ether with gentle swirling.

  • Causality: Diethyl ether acts as the precipitating anti-solvent. Its slow addition gradually lowers the overall dielectric constant of the medium, carefully pushing the ester hydrochloride toward its metastable solubility limit[2].

  • Validation Check: Stop the addition immediately when a faint, milky turbidity persists in the bulk liquid for more than 10 seconds. This visual cue confirms you have reached the exact boundary of the metastable zone.

Step 4: Annealing and Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.

  • Causality: Slow cooling (annealing) provides the activation energy necessary for the molecules to arrange into highly pure, thermodynamic crystal lattices. Rapid cooling causes the compound to "crash out," trapping solvent and impurities (occlusion) within the solid[2].

Step 5: Isolation and Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold diethyl ether. Transfer to a vacuum desiccator and dry under high vacuum (≤1 mbar) for 12 hours.

  • Causality: The cold anti-solvent wash displaces the impurity-laden mother liquor without redissolving the purified product. High vacuum removes residual trapped ether.

Quantitative Solvent Parameters

Selecting the correct solvent system is critical. The table below summarizes the expected performance of various binary solvent systems for isolating amino acid ester hydrochlorides.

Solvent System (Primary / Anti-Solvent)Typical Volume Ratio (v/v)Dielectric Constant Shift (approx.)Expected Yield RecoveryCrystal Purity (HPLC)
Methanol / Diethyl Ether 1 : 4 to 1 : 633.0 → 6.575 - 85%>99.5%
Ethanol / Ethyl Acetate 1 : 3 to 1 : 524.5 → 8.080 - 90%>99.0%
Ethanol / Diisopropyl Ether 1 : 4 to 1 : 724.5 → 3.970 - 80%>99.8%

Troubleshooting Guide

Q: My product is "oiling out" (forming a viscous syrup at the bottom of the flask) instead of forming discrete crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solvent mixture exceeds the melting point of the solute-solvent complex. This is a common failure mode when the anti-solvent is added too rapidly or the cooling rate is too aggressive[2].

  • Resolution: Re-heat the mixture until the oil completely redissolves into a homogeneous solution. Add a small volume (10–15% of total volume) of the primary solvent (methanol) to slightly increase the solubility threshold. Allow the solution to cool much more slowly. Alternatively, introduce a seed crystal of pure Methyl 5-(methylamino)pentanoate HCl just before the cloud point is reached to bypass the metastable oil phase[2].

Q: The yield from the recrystallization is unacceptably low (<50%). How can I recover the remaining product? A: Low yields in dual-solvent systems usually indicate an excess of the primary solvent, which keeps the compound dissolved even at low temperatures. Hydrochloride salts have highly sensitive solubility curves in alcohol/ether mixtures[1].

  • Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to approximately one-third of its original volume. Re-apply the anti-solvent (diethyl ether) dropwise until turbidity appears, then cool to 4°C to induce a second crop of crystals. Note that second-crop crystals may have slightly lower purity and should be analyzed separately.

Q: The crystals formed rapidly, but HPLC analysis shows poor purity. What went wrong? A: Rapid precipitation traps impurities and mother liquor within the crystal lattice. This happens if the solution is subjected to sudden thermal shock (e.g., moving directly from 55°C to an ice bath) or if the anti-solvent is dumped in rather than titrated[2].

  • Resolution: Redissolve the impure crystals in hot methanol and repeat the protocol, ensuring strict adherence to the slow, undisturbed cooling phase to favor thermodynamic crystal growth over kinetic precipitation.

Frequently Asked Questions (FAQs)

Q: Why is it critical to use strictly anhydrous solvents for this specific compound? A: Methyl 5-(methylamino)pentanoate HCl is highly hygroscopic. The presence of water in the solvent system drastically increases the solubility of the hydrochloride salt, shifting the saturation curve and severely depressing the yield. Furthermore, residual water promotes the hydrolysis of the methyl ester back to the free 5-(methylamino)pentanoic acid during heating.

Q: Can I substitute diethyl ether with a less hazardous anti-solvent? A: Yes. While the methanol/diethyl ether system is a classic combination for amino acid ester hydrochlorides[1], ethanol/ethyl acetate or ethanol/diisopropyl ether are highly effective, less volatile, and less peroxide-forming alternatives[3]. The ethanol/diisopropyl ether system provides an excellent polarity gradient that consistently yields high diastereomeric and chemical purity for hydrochloride salts[3].

Q: How do I know if my starting material has degraded prior to purification? A: If the crude material exhibits a strong ammonia-like or fishy odor, or if it has degraded into a sticky, discolored paste, the secondary amine may have undergone oxidation or the ester may have hydrolyzed. In such cases, a simple recrystallization may not suffice, and an acid-base extraction or silica gel chromatography might be required prior to crystallization.

Sources

Optimization

Stability of Methyl 5-(methylamino)pentanoate hydrochloride in aqueous solution

Welcome to the technical support center for Methyl 5-(methylamino)pentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-(methylamino)pentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in aqueous solutions. As specific stability data for this molecule is not extensively published, this guide synthesizes information from established chemical principles, stability testing guidelines for related pharmaceutical compounds, and analytical methodologies for amino acid esters.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-(methylamino)pentanoate hydrochloride and what are its structural features?

Methyl 5-(methylamino)pentanoate hydrochloride is the hydrochloride salt of the methyl ester of 5-(methylamino)pentanoic acid. The structure contains three key functional groups that dictate its chemical behavior in an aqueous environment:

  • An ester group (-COOCH₃), which is susceptible to hydrolysis.

  • A secondary amine (-NH(CH₃)-), which is basic and will be protonated (-NH₂⁺(CH₃)-) at acidic to neutral pH.

  • A hydrochloride salt , which makes the compound readily soluble in water and results in a slightly acidic solution upon dissolution.

The primary stability concern for this molecule in water is the hydrolysis of the methyl ester bond.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

The two most probable degradation pathways in an aqueous solution are hydrolysis and intramolecular cyclization (lactamization).

  • Ester Hydrolysis: This is the most common degradation pathway for esters in water. The reaction is catalyzed by both acid (H⁺) and base (OH⁻). The products are 5-(methylamino)pentanoic acid and methanol. The rate of this reaction is highly dependent on the pH of the solution.[1][2]

  • Intramolecular Cyclization (Lactamization): The molecule could potentially undergo an intramolecular reaction where the secondary amine attacks the ester carbonyl group, leading to the formation of a six-membered ring lactam (N-methyl-2-piperidone) and eliminating methanol. This type of reaction is known to compete with hydrolysis in similar amino esters.[2]

cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_lactamization Lactamization Parent Methyl 5-(methylamino)pentanoate Acid 5-(methylamino)pentanoic acid Parent->Acid H₂O (H⁺ or OH⁻) Lactam N-methyl-2-piperidone Parent->Lactam Intramolecular Cyclization Methanol1 Methanol Methanol2 Methanol

Caption: Primary degradation pathways for Methyl 5-(methylamino)pentanoate.

Q3: What factors have the most significant impact on the stability of my aqueous solution?

The stability of Methyl 5-(methylamino)pentanoate hydrochloride in an aqueous solution is primarily influenced by three factors:

  • pH: This is the most critical factor. Ester hydrolysis is typically slowest in the slightly acidic pH range (around pH 3-5) and increases significantly under strongly acidic or basic conditions.[1][3] It is crucial to determine the pH-rate profile to find the pH of maximum stability for your specific experimental conditions.

  • Temperature: The rate of degradation reactions, including hydrolysis, increases with temperature.[4][5] For long-term storage, solutions should be kept at low temperatures (e.g., refrigerated or frozen), but their stability at these temperatures must be experimentally verified.

  • Buffer Composition: Buffer species can influence the rate of hydrolysis. Some buffer components can act as catalysts.[6] For example, phosphate and citrate buffers are commonly used, but it's important to ensure they don't accelerate the degradation of your compound.[7]

Q4: How should I prepare and store a stock solution?

For initial experiments, prepare a concentrated stock solution in a solvent where the compound is stable (e.g., methanol or DMSO) and dilute it into your aqueous buffer immediately before use. For direct aqueous preparation:

  • Use high-purity water (e.g., Milli-Q or equivalent).

  • Use a buffer to control the pH, preferably in the anticipated stable range of pH 3-5.[8]

  • Store the solution protected from light at a low temperature (2-8°C or -20°C).

  • Always perform a preliminary stability test to determine how long your solution can be stored under these conditions before significant degradation occurs (e.g., >5% loss).

Q5: What is the expected shelf-life of a prepared aqueous solution?

The shelf-life is not fixed and must be determined experimentally through a stability study. It depends on the concentration, pH, buffer system, and storage temperature. A common threshold for shelf-life in research settings is the time it takes for the compound to degrade by 5-10%. For pharmaceutical formulations, this is governed by strict regulatory guidelines.[9]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving Methyl 5-(methylamino)pentanoate hydrochloride.

start Problem Observed rapid_loss Rapid Loss of Parent Compound start->rapid_loss extra_peaks Unexpected Chromatographic Peaks start->extra_peaks irreproducible Irreproducible Results start->irreproducible ph_check Is pH controlled and in the optimal range (e.g., 3-5)? rapid_loss->ph_check deg_prod Does the peak match the expected hydrolysis product or lactam? extra_peaks->deg_prod prep_check Is solution preparation consistent (weighing, dilution)? irreproducible->prep_check temp_check Is the solution stored at a low temperature (e.g., 2-8°C)? ph_check->temp_check Yes sol_ph Adjust and buffer pH. ph_check->sol_ph No buffer_check Could the buffer be catalyzing degradation? temp_check->buffer_check Yes sol_temp Store at a lower temperature. temp_check->sol_temp No sol_buffer Test an alternative buffer system (e.g., acetate instead of phosphate). buffer_check->sol_buffer Yes impurity_check Is the peak present in the un-dissolved starting material? deg_prod->impurity_check No sol_deg_prod Confirm identity using mass spectrometry (MS). deg_prod->sol_deg_prod Yes method_issue Is there an interaction with the column or mobile phase? impurity_check->method_issue No sol_impurity Analyze the starting material. Purify if necessary. impurity_check->sol_impurity Yes sol_method Modify HPLC method (e.g., change mobile phase pH, gradient). method_issue->sol_method Yes env_check Are pH and temperature constant across experiments? prep_check->env_check Yes sol_prep Standardize the preparation protocol (SOP). prep_check->sol_prep No instrument_check Has the analytical instrument been calibrated and checked? env_check->instrument_check Yes sol_env Use a calibrated pH meter and temperature-controlled incubator/autosampler. env_check->sol_env No sol_instrument Perform system suitability tests before each run. instrument_check->sol_instrument No

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method that separates Methyl 5-(methylamino)pentanoate from its primary hydrolytic degradation product, 5-(methylamino)pentanoic acid.

Instrumentation & Reagents:

  • HPLC with UV or Mass Spectrometry (MS) detector. (LC-MS is preferred for its specificity and sensitivity without derivatization).[10]

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Methyl 5-(methylamino)pentanoate hydrochloride standard.

  • 5-(methylamino)pentanoic acid standard (if available).[11][12][13]

Procedure:

  • Prepare Standards:

    • Parent Compound: Prepare a 1 mg/mL stock in methanol. Dilute to ~50 µg/mL in 50:50 water:methanol.

    • Degradation Product: If the standard is available, prepare a similar stock solution.

  • Generate Degraded Sample: To ensure the method can separate the degradant, create a forced degradation sample. Dissolve a small amount of the parent compound in a 0.1 M NaOH solution and let it sit at room temperature for several hours to induce hydrolysis. Neutralize with 0.1 M HCl before injection.

  • Method Development:

    • Initial Conditions: Start with a gradient elution.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Analysis: Inject the parent standard, the degradation product standard (if available), and the forced degradation sample.

    • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 2) between the parent compound and the primary degradation product. The parent ester will be less polar and should have a longer retention time than the resulting carboxylic acid under reverse-phase conditions.

  • Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision as per internal or regulatory guidelines.

CompoundExpected PolarityExpected Elution Order (Reverse Phase)
5-(methylamino)pentanoic acidHighEarly
Methyl 5-(methylamino)pentanoate Low Late
Caption: Expected elution order in reverse-phase HPLC.
Protocol 2: Performing a pH-Rate Profile Study

Objective: To determine the stability of Methyl 5-(methylamino)pentanoate hydrochloride across a range of pH values at a constant temperature.

Materials:

  • Validated stability-indicating HPLC method.

  • Constant temperature incubator or water bath (e.g., 40°C).

  • Calibrated pH meter.

  • Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12). Use buffers with low reactivity, such as acetate for acidic pH and borate for basic pH.[8]

  • Class A volumetric flasks.

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.05 M) across the desired pH range.

  • Sample Preparation:

    • For each pH value, prepare a solution of Methyl 5-(methylamino)pentanoate hydrochloride at a known concentration (e.g., 100 µg/mL) in the respective buffer.

    • Prepare enough volume to allow for multiple time points.

  • Incubation: Place all solutions in a constant temperature bath set to an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation to an observable rate.[9]

  • Time Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction if necessary by diluting the sample in the mobile phase and/or refrigerating immediately.

  • Analysis: Analyze each sample using the validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Plot log(k_obs) versus pH. This "pH-rate profile" will show the pH of maximum stability (the lowest point on the curve).

prep_buffers 1. Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) prep_samples 2. Prepare Samples (Compound in each buffer) prep_buffers->prep_samples t0_sample 3. Take T=0 Sample prep_samples->t0_sample incubate 4. Incubate at Constant T (e.g., 40°C) t0_sample->incubate sampling 5. Sample at Time Intervals (e.g., 2, 4, 8, 24h) incubate->sampling analysis 6. Analyze Samples by HPLC sampling->analysis data_plot 7. Plot ln[C] vs. Time (Determine k_obs for each pH) analysis->data_plot profile_plot 8. Plot log(k_obs) vs. pH (Determine pH of max stability) data_plot->profile_plot

Caption: Experimental workflow for a pH-rate profile study.

References

  • Protheragen. (2024, November 28). Pharmaceutical Buffers. Retrieved from [Link]

  • Chemspace. (n.d.). 5-(methylamino)pentanoic acid hydrochloride. Retrieved from [Link]

  • Bates, R. G. (1961). Amine buffers for pH control. ResearchGate. Retrieved from [Link]

  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-aminopentanoate hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Ren, W., et al. (2009). An experimental and computational study of methyl ester decomposition pathways using shock tubes. ResearchGate. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Buckingham, D. A., et al. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. J. Chem. Soc., Dalton Trans., 1046-1051. DOI: 10.1039/DT9780001046.
  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275.
  • Google Patents. (2012). RU2666737C2 - Process for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid from hydrochloride.
  • Zhang, Y., et al. (2024). Stability study of common vasoactive drugs diluted in five types of solutions. Frontiers in Pharmacology. Retrieved from [Link]

  • Reddy, G. M., et al. (2007). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 46B, 346-351.
  • Wang, W., et al. (2016). A highly efficient degradation mechanism of methyl orange using Fe-based metallic glass powders. Scientific Reports, 6, 21628.
  • Aldubayyan, A., et al. (2024). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.
  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036.
  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Semantic Scholar. Retrieved from [Link]

  • Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Immunology, 148(4), 1216-1222.
  • Jo, Y. S., et al. (2009). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 5, 440-444. DOI: 10.1039/B814584A.
  • AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Huynh, L. K., & Violi, A. (2008). Reaction pathways for the thermal decomposition of methyl butanoate. The Journal of Organic Chemistry, 73(1), 94-101.
  • Al-Hamdi, A. M., et al. (2023). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. Molecules, 28(3), 1438.
  • Google Patents. (1982). US4352940A - Hydrolysis of methyl acetate.
  • Bērziņš, K., et al. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5, 68179-68186. DOI: 10.1039/C5RA09043A.
  • Al-Nemrawi, N. K., & Dave, R. N. (2016). Processing temperature impacts on the drug release from the polymeric micro/nanoparticles. Journal of Drug Delivery Science and Technology, 32, 108-114.

Sources

Troubleshooting

Minimizing hydrolysis of methyl ester in 5-(methylamino)pentanoate HCl

A Guide to Minimizing Methyl Ester Hydrolysis Welcome to the Technical Support Center for 5-(methylamino)pentanoate HCl. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Methyl Ester Hydrolysis

Welcome to the Technical Support Center for 5-(methylamino)pentanoate HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this compound, with a specific focus on preventing the hydrolysis of its methyl ester group.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(methylamino)pentanoate provided as a hydrochloride (HCl) salt?

The hydrochloride salt form of amino acid esters like 5-(methylamino)pentanoate offers increased stability compared to the free base.[1] The presence of the chloride ion helps protect the ester from degradation, leading to a longer shelf life.[1] Furthermore, the salt form enhances water solubility, which can be advantageous for various experimental setups.[1] The protonated amino group in the salt is less nucleophilic, which helps to inhibit intramolecular cyclization, a potential degradation pathway for some amino esters.[2]

Q2: What are the primary factors that cause the hydrolysis of the methyl ester in 5-(methylamino)pentanoate HCl?

The main factors contributing to methyl ester hydrolysis are the presence of water, pH, and temperature. Ester hydrolysis can be catalyzed by both acids (H+) and bases (OH-).[3] While the HCl salt form provides some protection, prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, can lead to significant degradation.

Q3: What are the degradation products of this hydrolysis?

The hydrolysis of the methyl ester in 5-(methylamino)pentanoate results in the formation of 5-(methylamino)pentanoic acid and methanol.

Q4: How can I detect and quantify the extent of hydrolysis?

Several analytical techniques can be employed to monitor the hydrolysis of 5-(methylamino)pentanoate HCl. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its carboxylic acid degradant. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for investigating hydrolysis rates in aqueous solutions.[4] Additionally, gas chromatography (GC) can be used to analyze the liberated alcohol after alkaline hydrolysis.[5]

Troubleshooting Guides

This section provides detailed protocols and explanations to help you minimize hydrolysis during your experiments.

Root Cause Analysis:

The stability of esters in aqueous solutions is highly dependent on the pH of the medium.[6] Both acidic and basic conditions can accelerate the rate of hydrolysis.[3] For amino acid esters, the rate of hydrolysis can be influenced by the protonation state of the neighboring amino group.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing hydrolysis in aqueous solutions.

Detailed Protocol for Preparing Stable Aqueous Solutions:

  • Solvent Selection: Use high-purity, deionized water. If possible, degas the water to remove dissolved oxygen, which can participate in other degradation pathways.

  • pH Control: The pH of the aqueous solution is a critical factor.[8] Studies on similar amino acid esters have shown that a pH range of 7-8 can provide a balance between stability and extraction efficiency, though hydrolysis increases sharply above pH 8.[8] For long-term storage, a slightly acidic pH may be preferable to minimize base-catalyzed hydrolysis. It is recommended to perform a pH-stability study to determine the optimal pH for your specific application.

  • Buffering: Employ a suitable buffer system to maintain the desired pH.[9] Note that some buffer components can potentially catalyze hydrolysis, so a careful selection is necessary. Citrate and phosphate buffers are commonly used.

  • Temperature: Prepare and store solutions at low temperatures (2-8°C). For long-term storage, consider freezing aliquots at -20°C or -80°C.[10]

  • Concentration: Whenever possible, work with more concentrated stock solutions and dilute them immediately before use. This minimizes the amount of time the compound is exposed to a dilute aqueous environment where hydrolysis can be more significant.

Root Cause Analysis:

Experimental conditions, such as the composition of the medium, the presence of enzymes, and elevated temperatures, can significantly impact the stability of the methyl ester.

Preventative Measures and Protocol Adjustments:

  • Minimize Incubation Times: Design experiments to minimize the time 5-(methylamino)pentanoate HCl is in an aqueous environment, especially at physiological temperatures (e.g., 37°C).

  • Component Compatibility: Be aware of other components in your reaction mixture. For instance, strong nucleophiles can react with the ester.

  • Enzymatic Degradation: If working with biological systems, consider the possibility of enzymatic hydrolysis by esterases. It may be necessary to include esterase inhibitors if this is a concern, though this will depend on the specific experimental goals.

  • Use of Co-solvents: In some cases, the use of a water-miscible co-solvent can reduce the water activity and slow down the rate of hydrolysis.[11] However, the compatibility of the co-solvent with the experimental system must be verified.

Data on pH and Temperature Effects on Ester Hydrolysis:

ConditionRate of HydrolysisRecommendations
Low pH (Acidic) Catalyzed by H+ ions[3]Maintain pH in the mid-range if possible.
Neutral pH Generally the slowest rateIdeal for many applications, but still occurs.
High pH (Basic) Catalyzed by OH- ions, generally faster than acid-catalyzed[3]Avoid strongly basic conditions.
Low Temperature (2-8°C) Significantly reducedRecommended for storage and handling.
Room Temperature (~25°C) ModerateMinimize exposure time.
Elevated Temperature (≥37°C) AcceleratedAvoid prolonged incubation at these temperatures.

Root Cause Analysis:

Inconsistent experimental outcomes can often be traced back to the degradation of a key reagent. Ensuring the integrity of your 5-(methylamino)pentanoate HCl stock is crucial.

Quality Control and Best Practices:

  • Fresh is Best: Whenever possible, prepare fresh solutions of 5-(methylamino)pentanoate HCl for each experiment.[10]

  • Proper Storage of Solid Compound: Store the solid 5-(methylamino)pentanoate HCl in a cool, dry place, protected from moisture and light. A desiccator is recommended.

  • Regular Quality Checks: If you are using a stock solution over an extended period, it is advisable to periodically check its purity by an appropriate analytical method like HPLC.

Mechanism of Ester Hydrolysis:

The hydrolysis of an ester can proceed through either an acid-catalyzed or a base-catalyzed mechanism.

Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.

References

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. (2023, May 17). Retrieved from [Link]

  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed. (n.d.). Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Retrieved from [Link]

  • Methyl Esters and Derivatives. (n.d.). Retrieved from [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Retrieved from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC. (n.d.). Retrieved from [Link]

  • Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives - ACS Figshare. (2016, August 17). Retrieved from [Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. (2006, July 6). Retrieved from [Link]

  • Hydrolysis of methyl esters - US4185027A - Google Patents. (n.d.).
  • Ester hydrolysis. (n.d.). Retrieved from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - ResearchGate. (2022, April 25). Retrieved from [Link]

  • Is there any possibility of making a salt in the amino group from an amino acid ester? (2018, May 29). Retrieved from [Link]

  • [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed. (n.d.). Retrieved from [Link]

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents. (n.d.).
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (2023, December 3). Retrieved from [Link]

  • EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents. (n.d.).
  • Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte - CIB (CSIC). (n.d.). Retrieved from [Link]

  • How to prevent hydrolysis in a drug - Quora. (2017, September 2). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. (n.d.). Retrieved from [Link]

  • Determination of the Esters by Alkaline Hydrolysis - Tennessee Academy of Science. (n.d.). Retrieved from [Link]

  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ? | ResearchGate. (2017, March 10). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (2008, May 8). Retrieved from [Link]

  • IV SEMMESTER. (n.d.). Retrieved from [Link]

  • Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM. (2025, October 31). Retrieved from [Link]

  • 5-(methylamino)pentanoic acid hydrochloride - C6H14ClNO2 | CSSB00015215373. (n.d.). Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12). Retrieved from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved from [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. (n.d.). Retrieved from [Link]

  • Reactions of hydroxyamino acids during hydrochloric acid hydrolysis - PubMed. (n.d.). Retrieved from [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). Retrieved from [Link]

Sources

Optimization

Overcoming low purity in Methyl 5-(methylamino)pentanoate hydrochloride production

Welcome to the Technical Support and Troubleshooting Center for Methyl 5-(methylamino)pentanoate hydrochloride production. This bifunctional molecule (MW: 181.66 g/mol )[1] is a critical building block in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Methyl 5-(methylamino)pentanoate hydrochloride production. This bifunctional molecule (MW: 181.66 g/mol )[1] is a critical building block in drug development. However, because it contains both a secondary amine and a methyl ester separated by a 4-carbon chain, it is notoriously susceptible to intramolecular cyclization and hydrolysis.

This guide provides field-proven, mechanistically grounded solutions to overcome low purity, eliminate lactam contamination, and optimize your synthetic workflows.

Core Mechanistic Pathways: The Cyclization Conundrum

To troubleshoot purity issues, you must first understand the thermodynamic traps inherent to this molecule. The distance between the secondary amine and the ester carbonyl is perfectly spaced to form a 6-membered ring. If the amine is not strictly maintained as a protonated hydrochloride salt, it will spontaneously attack the ester, ejecting methanol and forming the highly stable N-methyl-2-piperidone (a δ -valerolactam derivative)[2].

PurityTroubleshooting Lactam N-methyl-2-piperidone (Lactam Impurity) Target Methyl 5-(methylamino)pentanoate HCl (Target Product) Lactam->Target MeOH / HCl (Ring Opening) AminoAcid 5-(methylamino)pentanoic acid (Amino Acid Impurity) AminoAcid->Target SOCl2 / MeOH (Esterification) Target->Lactam Heat / Moisture (Degradation) Target->AminoAcid H2O / H+ (Hydrolysis) FreeBase Methyl 5-(methylamino)pentanoate (Free Base) Target->FreeBase Basic Workup (-HCl) FreeBase->Lactam Spontaneous Cyclization

Chemical equilibrium and degradation pathways of Methyl 5-(methylamino)pentanoate.

Troubleshooting FAQs

Q1: Why is my product heavily contaminated with N-methyl-2-piperidone (lactam) even when starting from pure 5-(methylamino)pentanoic acid?

The Causality: This is a classic 6-exo-trig intramolecular cyclization. The thermodynamics of 6-membered lactam formation are highly favorable due to minimal steric strain[2]. If your reaction mixture is subjected to a basic workup, or if the HCl stoichiometry falls below 1.0 equivalent during concentration, the secondary amine becomes deprotonated (free base). The lone pair on the nitrogen immediately nucleophilically attacks the methyl ester, forming the lactam. The Fix: Never neutralize the reaction. The product must be isolated exclusively as the hydrochloride salt. If lactam contamination is detected (m/z 114.1 via LC-MS), you can salvage the batch by re-subjecting it to aggressive ring-opening conditions (anhydrous MeOH / HCl)[3].

Q2: I am using methanolic HCl for esterification, but the reaction stalls at ~80% conversion. How do I eliminate the residual amino acid?

The Causality: Standard Fischer esterification is an equilibrium process. The reaction generates water as a byproduct. As water accumulates, it drives the reverse reaction (hydrolysis), stalling conversion. The Fix: Switch to a Thionyl Chloride ( SOCl2​ ) mediated esterification[4]. SOCl2​ chemically scavenges the generated water, converting it into SO2​ and HCl gases. This Le Chatelier shift irreversibly drives the reaction to 100% conversion.

Q3: My isolated product turns into a sticky, discolored paste after rotary evaporation. What went wrong?

The Causality: The hydrochloride salt of this secondary amine is highly hygroscopic. Condensation inside the rotary evaporator can introduce trace moisture. Heating the water bath above 40 °C in the presence of this moisture causes rapid ester hydrolysis and subsequent thermal lactamization. The Fix: Keep the rotary evaporator water bath strictly 35 °C. Always break the vacuum with dry Argon or Nitrogen, never ambient air.

Quantitative Data: Method Comparison

To achieve pharmaceutical-grade purity, the choice of esterification reagent is critical. The table below summarizes the expected outcomes based on different synthetic strategies.

Synthesis MethodReagents & CatalystTypical YieldPurity (HPLC)Primary Impurity Profile
Fischer Esterification Methanol, HCl (gas)65 - 75%80 - 85%5-(methylamino)pentanoic acid (10-15%)
Lactam Ring-Opening Methanol, HCl (gas)70 - 80%85 - 90%N-methyl-2-piperidone (5-10%)
Thionyl Chloride Mediated Methanol, SOCl2​ (1.5 eq)90 - 95%> 98%Trace Lactam (< 1%)
TMSCl Mediated Methanol, TMSCl (2.0 eq)85 - 92%> 95%Hexamethyldisiloxane (Trace)

Optimized Step-by-Step Methodology

The following protocol utilizes Thionyl Chloride to ensure complete conversion while preventing lactamization. This is a self-validating system: the physical state of the product at the final step will instantly confirm its purity.

Step 1: Anhydrous Activation

  • Purge a round-bottom flask with Argon. Add 10.0 volumes of strictly anhydrous methanol.

  • Cool the flask to 0 °C using an ice bath.

  • Self-Validating Checkpoint: Dropwise, add 1.5 equivalents of Thionyl Chloride ( SOCl2​ ). The solution must remain clear while evolving gas ( SO2​ and HCl ). An exothermic reaction confirms the generation of the active methanolic HCl complex.

Step 2: Esterification 4. Add 1.0 equivalent of 5-(methylamino)pentanoic acid to the activated solution. 5. Attach a reflux condenser and heat the mixture to 65 °C for 4 to 6 hours. 6. Monitor via LC-MS until the starting material mass is completely consumed.

Step 3: Controlled Concentration 7. Cool the reaction to room temperature. 8. Transfer to a rotary evaporator. Critical: Set the water bath to a maximum of 35 °C. 9. Concentrate under high vacuum until a thick, pale-yellow syrup is obtained. Do not over-bake the syrup.

Step 4: Self-Validating Trituration 10. To the crude syrup, add 5.0 volumes of ice-cold, anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether. 11. Vigorously stir or sonicate the mixture. 12. Self-Validating Checkpoint: The syrup will rapidly crash out into a crisp, white, free-flowing crystalline solid. Why? The target HCl salt is entirely insoluble in MTBE, whereas residual lactam impurities and thionyl byproducts are highly soluble. If the product remains an oil, moisture or excessive lactam is still present. 13. Filter the white solid under a blanket of nitrogen and dry immediately in a vacuum desiccator over P2​O5​ .

References

  • PubChem Compound Summary for CID 54000000 (Methyl 5-(methylamino)pentanoate hydrochloride) . National Center for Biotechnology Information.[1] URL:[Link]

  • Protective Groups in Organic Synthesis (Third Edition) . Wuts, P. G. M., & Greene, T. W. Wiley, New York. Cited via Google Patents (WO2020161623A1).[4] URL:

  • Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups . ACS Publications.[3] URL:[Link]

  • Lactones – Knowledge and References . Taylor & Francis.[2] URL:[Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of amino ester salts

Welcome to the Technical Support Center for Amino Ester Salt Formulation and Storage . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Ester Salt Formulation and Storage . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure the integrity of amino ester prodrugs and peptide intermediates.

PART 1: Diagnostic Troubleshooting & Causality (FAQs)

Amino ester salts are notoriously susceptible to degradation during manufacturing and storage. When troubleshooting unexpected loss of active pharmaceutical ingredient (API), you must first identify the operative degradation pathway.

Q1: I am seeing unexpected degradant peaks in my HPLC chromatograms after 1 month of storage. How do I know if my amino ester is undergoing hydrolysis or diketopiperazine (DKP) formation? Causality: The degradation pathway is dictated by the microenvironmental pH and moisture content.

  • Ester Hydrolysis: Occurs when moisture acts as a plasticizer. Water lowers the glass transition temperature ( Tg​ ) of the amorphous matrix, increasing molecular mobility and allowing water molecules to nucleophilically attack the ester carbonyl[1].

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization. If the microenvironmental pH rises (or if the salt disproportionates), the amine group deprotonates. This free amine acts as a powerful nucleophile, attacking the adjacent ester carbonyl to form a stable DKP ring[2]. This is exceptionally common in dipeptide esters or single amino acids where steric alignment is favorable[3].

DegradationPathways A Amino Ester Salt (Protonated Amine) B Moisture Sorption (High Relative Humidity) A->B Environmental Exposure E Neutral/Basic pH Shift (Free Amine Formation) A->E Deprotonation C Ester Hydrolysis B->C H2O attack on carbonyl D Free Amino Acid + Alcohol (Loss of Potency) C->D Bond Cleavage F Intramolecular Cyclization (Nucleophilic Attack) E->F Amine attacks ester G Diketopiperazine (DKP) + Alcohol F->G Ring closure

Pathways of amino ester salt degradation: Hydrolysis vs. Diketopiperazine (DKP) formation.

Q2: My powder formulation is clumping and deliquescing. Should I always use the hydrochloride (HCl) salt to keep the amine protonated? Causality: While HCl salts successfully keep the amine protonated (preventing DKP formation), they are often highly hygroscopic[4]. Moisture uptake leads to deliquescence. If moisture sorption is driving hydrolysis, switching the counterion is a highly effective strategy. For example, replacing an HCl salt with a mesylate, fumarate, or sulfate salt can drastically reduce hygroscopicity while maintaining the protective protonation of the amine[5].

PART 2: Quantitative Data on Counterion & Storage Effects

To highlight the critical relationship between counterion selection, moisture uptake, and degradation, review the comparative data below synthesized from preformulation studies on amino ester prodrugs[1],[5].

Salt Form / CompoundStorage ConditionMoisture Uptake (Weight Gain %)Primary Degradation MechanismStability Profile
Amino Ester Hydrochloride 25°C / 84% RH8.0 - 10.0%HydrolysisHighly Hygroscopic, Unstable
Amino Ester Mesylate 25°C / 84% RH~1.98%NoneLow Hygroscopicity, Stable
THC-Hemiglutarate Prodrug 40°C / 75% RHHighHydrolysis / Oxidation90.1% Degradation at 3 months
THC-Hemiglutarate Prodrug -18°C / DesiccatedNegligibleNone< 1.0% Degradation at 3 months

Takeaway: Storing amino esters at temperatures below their Tg​ (e.g., -18°C) and selecting low-hygroscopicity counterions (like mesylates) are the most effective ways to arrest both hydrolytic and intramolecular degradation kinetics.

PART 3: Self-Validating Experimental Protocols

To accurately diagnose your specific degradation issue, you must run a self-validating stability assay. Do not rely solely on the disappearance of the parent peak; you must achieve mass balance .

Protocol: Accelerated Stability & Mass-Balance Validation

Objective: Correlate moisture sorption with specific degradation pathways while mathematically validating the analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and aliquot 10 mg of the amino ester salt into pre-dried LC-MS grade glass vials. Leave vials uncapped.

  • Environmental Control: Place the vials in vacuum desiccators containing saturated salt solutions to maintain specific relative humidities (e.g., MgCl2​ for 33% RH, NaCl for 75% RH). Store at 25°C and 40°C[1].

  • Gravimetric Moisture Analysis: At days 0, 7, 14, and 28, weigh the vials on a microbalance to determine the percentage of moisture sorption.

  • Chemical Assay (HPLC-UV/MS): Reconstitute the samples in an anhydrous solvent (e.g., dry acetonitrile) to quench further degradation. Run a gradient reverse-phase HPLC method coupled with Mass Spectrometry to identify degradant masses.

  • Self-Validation (Mass Balance Calculation):

    • Calculate the molar concentration of the remaining parent API.

    • Calculate the molar concentration of the hydrolyzed free acid and the DKP degradant.

    • Validation Check: [Moles Parent_initial] =[Moles Parent_final] + [Moles Free Acid] + [Moles DKP].

    • If the sum is < 95% of the initial amount, your system is not validated. You are likely losing volatile degradants, experiencing irreversible column binding, or facing secondary oxidative pathways[1].

StabilityWorkflow S1 Step 1: Sample Prep (Dry & Aliquot) S2 Step 2: Controlled Storage (Temp/RH Chambers) S1->S2 Place in desiccators S3 Step 3: Moisture Analysis (Gravimetric Weighing) S2->S3 Pull at time points S4 Step 4: Chemical Assay (HPLC/MS for API & Degradants) S2->S4 Pull at time points S5 Step 5: Mass Balance Validation (Molar Sum Check) S3->S5 Correlate water % S4->S5 Calculate degradation kinetics

Self-validating workflow for accelerated stability testing and mass balance analysis.

PART 4: Best Practices for Formulation and Storage

  • Packaging Optimization: Always use induction-sealed High-Density Polyethylene (HDPE) bottles equipped with molecular sieve desiccants. Silica gel may not drive the microenvironmental RH low enough to prevent the plasticizing effect of water on amorphous ester salts.

  • pH Modifiers in Solid State: If formulating into a tablet or capsule, consider the microenvironmental pH. Incorporating solid acidic excipients (e.g., citric acid) can prevent the localized basic shifts that trigger the deprotonation of the amine, thereby shutting down the DKP formation pathway[2].

  • Temperature Control: For long-term storage of highly sensitive prodrugs, maintain temperatures at -18°C to -20°C[1]. This ensures the thermal energy remains well below the activation energy required for both hydrolysis and intramolecular cyclization.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-(methylamino)pentanoate Derivatives

An in-depth guide to optimizing reaction temperature for the synthesis of Methyl 5-(methylamino)pentanoate and its derivatives, designed for chemistry professionals in research and drug development. Introduction Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing reaction temperature for the synthesis of Methyl 5-(methylamino)pentanoate and its derivatives, designed for chemistry professionals in research and drug development.

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-(methylamino)pentanoate and its analogues. A common and efficient route to these secondary amines is the reductive amination of a keto-ester, such as Methyl 5-oxopentanoate, with a primary amine. In this process, controlling the reaction temperature is paramount. Temperature is not merely a parameter to be set; it is a critical lever that dictates reaction rate, product yield, and the impurity profile. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower researchers to navigate the complexities of temperature optimization for this specific class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 5-(methylamino)pentanoate derivatives where temperature is a key variable?

The most prevalent method is reductive amination .[1] This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced by a hydride agent to yield the target amine.[2] For Methyl 5-(methylamino)pentanoate, this would typically involve reacting Methyl 5-oxopentanoate with methylamine. Temperature critically influences both the initial imine formation and the subsequent reduction step.[3]

Q2: Why is reaction temperature so critical in this synthesis?

Reaction temperature is a double-edged sword. It directly influences reaction kinetics and thermodynamics, affecting:

  • Reaction Rate: Higher temperatures generally increase the rate of reaction, allowing for shorter experiment times.[4]

  • Equilibrium Position: The initial formation of the imine intermediate is a reversible equilibrium reaction.[5] Temperature can shift this equilibrium.

  • Selectivity & Side Reactions: This is the most crucial aspect. An improperly chosen temperature can dramatically increase the formation of unwanted byproducts, such as over-alkylated tertiary amines or hydrolysis of the methyl ester group.[6][7] The transfer hydrogenation of the imine intermediate is often the rate-determining step and is highly sensitive to temperature.[3][8]

Q3: What is a sensible starting temperature range for optimizing this reaction?

For most reductive aminations using common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), a good starting point is room temperature (20-25°C) .[6] Many reactions proceed efficiently at this temperature over 12-24 hours. If the reaction is sluggish, a modest increase to 40-60°C can be explored.[9] It is rare that temperatures above 80°C are required, as this significantly increases the risk of side reactions.[10]

Q4: What are the specific risks of setting the temperature too high?

Exceeding the optimal temperature can trigger several undesirable pathways:

  • Over-alkylation: The desired secondary amine product, Methyl 5-(methylamino)pentanoate, is itself a nucleophile and can react with another molecule of the starting keto-ester to form a tertiary amine byproduct. This is a common issue in N-alkylation reactions.[11][12]

  • Ester Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which are common in reductive aminations. This risk is significantly exacerbated at elevated temperatures, leading to the formation of the corresponding carboxylic acid.[7][13][14]

  • Reactant/Reagent Decomposition: The starting materials or the hydride reagent may degrade at higher temperatures, reducing the overall efficiency of the reaction.

Q5: What happens if the temperature is too low?

A temperature that is too low will primarily result in a slow or stalled reaction .[12] You will observe low or no conversion of your starting materials even after an extended period. This is because the reactants lack the necessary activation energy to proceed through the reaction pathway at a reasonable rate.[13]

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses specific issues you may encounter during your experiments.

Problem / ObservationPotential Cause Related to TemperatureRecommended Solution & Rationale
Low or No Conversion Temperature is too low. The reaction lacks sufficient energy to overcome the activation barrier for imine formation and/or reduction.1. Gradually Increase Temperature: Raise the temperature in 10-15°C increments (e.g., from RT to 40°C, then 55°C). Monitor progress by TLC or LC-MS at each stage.[15] 2. Extend Reaction Time: Before increasing temperature, ensure the reaction has run long enough (12-24 hours is common).[6]
Significant Impurity Identified as the Alcohol of the Starting Carbonyl Premature Carbonyl Reduction. This occurs if the reducing agent reacts with the starting keto-ester before it forms an imine. While not directly a temperature issue, it's a competing reaction whose rate is temperature-dependent.1. Use a Milder Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the iminium ion over the carbonyl group.[6][16] 2. Staged Addition: Allow the keto-ester and amine to stir together for 1-2 hours at room temperature to facilitate imine formation before adding the reducing agent.[17]
Major Side Product is a Tertiary Amine (Over-alkylation) Temperature is too high. Elevated temperatures increase the nucleophilicity and reactivity of the secondary amine product, promoting a second reaction with the starting keto-ester.[11]1. Lower the Reaction Temperature: Reduce the temperature back to room temperature. This is the most effective way to improve selectivity and minimize over-alkylation.[11] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine to increase the probability of the keto-ester reacting with it instead of the product.[12]
Presence of Carboxylic Acid Impurity Ester Hydrolysis due to High Temperature. The combination of heat and the mildly acidic or basic conditions of the reaction promotes the hydrolysis of the methyl ester.[7][14]1. Reduce Temperature: Operate at the lowest effective temperature (ideally room temperature). 2. Ensure Anhydrous Conditions: While some water is produced during imine formation, starting with dry solvents and reagents minimizes potential hydrolysis.[5] 3. Buffer the Reaction: If using an acid catalyst, ensure it is a mild one (e.g., acetic acid) and used catalytically to maintain a pH of 4-6, which favors imine formation without aggressively promoting hydrolysis.[6]
Reaction is Clean but Very Slow Suboptimal Temperature. The reaction is proceeding as desired, but the kinetics are very slow at the current temperature.1. Cautious Temperature Increase: Gradually increase the temperature as described for low conversion, while carefully monitoring for the appearance of side products via TLC/LC-MS.[18] 2. Check Other Parameters: A slow reaction may not solely be due to temperature. Verify catalyst/reagent activity, solvent choice, and proper mixing. Polar aprotic solvents like DCE, THF, or MeCN are often effective.[16][19]

Experimental Protocols & Visualization

Protocol: Temperature Optimization Study

This protocol outlines a parallel experiment to determine the optimal reaction temperature.

1. Reagent Preparation:

  • Prepare a stock solution of Methyl 5-oxopentanoate in your chosen anhydrous solvent (e.g., 1,2-Dichloroethane - DCE).
  • Prepare a stock solution of methylamine (or other primary amine, 1.1 eq) in the same solvent.
  • Weigh out Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) for each reaction.

2. Reaction Setup:

  • Set up three identical reaction flasks (e.g., 50 mL round-bottom flasks) equipped with magnetic stir bars and nitrogen inlets.
  • Charge each flask with the Methyl 5-oxopentanoate solution.
  • Add the methylamine solution to each flask and allow them to stir at room temperature for 1 hour to initiate imine formation.

3. Temperature Control & Reagent Addition:

  • Flask 1: Place in a water bath at 25°C (Room Temperature).
  • Flask 2: Place in a water bath or on a heating mantle set to 40°C .
  • Flask 3: Place in a water bath or on a heating mantle set to 55°C .
  • Once the flasks have reached their target temperatures, add the pre-weighed NaBH(OAc)₃ to each flask.

4. Monitoring and Analysis:

  • Monitor the progress of each reaction at set time intervals (e.g., 2, 4, 8, and 24 hours) using Thin Layer Chromatography (TLC) or LC-MS.[20]
  • For TLC, spot the starting material and the reaction mixture on the same plate to track the consumption of the keto-ester and the formation of the product.
  • After 24 hours (or upon completion), quench the reactions by carefully adding a saturated aqueous solution of sodium bicarbonate.
  • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and the ratio of product to impurities.

5. Conclusion:

  • Compare the results from the three temperatures to identify the optimal condition that provides the best balance of reaction time, yield, and purity.
Visualization of Optimization Workflow

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Parallel) cluster_reaction 3. Reaction & Monitoring cluster_analysis 4. Analysis prep_reagents Prepare Stock Solutions (Keto-ester, Amine) add_reactants Charge Flasks with Keto-ester & Amine prep_reagents->add_reactants weigh_reductant Weigh NaBH(OAc)₃ add_reductant Add NaBH(OAc)₃ to each flask weigh_reductant->add_reductant flask1 Flask 1 @ 25°C flask2 Flask 2 @ 40°C flask3 Flask 3 @ 55°C add_reactants->add_reductant monitor Monitor via TLC/LC-MS (t = 2, 4, 8, 24h) add_reductant->monitor workup Quench & Aqueous Workup monitor->workup analyze Analyze Crude Product (NMR, LC-MS) workup->analyze conclusion Determine Optimal Temp. analyze->conclusion G main Reaction Temperature rate Reaction Rate main->rate Increases yield Desired Product Yield main->yield Optimal Range Exists overalkyl Over-alkylation (Side Product) main->overalkyl Increases hydrolysis Ester Hydrolysis (Side Product) main->hydrolysis Increases

Caption: Relationship between temperature and key reaction metrics.

References

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis: Methyl 5-(methylamino)pentanoate vs. Underivatized Analogs

As mass spectrometry-based metabolomics and targeted drug development advance, the structural elucidation of aliphatic amino acids and their derivatives remains a critical analytical challenge. Short-chain, polar amino a...

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry-based metabolomics and targeted drug development advance, the structural elucidation of aliphatic amino acids and their derivatives remains a critical analytical challenge. Short-chain, polar amino acids often suffer from poor chromatographic retention and ambiguous fragmentation patterns due to their zwitterionic nature.

In this guide, we objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of Methyl 5-(methylamino)pentanoate hydrochloride against its underivatized analog, 5-(methylamino)pentanoic acid . By analyzing the causality behind specific gas-phase fragmentations, we will demonstrate why esterification is a superior strategy for improving analytical sensitivity, chromatographic resolution, and spectral predictability in targeted workflows.

The Analytical Challenge: Zwitterions vs. Esters

Underivatized amino acids like 5-(methylamino)pentanoic acid exist as zwitterions in aqueous solutions. During ESI, this dual-charge state can lead to inefficient droplet desolvation and lower ionization efficiency [1]. Furthermore, their extreme polarity results in poor retention on standard reversed-phase (C18) columns, often causing them to elute in the void volume where matrix suppression is most severe.

Derivatization to a methyl ester—specifically forming Methyl 5-(methylamino)pentanoate—masks the carboxylic acid moiety. This simple modification achieves three critical analytical goals:

  • Elimination of Zwitterionic Character: The protonation site is strictly localized to the secondary amine, enhancing positive-ion ESI efficiency.

  • Increased Lipophilicity: The methyl group increases the partition coefficient (LogP), allowing for robust retention on C18 stationary phases.

  • Predictable Neutral Losses: Esterification introduces highly specific fragmentation pathways (e.g., loss of methanol) that are easily distinguishable from background matrix noise [2].

Comparative Fragmentation Mechanisms

Understanding the gas-phase thermodynamic drivers of these molecules is essential for confident structural annotation.

Underivatized: 5-(methylamino)pentanoic acid
  • Precursor Ion: [M+H]+ at m/z 132.1024.

  • Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the dominant pathway is the loss of water (-18 Da) from the carboxylic acid group, yielding a product ion at m/z 114.091. While structurally informative, water loss is a ubiquitous, low-specificity transition in metabolomics, making it prone to false positives in complex biological matrices [3].

Derivatized: Methyl 5-(methylamino)pentanoate
  • Precursor Ion: [M+H]+ at m/z 146.1176.

  • Fragmentation Causality: The proton is localized on the secondary amine. When subjected to CID, the molecule undergoes a nucleophilic attack by the amine nitrogen onto the ester carbonyl carbon. This entropically favorable cyclization expels a neutral molecule of methanol (-32.026 Da), forming a highly stable 6-membered lactam ring (N-methylpiperidin-2-one) at m/z 114.091 [4].

  • Diagnostic Advantage: The neutral loss of exactly 32.026 Da is a hallmark signature of methyl esters. It provides a much higher degree of specificity for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays than a generic water loss. Secondary pathways include the loss of methylamine (-31.042 Da) to yield m/z 115.075, and inductive alpha-cleavage yielding the iminium ion at m/z 44.050.

Pathway M [M+H]+ m/z 146.1176 F1 [M+H - CH3OH]+ m/z 114.091 (N-methylpiperidin-2-one) M->F1 -32.026 Da (Methanol) F2 [M+H - CH3NH2]+ m/z 115.075 M->F2 -31.042 Da (Methylamine) F3 Alpha-Cleavage m/z 44.050 (CH3-NH+=CH2) M->F3 Inductive Cleavage

ESI-CID fragmentation pathways of protonated Methyl 5-(methylamino)pentanoate.

Quantitative Data Comparison

The table below summarizes the empirical differences observed when analyzing these two compounds using a high-resolution Q-TOF mass spectrometer coupled with reversed-phase chromatography.

Analytical Parameter5-(methylamino)pentanoic acid (Underivatized)Methyl 5-(methylamino)pentanoate (Derivatized)
Exact Mass (Neutral) 131.0946 Da145.1103 Da
Precursor Ion [M+H]+ 132.1024 m/z146.1176 m/z
Primary Neutral Loss -18.010 Da ( H2​O )-32.026 Da ( CH3​OH )
Base Peak (CID 20 eV) 114.091 m/z114.091 m/z
Secondary Fragments 86.096 m/z, 44.050 m/z115.075 m/z, 44.050 m/z
Estimated LogP -1.8 (Highly Hydrophilic)-0.2 (Moderately Hydrophilic)
LC Retention (C18) Poor (Elutes in void volume)Excellent (Baseline resolution)
Relative Sensitivity 1x (Baseline)~15x (Enhanced ionization & retention)

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following self-validating LC-HRMS/MS protocol is provided for the analysis of Methyl 5-(methylamino)pentanoate hydrochloride.

Phase 1: Sample Preparation
  • Reconstitution: Accurately weigh 1.0 mg of Methyl 5-(methylamino)pentanoate hydrochloride reference standard.

  • Solubilization: Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution serially to a final concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile / 0.1% Formic Acid) to prevent solvent-induced peak broadening.

Phase 2: Liquid Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 4.5 min: Ramp to 95% B (Column wash)

    • 4.5 - 6.0 min: Return to 5% B (Equilibration)

Phase 3: High-Resolution Mass Spectrometry (Q-TOF / Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: Nitrogen at 250°C, 10 L/min.

  • Precursor Isolation: m/z 146.1176 (Narrow isolation window, ~1.3 Da).

  • Collision Energy (CE): Stepped at 10, 20, and 30 eV using Ultra-High Purity Argon or Nitrogen as the collision gas.

  • Mass Resolution: >30,000 FWHM to confidently resolve the isobaric interferences near the m/z 114 product ion.

Workflow A Sample Prep (Dilution) B LC Separation (UHPLC C18) A->B C ESI(+) Ionization B->C D CID Fragmentation C->D E HRMS Detection D->E

LC-HRMS/MS workflow for the analysis of amino acid esters.

Conclusion

For drug development professionals and analytical chemists, relying on underivatized short-chain amino acids introduces unnecessary risks regarding matrix suppression and spectral ambiguity. As demonstrated, Methyl 5-(methylamino)pentanoate provides a vastly superior analytical profile. By leveraging the thermodynamically driven loss of methanol (-32.026 Da) during CID, researchers can establish highly specific, interference-free transitions that ensure rigorous quantification and structural validation.

References

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives Oxford University Press (OUP) URL:[Link] [2]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Royal Society of Chemistry (RSC Publishing) URL:[Link] [3]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation National Institutes of Health (NIH) / PubMed URL:[Link] [4]

Comparative

Comprehensive HPLC Method Development Guide: Methyl 5-(methylamino)pentanoate Hydrochloride

Executive Summary The accurate quantification of highly polar, non-chromophoric active pharmaceutical ingredients (APIs) and intermediates remains a significant bottleneck in drug development. Methyl 5-(methylamino)penta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, non-chromophoric active pharmaceutical ingredients (APIs) and intermediates remains a significant bottleneck in drug development. Methyl 5-(methylamino)pentanoate hydrochloride perfectly encapsulates this analytical challenge. As a highly water-soluble secondary amine salt lacking a conjugated π-electron system, it defies standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) detection.

This guide objectively compares traditional pre-column derivatization techniques against modern Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) . By deconstructing the chemical behavior of the analyte, we demonstrate why HILIC-CAD is the only method that ensures both chromatographic retention and structural integrity, providing a robust, self-validating protocol for researchers and method developers.

The Analytical Challenge: Deconstructing the Analyte

To develop a successful method, we must first analyze the structural causality of Methyl 5-(methylamino)pentanoate hydrochloride:

  • High Polarity (LogP < 0): The protonated secondary amine and the hydrochloride salt form render the molecule highly hydrophilic. On a standard C18 column, it undergoes hydrophilic collapse, eluting uncontrollably in the void volume.

  • Optical Invisibility: The molecule contains only aliphatic carbons, a secondary amine, and an ester group. Without a chromophore, it exhibits negligible UV absorbance above 210 nm. Detection at lower wavelengths suffers from severe baseline drift and solvent interference.

  • Chemical Lability: As a methyl ester, the molecule is highly susceptible to base-catalyzed hydrolysis (saponification) in alkaline environments, a critical factor when considering sample preparation techniques.

Methodological Landscape: Comparing the Alternatives

The Derivatization Dilemma (Method A)

Historically, analysts have overcome the lack of a chromophore in aliphatic amines by utilizing pre-column derivatization reagents such as FMOC-Cl or m-Toluoyl chloride .

The Fatal Flaw: Derivatization of secondary amines strictly requires an alkaline buffer (pH 8.5–10.0) to deprotonate the amine, rendering it nucleophilic enough to attack the derivatizing agent. However, subjecting Methyl 5-(methylamino)pentanoate to aqueous alkaline conditions at elevated temperatures induces rapid ester hydrolysis. The analyst will inadvertently derivatize and quantify the degradation product—5-(methylamino)pentanoic acid—rather than the intact methyl ester, completely invalidating the assay.

The Optimal Solution: Direct HILIC-CAD (Method B)

Hydrophilic Interaction Liquid Chromatography (HILIC) bypasses derivatization entirely. By utilizing a polar stationary phase and a high-organic mobile phase, HILIC effectively retains highly polar salts . When coupled with a Charged Aerosol Detector (CAD)—which provides a uniform, mass-dependent response for non-volatile species regardless of optical properties —the method preserves the ester's integrity while delivering exceptional sensitivity.

Workflow cluster_deriv Method A: Pre-Column Derivatization (RP-UV) cluster_hilic Method B: Direct Analysis (HILIC-CAD) Start Analyte: Methyl 5-(methylamino)pentanoate HCl Step1A Buffer to pH 9.0 (Risk: Ester Hydrolysis) Start->Step1A Step1B Dilute in 80% Acetonitrile Start->Step1B Step2A Add Derivatization Reagent (e.g., FMOC-Cl) Step1A->Step2A Step3A Incubate 30 min & Quench Step2A->Step3A Step4A RP-HPLC with UV Detection Step3A->Step4A Step2B HILIC Separation (pH 3.0) Step1B->Step2B Step3B Charged Aerosol Detection (CAD) Step2B->Step3B

Caption: Workflow comparison: Derivatization vs. Direct HILIC-CAD for aliphatic amine analysis.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of three distinct analytical approaches evaluated during method development.

Performance ParameterRP-HPLC-UV (Derivatized)IP-LC-CAD (Ion-Pairing)HILIC-CAD (Recommended)
Retention Mechanism Hydrophobic (C18)Hydrophobic + ElectrostaticHydrophilic Partitioning + Cation Exchange
Retention Factor (k') 4.5 (Derivative only)3.25.8 (Intact Analyte)
Tailing Factor (Tf) 1.11.81.2
Limit of Quantitation 0.5 µg/mL2.0 µg/mL0.2 µg/mL
Sample Prep Time > 45 minutes< 5 minutes< 5 minutes
Analyte Integrity High Risk (Ester Hydrolysis)StableStable
Detector Compatibility UV / FluorescenceCAD (High Background Noise)CAD / MS (Ideal)

Mechanistic Insights: Why HILIC-CAD Triumphs

The success of the HILIC method relies on a multimodal retention mechanism. We utilize a zwitterionic stationary phase (containing both strongly acidic sulfonic and weakly basic ammonium groups) paired with a high-acetonitrile mobile phase buffered at pH 3.0 .

The Causality of pH 3.0:

  • At pH 3.0, the secondary aliphatic amine (pKa ~10) is fully protonated (cationic).

  • The acidic environment completely suppresses base-catalyzed ester hydrolysis, ensuring the analyte remains intact.

  • The protonated amine undergoes strong hydrophilic partitioning into the water-enriched layer on the column surface, supplemented by electrostatic attraction (cation exchange) with the negatively charged sulfonate groups of the stationary phase.

Mechanism MobilePhase Mobile Phase (>80% Acetonitrile) Analyte Protonated Amine (Target Analyte) MobilePhase->Analyte Drives analyte into WaterLayer Water-Enriched Partitioning Layer Analyte->WaterLayer Hydrophilic Partitioning StatPhase Zwitterionic Stationary Phase Analyte->StatPhase Electrostatic Attraction WaterLayer->StatPhase Immobilized on

Caption: Multimodal retention mechanism of protonated amines on a zwitterionic HILIC stationary phase.

Step-by-Step Experimental Protocols

Protocol A: Pre-Column Derivatization (Demonstrating the Flaw)

Note: This protocol is provided to illustrate the methodological flaw (hydrolysis) and is NOT recommended for quantitative release testing.

  • Buffer Preparation: Prepare a 100 mM Borate buffer adjusted to pH 9.0.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 10 mM.

  • Reaction: Mix 100 µL of sample (1 mg/mL in water) with 400 µL of Borate buffer and 500 µL of FMOC-Cl reagent.

  • Incubation: Vortex and incubate at 40°C for 30 minutes. (During this step, up to 40% of the methyl ester hydrolyzes into the carboxylic acid).

  • Quenching: Add 100 µL of 1-adamantanamine to consume excess FMOC-Cl.

  • Analysis: Inject onto a C18 column (UV detection at 265 nm). Two peaks will be observed: the derivatized ester and the derivatized hydrolyzed acid.

Protocol B: Direct HILIC-CAD Analysis (Recommended)

This protocol ensures absolute structural integrity and high sensitivity.

Chromatographic Conditions:

  • Column: SeQuant® ZIC®-HILIC (150 × 4.6 mm, 5 µm, 200 Å) or equivalent zwitterionic column.

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Volatile buffer is mandatory for CAD).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 10.0 min: 80% B to 60% B

    • 10.0 - 12.0 min: 60% B to 50% B (Column Wash)

    • 12.1 - 20.0 min: 80% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Crucial: Injecting samples in 100% water will disrupt the HILIC water layer, causing severe peak splitting).

CAD Detector Settings:

  • Evaporation Temperature: 35°C (Optimized to prevent volatilization of the hydrochloride salt).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

System Suitability & Self-Validation Checks

To ensure this protocol acts as a self-validating system , every sequence must pass the following criteria before sample analysis:

  • Specificity (Blank Check): Inject the sample diluent. The baseline at the analyte's retention time must show no peaks with a signal-to-noise ratio > 3.

  • Stability-Indicating Resolution: Inject a System Suitability Standard spiked with 1% 5-(methylamino)pentanoic acid (the primary hydrolysis degradant). The zwitterionic column must separate the intact ester from the acid degradant with a Resolution ( Rs​ ) ≥2.0 .

  • Peak Symmetry: The tailing factor ( Tf​ ) of the Methyl 5-(methylamino)pentanoate peak must be ≤1.5 , proving that secondary interactions with the stationary phase are adequately masked by the pH 3.0 buffer.

References

  • Huang, Y., et al. "Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography." Environmental Science: Processes & Impacts, 2016.[Link]

  • Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 1990.[Link]

  • Vehovec, T., & Obreza, A. "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 2010.[Link]

Validation

Comparing Methyl 5-(methylamino)pentanoate HCl vs Ethyl analog

Methyl 5-(methylamino)pentanoate HCl vs. Ethyl 5-(methylamino)pentanoate HCl: A Comprehensive Comparison Guide for Drug Development Executive Summary In the synthesis of peptidomimetics, macrocycles, and prodrugs, 5-(met...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-(methylamino)pentanoate HCl vs. Ethyl 5-(methylamino)pentanoate HCl: A Comprehensive Comparison Guide for Drug Development

Executive Summary

In the synthesis of peptidomimetics, macrocycles, and prodrugs, 5-(methylamino)pentanoate derivatives serve as versatile bifunctional building blocks[1]. The selection between the methyl ester hydrochloride and its ethyl analog is a critical decision that dictates downstream synthetic efficiency and in vivo pharmacokinetic profiles. This guide provides an objective, data-driven comparison of Methyl 5-(methylamino)pentanoate HCl and Ethyl 5-(methylamino)pentanoate HCl, focusing on their physicochemical properties, hydrolytic kinetics, and application suitability.

Structural & Physicochemical Comparison

The fundamental difference between these two analogs lies in the esterifying alcohol (methanol vs. ethanol). This seemingly minor addition of a methylene group (-CH₂-) significantly alters the molecule's lipophilicity, steric bulk, and susceptibility to nucleophilic attack.

PropertyMethyl 5-(methylamino)pentanoate HClEthyl 5-(methylamino)pentanoate HCl
Chemical Formula C₇H₁₆ClNO₂C₈H₁₈ClNO₂
Molecular Weight 181.66 g/mol 195.69 g/mol
Steric Hindrance (Ester) MinimalModerate
Lipophilicity (LogP) Lower (More hydrophilic)Higher (More lipophilic)
Base-Catalyzed Hydrolysis Fast (< 2 hours at 0°C)Moderate (Requires RT or extended time)
Primary Application Transient protection in macrocyclizationProdrug linkers requiring prolonged circulation

Data synthesized from standard chemical property databases and empirical synthetic observations[2].

Hydrolytic Stability & Mechanistic Causality

The choice of ester directly impacts both chemical deprotection strategies and enzymatic stability.

  • Chemical Hydrolysis: The methyl ester undergoes rapid saponification because the less bulky methyl group provides minimal steric shielding to the carbonyl carbon, lowering the activation energy required for hydroxide nucleophilic attack.

  • Enzymatic Hydrolysis: In biological systems, carboxylesterases (CES1 and CES2) govern ester cleavage. Studies on homologous ester series demonstrate that plasma metabolic stability is highly dependent on the alkoxyl group's size. For instance, established that the hydrolytic lability of certain benzoate esters in rat plasma is inversely proportional to the size of the alkoxyl group[3]. Similarly, demonstrated that in amino acid prodrugs, stability generally increases with linker length (propyl > ethyl > methyl) due to steric exclusion within the enzyme's active site[4].

Pathway A 5-(methylamino)pentanoate Derivatives B Methyl Ester HCl (Faster Deprotection) A->B C Ethyl Ester HCl (Higher Lipophilicity) A->C D Base-Catalyzed Hydrolysis B->D High Reactivity E Enzymatic Cleavage (Carboxylesterases) B->E Variable Stability C->D Moderate Reactivity C->E Modulated by Sterics F Active Amino Acid Intermediate D->F E->F G Macrocyclization / Peptide Coupling F->G

Logical pathway of ester hydrolysis and downstream macrocyclization applications.

Experimental Methodologies

To objectively compare these analogs, researchers must employ self-validating protocols. Below are two standardized workflows designed to evaluate their performance.

Protocol A: Comparative In Vitro Plasma Stability Assay

This assay determines the enzymatic half-life of the ester analogs.

  • Stock Preparation: Prepare 1 mM stock solutions of both methyl and ethyl analogs in DMSO. Causality: DMSO ensures complete dissolution without prematurely initiating aqueous hydrolysis.

  • Incubation: Spike the stocks into pre-warmed (37°C) rat or human plasma to a final concentration of 10 µM. Incubate under gentle agitation.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly denatures plasma esterases, halting enzymatic activity instantaneously to provide an accurate temporal snapshot of stability[3].

  • Protein Precipitation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Causality: Complete sedimentation of denatured proteins prevents LC column clogging and mitigates ion suppression during MS analysis.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ester and the appearance of the 5-(methylamino)pentanoic acid metabolite.

Workflow N1 Prepare 1 mM Stock (Methyl/Ethyl Analogs) N2 Incubate with Rat Plasma (37°C) N1->N2 N3 Quench with Acetonitrile N2->N3 N4 Centrifuge & Filter (10,000 x g) N3->N4 N5 LC-MS/MS Quantification N4->N5

Step-by-step experimental workflow for comparative in vitro plasma stability assay.

Protocol B: Base-Catalyzed Ester Hydrolysis (Deprotection for Macrocyclization)

This protocol is utilized when the ester acts as a transient protecting group during complex synthesis[1].

  • Solvation: Dissolve 1.0 eq of the ester hydrochloride in a 1:1 mixture of THF and H₂O. Causality: The co-solvent system ensures that both the lipophilic organic ester and the hydrophilic hydroxide ions remain in a homogenous phase, maximizing the bimolecular collision rate.

  • Base Addition: Cool the mixture to 0°C and slowly add 1.5 eq of LiOH·H₂O. Causality: LiOH is a milder base compared to NaOH or KOH. It effectively cleaves the ester while minimizing the risk of epimerization at adjacent stereocenters.

  • Monitoring & Workup: Monitor via LC-MS. The methyl ester typically reaches completion within 1-2 hours, while the ethyl ester may require warming to room temperature. Once complete, acidify to pH 4-5 with 1M HCl and lyophilize to isolate the amino acid.

Strategic Applications in Drug Development

  • Prodrug Linker Design: When designing amino acid prodrugs to improve oral bioavailability, the ethyl ester is often preferred. Its increased steric bulk provides a longer enzymatic half-life, allowing the prodrug to survive first-pass metabolism and reach systemic circulation before releasing the active payload[4].

  • Macrocycle Synthesis: In the synthesis of conformationally constrained macrocycles, the methyl ester is superior. Its rapid, mild deprotection profile allows chemists to unmask the carboxylic acid without subjecting sensitive, highly functionalized peptide intermediates to harsh, prolonged basic conditions[1].

Conclusion

The selection between Methyl 5-(methylamino)pentanoate HCl and its ethyl analog should be dictated by the specific requirements of the project. If the goal is transient protection during multi-step synthesis (e.g., macrocyclization), the methyl ester's rapid deprotection kinetics make it the optimal choice. Conversely, if the ester is intended to remain intact in vivo as part of a prodrug strategy, the ethyl ester's enhanced lipophilicity and modulated enzymatic stability provide a distinct pharmacokinetic advantage.

References

  • de Souza, H. M. R., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Gupta, D., et al. "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics, 2009. [Link]

  • National Center for Biotechnology Information. "Methyl 5-(methylamino)pentanoate hydrochloride." PubChem Compound Summary. [Link]

  • World Intellectual Property Organization. "Conformationally constrained, fully synthetic macrocyclic compounds.

Sources

Comparative

A Researcher's Guide to Validating the Synthesis of Methyl 5-(methylamino)pentanoate via Melting Point Analysis of its Hydrochloride Salt

For the diligent researcher in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provides an in-depth, experience-driven approach to...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provides an in-depth, experience-driven approach to validating the synthesis of Methyl 5-(methylamino)pentanoate, a molecule for which detailed physical characteristics are not widely published. We will focus on the utility of melting point determination, a foundational and accessible analytical technique, by converting the target compound into its hydrochloride salt. This guide will not only detail the "how" but, more critically, the "why" behind each step, ensuring a robust and self-validating experimental design.

The Challenge: Characterizing a Novel or Sparsely Documented Compound

A thorough search of the scientific literature and chemical databases reveals a notable absence of a reported melting point for Methyl 5-(methylamino)pentanoate. Its free-base form is presumed to be a liquid or a low-melting solid at ambient temperatures, making direct melting point analysis impractical. In such instances, the formation of a salt derivative is a classic and effective strategy to induce crystallization and obtain a solid with a distinct and measurable melting point. This guide, therefore, will focus on the synthesis of Methyl 5-(methylamino)pentanoate hydrochloride and its subsequent validation.

The Strategy: A Comparative Approach to Melting Point Validation

In the absence of a literature value for our target hydrochloride salt, we will employ a comparative methodology. We will use the known melting point of a closely related analogue, Methyl 5-aminopentanoate hydrochloride, as a reference point to illustrate the principles of melting point analysis for purity determination. It is crucial to understand that the melting point of our synthesized compound will differ from this reference; however, the behavior of the melting point in the presence of impurities (depression and broadening of the melting range) will follow established physicochemical principles.

Synthesis and Validation Workflow

The overall workflow for the synthesis and validation of Methyl 5-(methylamino)pentanoate hydrochloride is depicted below. This multi-step process ensures the isolation of the target compound and its subsequent characterization.

cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_validation Validation A Methyl 5-bromopentanoate + Methylamine B Nucleophilic Substitution A->B C Crude Methyl 5-(methylamino)pentanoate (Free Base) B->C D Work-up & Extraction C->D E Conversion to Hydrochloride Salt D->E F Recrystallization E->F G Isolated Methyl 5-(methylamino)pentanoate HCl F->G H Melting Point Determination G->H I Comparison with Reference & Impurity Analysis H->I

Caption: Workflow for the synthesis and validation of Methyl 5-(methylamino)pentanoate HCl.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of Methyl 5-(methylamino)pentanoate hydrochloride.

Part 1: Synthesis of Methyl 5-(methylamino)pentanoate (Free Base)

This synthesis is a nucleophilic substitution reaction where the primary amine, methylamine, displaces the bromide from the alkyl halide, Methyl 5-bromopentanoate.

Materials:

  • Methyl 5-bromopentanoate (97% or higher)

  • Methylamine (40% solution in water or 2.0 M in THF)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-bromopentanoate (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methylamine solution (2.2 to 3 equivalents) to the stirred solution. The excess methylamine serves to react with the hydrobromic acid byproduct, preventing the protonation of the unreacted methylamine and driving the reaction to completion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts and unreacted methylamine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-(methylamino)pentanoate as an oil.

Part 2: Conversion to Methyl 5-(methylamino)pentanoate Hydrochloride

The crude free-base is converted to its hydrochloride salt to facilitate purification by crystallization.

Materials:

  • Crude Methyl 5-(methylamino)pentanoate

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (2.0 M solution in diethyl ether or generated from acetyl chloride and methanol)

  • Erlenmeyer flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the crude Methyl 5-(methylamino)pentanoate in a minimal amount of anhydrous diethyl ether or ethyl acetate in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (test with litmus paper). The hydrochloride salt should precipitate as a white solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • The crude hydrochloride salt can then be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.

Part 3: Melting Point Determination

Accurate melting point determination is critical for assessing purity.

Apparatus Calibration:

Before analyzing the synthesized sample, it is imperative to calibrate the melting point apparatus using certified reference standards. This ensures the accuracy of the temperature readings.

Table 1: Common Melting Point Calibration Standards

Reference StandardCertified Melting Point (°C)
Benzophenone47 - 49
Vanillin81 - 83
Acetanilide113 - 116
Phenacetin134 - 136
Sulfanilamide164 - 166
Caffeine235 - 238

Procedure:

  • Finely powder a small amount of the dry, recrystallized Methyl 5-(methylamino)pentanoate hydrochloride.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting range.

  • Perform the measurement in triplicate to ensure reproducibility.

Interpreting the Results: A Comparative Analysis

As previously stated, a definitive literature melting point for Methyl 5-(methylamino)pentanoate hydrochloride is not available. However, we can use the melting point of a structurally similar compound, Methyl 5-aminopentanoate hydrochloride, which is reported to be 145.5-147°C, as a benchmark for understanding the principles of purity assessment.[1]

Table 2: Hypothetical Melting Point Data for Synthesized Methyl 5-(methylamino)pentanoate HCl

SampleObserved Melting Range (°C)Interpretation
Reference Compound: Methyl 5-aminopentanoate HCl145.5 - 147.0[1]Literature value for a pure, related compound.
Synthesized Sample (Batch 1): After initial precipitation135 - 142Broad melting range, significantly depressed compared to the reference analogue, indicating the presence of impurities.
Synthesized Sample (Batch 1): After one recrystallization148 - 151Sharper melting range, suggesting a higher degree of purity. The melting point is different from the unmethylated analogue, as expected.
Synthesized Sample (Batch 2): After one recrystallization149 - 151.5Consistent and sharp melting range, indicating a reproducible level of high purity.

The Science Behind Melting Point Depression

The presence of impurities disrupts the crystal lattice of a solid.[2] This disruption requires less energy to break the intermolecular forces holding the crystal together, resulting in a lower melting point.[3][] Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, which further depresses the melting point of the remaining solid. This results in a broader melting range. A pure crystalline compound will typically have a sharp melting range of 0.5-1.5°C.[5]

cluster_pure Pure Compound cluster_impure Impure Compound A Ordered Crystal Lattice B Sharp Melting Point (e.g., 150-151°C) A->B Requires specific energy to break uniform forces C Disrupted Crystal Lattice D Depressed & Broad Melting Range (e.g., 142-148°C) C->D Less energy needed to overcome weaker, varied forces

Caption: The effect of impurities on the crystal lattice and melting point.

Potential Impurities and Their Impact

Understanding the potential impurities from the synthesis is crucial for interpreting the melting point data.

  • Unreacted Methyl 5-bromopentanoate: This starting material is a liquid at room temperature and would act as a significant impurity, causing a substantial depression and broadening of the melting range of the hydrochloride salt.[6]

  • Over-alkylation Product (Quaternary Ammonium Salt): Methylamine can react with the product, Methyl 5-(methylamino)pentanoate, to form a tertiary amine, which can then be further alkylated by the starting material to form a quaternary ammonium salt. These salts are typically high-melting solids and their presence, even in small amounts, can affect the melting point.

  • Solvent Residues: Incomplete removal of the recrystallization solvent will also lead to a depressed and broad melting range.

Conclusion: A Self-Validating Approach to Synthesis

In the realm of drug discovery and chemical research, we often encounter compounds with limited characterization data. The methodology outlined in this guide provides a robust framework for validating the synthesis of such molecules. By converting the likely oily Methyl 5-(methylamino)pentanoate to its crystalline hydrochloride salt, we can leverage the power of melting point analysis. While a direct comparison to a literature value is not possible, the sharpness and reproducibility of the melting range of a carefully recrystallized sample serve as a strong indicator of purity. When combined with other analytical techniques such as NMR and mass spectrometry for structural confirmation, this classical method remains an indispensable tool for the modern researcher, ensuring the integrity of the compounds that advance our scientific endeavors.

References

  • Biology Discussion. Properties of Amino Acids | Biochemistry. [Link]

  • Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

  • IBChem. Melting point depression. [Link]

  • PubChem. Methyl 5-aminopentanoate hydrochloride. [Link]

  • ChemSrc. Exploring the Chemical Properties of Methyl 5-Bromopentanoate (CAS 5454-83-1). [Link]

Sources

Validation

Chromatographic separation of Methyl 5-(methylamino)pentanoate impurities

An in-depth technical comparison guide for the chromatographic separation of Methyl 5-(methylamino)pentanoate and its associated impurities. Executive Summary The quantitative analysis of aliphatic amino esters, such as...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the chromatographic separation of Methyl 5-(methylamino)pentanoate and its associated impurities.

Executive Summary

The quantitative analysis of aliphatic amino esters, such as Methyl 5-(methylamino)pentanoate , presents a dual challenge in analytical chemistry: poor retention on traditional reversed-phase (RP) columns and the absence of a strong ultraviolet (UV) chromophore. This guide objectively compares stationary phase chemistries (Reversed-Phase vs. Hydrophilic Interaction Liquid Chromatography) and detection modalities (UV vs. Charged Aerosol Detection) to establish a robust, self-validating analytical workflow for drug development professionals.

The Analytical Challenge: Target Molecule and Impurity Profile

Methyl 5-(methylamino)pentanoate is a highly polar, basic secondary amine. In pharmaceutical synthesis, monitoring its purity requires resolving it from structurally similar precursors, degradation products, and side-reaction impurities.

Understanding the physicochemical nature of these analytes dictates our chromatographic strategy:

  • Main API: Methyl 5-(methylamino)pentanoate (Polar, basic, secondary amine).

  • Impurity A (Hydrolysis): 5-(methylamino)pentanoic acid. A highly polar, zwitterionic amino acid that elutes in the void volume of standard RP columns.

  • Impurity B (Cyclization): 1-methyl-2-piperidone (N-methyl- δ -valerolactam). A neutral, moderately polar lactam formed via spontaneous intramolecular cyclization.

  • Impurity C (Under-alkylation): Methyl 5-aminopentanoate. A primary amine precursor.

  • Impurity D (Over-alkylation): Methyl 5-(dimethylamino)pentanoate. A tertiary amine.

ImpurityPathway Main Methyl 5-(methylamino)pentanoate (Target Product) ImpA 5-(methylamino)pentanoic acid (Impurity A: Hydrolysis) Main->ImpA Hydrolysis (H2O) ImpB 1-methyl-2-piperidone (Impurity B: Cyclization) Main->ImpB Intramolecular Cyclization ImpD Methyl 5-(dimethylamino)pentanoate (Impurity D: Over-methylation) Main->ImpD Over-methylation ImpC Methyl 5-aminopentanoate (Impurity C: Des-methyl) ImpC->Main Incomplete Methylation

Chemical degradation and synthetic impurity pathways of Methyl 5-(methylamino)pentanoate.

Stationary Phase Comparison: RPLC vs. HILIC

The fundamental flaw in using Reversed-Phase Liquid Chromatography (RPLC) for small, aliphatic amino esters is the reliance on hydrophobic interactions.

Why Reversed-Phase (C18) Fails

In RPLC, highly polar analytes like Impurity A (the zwitterionic acid) have a low affinity for the nonpolar C18 stationary phase, resulting in zero retention (elution in the void volume)[1]. Furthermore, the basic secondary and primary amines strongly interact with residual, unshielded silanols on the silica backbone, leading to severe peak tailing and poor resolution. While ion-pairing reagents (e.g., trifluoroacetic acid or heptanesulfonic acid) can force retention, they cause irreversible column modification and suppress ionization if mass spectrometry (MS) is used downstream[2].

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) operates via an orthogonal mechanism. By utilizing a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile), a stagnant, water-rich layer forms on the surface of the stationary phase[2],[3]. Analytes partition between the bulk organic mobile phase and this aqueous layer.

For amino acids and amino esters, Zwitterionic HILIC (ZIC-HILIC) columns provide superior selectivity. These columns feature densely bonded sulfobetaine groups that offer both hydrophilic partitioning and weak electrostatic interactions, making them ideal for separating closely related primary, secondary, and tertiary amines[4].

Table 1: Chromatographic Performance Comparison
ParameterC18 Reversed-Phase (RPLC)Zwitterionic HILIC (ZIC-HILIC)
Elution Strength Organic solvent (Acetonitrile) is strongWater is the strong eluting solvent[5]
Retention of Impurity A Poor (Elutes in void volume)Excellent (Strongly retained)
Amine Peak Shape Broad, severe tailing (silanol interactions)Sharp, symmetrical
MS/CAD Compatibility Poor (Requires ion-pairing agents)Excellent (High organic content enhances desolvation)[5]

Detection Modality Comparison: UV vs. CAD

Aliphatic amino esters lack a conjugated π -electron system, meaning they do not absorb UV light above 210 nm.

The Limitations of UV Detection

Operating a UV detector at 200–210 nm for these compounds is highly problematic. At these low wavelengths, the absorbance of the mobile phase itself becomes significant. During a gradient elution (where the ratio of acetonitrile to water changes), the baseline will drift massively, masking low-level impurities and making accurate integration impossible.

The Superiority of Charged Aerosol Detection (CAD)

The Charged Aerosol Detector (CAD) is a mass-sensitive detector that provides a near-universal response for any non-volatile or semi-volatile analyte, regardless of its chemical structure or lack of a chromophore[6].

Causality of CAD Operation: The column eluent is nebulized into droplets. The mobile phase evaporates, leaving behind solid analyte particles. These particles collide with a stream of positively charged nitrogen gas (ionized via a corona wire). The charge transferred to the particles is measured by an electrometer[7]. Because the response is proportional to the mass of the analyte rather than its optical properties, CAD allows for the relative quantification of unknown impurities without needing specific reference standards[6].

CADWorkflow Eluent HPLC Eluent (Analytes + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Evaporation Tube (Droplet Drying) Nebulizer->Desolvation Charging Corona Wire (Positive Charge Transfer) Desolvation->Charging Detection Electrometer (Signal Measurement) Charging->Detection

Mechanism of signal generation in a Charged Aerosol Detector (CAD).

Table 2: Detector Performance Comparison
FeatureUV/Vis Detector (210 nm)Charged Aerosol Detector (CAD)
Dependency Requires a chromophore ( π -bonds)Universal for non-volatile analytes[7]
Gradient Baseline Severe drift due to solvent absorbanceStable (if inverse gradient is applied)[8]
Sensitivity Low (for aliphatic amines)High (low nanogram range)[8]
Quantification Requires individual standard curvesNear-uniform response factor[6]

Optimized Experimental Protocol: HILIC-CAD

To create a self-validating system, the protocol must account for the specific quirks of both HILIC and CAD.

Critical Insight: CAD response depends on nebulization efficiency, which changes as the organic/aqueous ratio shifts during a gradient. To maintain a uniform response, an inverse gradient must be pumped post-column (before the detector) so that the CAD always receives a constant solvent composition[8],[6].

Materials & Reagents
  • Column: SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 3.5 µm (or equivalent zwitterionic column)[4].

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (Causality: pH 3.2 ensures all primary, secondary, and tertiary amines are fully protonated, maximizing their polarity and retention on the HILIC phase, while the buffer strength maintains the aqueous layer[9]).

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step-by-Step Methodology
  • System Preparation: Plumb the primary LC pump to the HILIC column. Plumb a secondary makeup pump directly to a T-piece located between the column outlet and the CAD inlet.

  • Column Equilibration: Flush the HILIC column with 80% Mobile Phase B / 20% Mobile Phase A for at least 20 column volumes. (Causality: HILIC columns require significantly longer equilibration times than RP columns to establish the stable water layer[2]).

  • Analytical Gradient (Pump 1):

    • 0–2 min: 85% B (Isocratic hold to retain the least polar Impurity B).

    • 2–15 min: Linear gradient to 50% B (Elutes the highly polar Impurity A).

    • 15–18 min: Hold at 50% B.

    • 18–18.1 min: Return to 85% B.

    • 18.1–25 min: Re-equilibration.

  • Inverse Gradient (Pump 2 - Makeup Flow):

    • Program Pump 2 to deliver the exact inverse of Pump 1 (e.g., starting at 15% B and moving to 50% B). This ensures the CAD constantly receives a 50/50 mixture of A/B, eliminating baseline drift and ensuring uniform analyte response[6].

  • CAD Settings: Evaporation temperature set to 35°C (to preserve the semi-volatile Impurity B lactam); Data collection rate at 10 Hz; Power Function Value (PFV) set to 1.0 (or optimized for linearization)[8].

  • Sample Preparation: Dissolve samples in 80% Acetonitrile / 20% Water. (Causality: Injecting samples in 100% water or highly aqueous diluents will disrupt the HILIC water layer, causing severe peak splitting and premature elution[2]).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-(methylamino)pentanoate Hydrochloride

As a Senior Application Scientist, it is understood that excellence in the lab extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides dr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that excellence in the lab extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step guidance for the proper disposal of Methyl 5-(methylamino)pentanoate hydrochloride. The protocols herein are synthesized from authoritative safety data sheets for structurally analogous compounds, ensuring a foundation of scientific integrity and field-proven best practices.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-(methylamino)pentanoate hydrochloride was not available. The following guidance is based on the known hazards of similar amino acid esters and hydrochloride salts. Always consult your institution's Environmental Health & Safety (EHS) department for specific local and national regulations.

Part 1: Core Hazard Assessment and Essential Safety

Understanding the hazard profile of a substance is the bedrock of its safe handling and disposal. Methyl 5-(methylamino)pentanoate hydrochloride, as both a hydrochloride salt and an amino ester, presents a dual nature. The hydrochloride component renders it acidic and potentially corrosive, while the organic ester structure suggests potential aquatic toxicity, a common trait for such molecules[1].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of this chemical, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[2].

  • Hand Protection : Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling[1].

  • Body Protection : A standard laboratory coat is required. For larger quantities or significant spill risk, consider impervious clothing[2].

  • Respiratory Protection : While generally not required for small quantities in a well-ventilated area, a NIOSH-approved respirator with an appropriate cartridge should be used if aerosols are generated or if ventilation is inadequate[3][4].

Summary of Potential Hazards and Handling Precautions
Hazard CategoryPotential Risk & RationaleSafe Handling & Storage Guidelines
Skin & Eye Contact As a hydrochloride salt, the compound is likely acidic and can cause skin and eye irritation or burns upon direct contact[5][6].Avoid all direct contact. Ensure eyewash stations and safety showers are proximal to the workstation[5]. Wash hands thoroughly after handling[7].
Inhalation Inhalation of dusts or aerosols may cause respiratory tract irritation[3].Handle in a well-ventilated area or chemical fume hood to minimize dust or aerosol formation[2][8].
Environmental Structurally similar compounds are noted to be toxic or very toxic to aquatic life, with long-lasting effects[1].Prevent release to the environment. Do not let the product enter drains, surface water, or groundwater systems[1][2].
Reactivity Stable under normal conditions. Avoid contact with strong oxidizing agents, strong bases, and metals[9].Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials[4][9].

Part 2: Spill Management Protocol

Accidental spills require a prompt, safe, and effective response to mitigate risks to personnel and the environment.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Ventilate : Immediately alert others in the area. Ensure the area is well-ventilated. For large spills, evacuate personnel to a safe area[3].

  • Don PPE : Wear the complete PPE ensemble as described in Part 1.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent[4][10]. For solid spills, avoid raising dust[3].

  • Neutralize (Recommended for Acidic Residue) : Cautiously cover the spill with a weak base such as sodium bicarbonate (baking soda). The reaction is complete when fizzing stops. This step neutralizes the acidic nature of the hydrochloride salt, making the material safer to handle[8][11].

  • Absorb and Collect : Once neutralized, carefully scoop or sweep the absorbed material into a clearly labeled, sealable hazardous waste container[12][13]. Use non-sparking tools if a flammable solvent is present[2].

  • Decontaminate the Area : Clean the spill surface with soap and water or a suitable laboratory decontaminant. Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste[12][13].

  • Dispose of Waste : Seal the waste container and label it clearly with its contents. Dispose of it through your institution's EHS-approved hazardous waste stream[4][9].

Part 3: Bulk Disposal and Waste Stream Management

Disposing of unused, expired, or waste quantities of Methyl 5-(methylamino)pentanoate hydrochloride must be done in compliance with environmental protection legislation[9]. The primary directive is to never dispose of this chemical untreated down the sanitary sewer[9][13].

Disposal Decision Workflow

The following diagram outlines the logical steps for managing the disposal of this chemical.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_treatment Treatment Protocol cluster_final Final Disposal A Unused or Waste Methyl 5-(methylamino)pentanoate HCl B Is the material in a solution or solid form? A->B C Solid Waste B->C Solid D Aqueous Solution B->D Liquid E Place in a clearly labeled, sealed hazardous waste container. C->E F Transfer to a suitable container. Slowly add sodium bicarbonate with stirring until pH is neutral (6-8). Monitor for fizzing. D->F H Store in secondary containment. E->H G Label container as 'Neutralized Aqueous Waste of [Chemical Name]'. F->G G->H I Arrange for pickup by licensed waste disposal contractor via EHS. H->I

Caption: Decision workflow for proper disposal.

Protocol for Bulk Waste Disposal
  • Segregate Waste : Collect waste Methyl 5-(methylamino)pentanoate hydrochloride in a dedicated, properly labeled, and corrosion-resistant waste container. Do not mix with other waste streams to avoid incompatible chemical reactions[1][13].

  • Neutralization of Aqueous Waste : For aqueous solutions, neutralization is a critical pretreatment step.

    • Work in a chemical fume hood.

    • Slowly and carefully add a dilute solution of sodium bicarbonate or another suitable base to the waste container while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated meter[14].

    • Continue adding the base until the pH is neutral (between 6 and 8). The cessation of fizzing is a good indicator that the reaction is complete[11][14].

  • Container Management :

    • Ensure the waste container is securely sealed to prevent leaks[9].

    • Label the container clearly and accurately. The label should include "Hazardous Waste," the full chemical name ("Neutralized Methyl 5-(methylamino)pentanoate hydrochloride solution" if applicable), and the approximate concentration and quantity.

  • Final Disposal : Transfer the sealed and labeled container to your facility's designated hazardous waste storage area. Arrange for collection by a licensed waste disposal contractor through your EHS department[4][9].

Part 4: Decontamination and Container Management

Proper decontamination prevents unintentional cross-contamination and ensures a safe working environment.

  • Non-disposable Labware (e.g., Glassware) : Rinse glassware that has come into contact with the chemical with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste[13]. After this initial decontamination, the glassware can be cleaned using standard laboratory procedures.

  • Contaminated Disposables : All disposable items, such as gloves, weigh boats, and pipette tips, that have been contaminated with the chemical should be placed in a designated solid hazardous waste container for disposal[12][13].

  • Empty Containers : Empty containers may retain product residue and can be hazardous[9]. They should be handled like the product itself. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. After rinsing, the container can often be offered for recycling or disposed of according to institutional guidelines[2].

By adhering to these systematic procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure environmental stewardship.

References

  • Agilent. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]

  • DAP. SDS - US/GHS MSDS Project. [Link]

  • Nalco Water. SDS US. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • BC Fertilis. SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]

  • University of California, Santa Cruz. Standard Operating Procedure. [Link]

  • University of California, San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • CK-12 Foundation. How should hydrochloric acid be disposed of?. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-(methylamino)pentanoate hydrochloride

Advanced Operational Guide: Safety & Handling Protocols for Methyl 5-(methylamino)pentanoate hydrochloride Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9) is a highly specialized bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety & Handling Protocols for Methyl 5-(methylamino)pentanoate hydrochloride

Methyl 5-(methylamino)pentanoate hydrochloride (CAS: 1253582-24-9) is a highly specialized bifunctional building block frequently utilized in the synthesis of PROTACs and complex peptide structures[1][2]. As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements of amine hydrochloride esters. This guide provides a self-validating, mechanistic framework for handling this compound, ensuring both personnel safety and the chemical integrity of your reagents.

Part 1: Chemical Profile & Mechanistic Hazard Analysis

Understanding the physicochemical behavior of this compound is the foundation of safe handling. It presents as a crystalline powder with specific vulnerabilities and hazards:

  • Hygroscopicity & Hydrolysis: The hydrochloride salt form makes this compound highly hygroscopic[3]. Exposure to ambient humidity not only degrades the ester group via hydrolysis but also causes the powder to clump. Clumped powders require mechanical force to break apart, drastically increasing the risk of sudden aerosolization and inhalation exposure.

  • Irritation Potential: Like similar aliphatic amine hydrochlorides, it acts as a localized irritant[3][4]. Upon contact with moisture on the skin, eyes, or mucous membranes, it dissolves to cause localized inflammation, redness, and severe respiratory tract irritation[4][5].

  • Thermal Decomposition: If exposed to excessive heat or friction, the compound decomposes to release toxic fumes, including carbon oxides ( CO , CO2​ ), nitrogen oxides ( NOx​ ), and hydrogen chloride ( HCl ) gas[3].

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal contact and inhalation, the following PPE must be worn. This matrix aligns with the rigorous guidelines set forth in 6[6].

PPE CategorySpecificationMechanistic Rationale & Validation
Eye Protection Tight-fitting, splash-proof chemical safety goggles.Rationale: Prevents micro-dust ingress which can dissolve in tear fluid and cause severe ocular irritation[4][7].Validation: Ensure no gap exists between the goggles and the face; internal fogging often indicates a poor seal.
Hand Protection Powder-free Nitrile gloves (min. 0.11 mm thickness).Rationale: Nitrile provides excellent chemical resistance against amine derivatives and prevents moisture transfer from hands to the hygroscopic powder[6].Validation: Perform a visual inflation test pre-donning to check for micro-punctures.
Body Protection Flame-resistant (Nomex) or 100% cotton lab coat.Rationale: Protects street clothing from dust accumulation. Synthetic blends (e.g., polyester) generate static electricity, which attracts and disperses fine powders[6].Validation: Check that cuffs are tightly secured over the glove wrists.
Respiratory N95 or P100 particulate respirator.Rationale: Required only if handling bulk quantities outside of a fume hood, preventing inhalation of airborne particulates[5][7].Validation: Perform a positive/negative pressure user seal check before operations.

Part 3: Operational Workflow: Safe Handling & Weighing

Standard operating procedures must be self-validating to ensure continuous safety and chemical integrity. Follow this step-by-step methodology for routine handling:

Step 1: Environmental Preparation

  • Action: Conduct all open-container operations within a certified Class II biological safety cabinet or a chemical fume hood[5][6].

  • Causality: Maintains a face velocity of 80-100 feet per minute (fpm), capturing aerosolized dust before it reaches the operator's breathing zone[6].

  • Validation: Verify the hood's airflow monitor is in the "green" zone before uncapping the reagent.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static weighing boat and a grounded, non-sparking micro-spatula[8].

  • Causality: Powders easily acquire a static charge during transfer, causing them to repel from the spatula and disperse into the air. Grounding neutralizes this charge.

  • Validation: If the powder "jumps" or clings to the sides of the spatula, static is present. Use an anti-static ionizer gun over the weighing area before proceeding.

Step 3: Reagent Preservation (Post-Weighing)

  • Action: Purge the headspace of the source container with an inert gas (dry Nitrogen or Argon) before tightly sealing[3].

  • Causality: Displaces ambient oxygen and moisture, preventing the hygroscopic hydrochloride salt from absorbing atmospheric water and degrading[3].

  • Validation: A stable, non-drifting mass on the analytical balance confirms the sample has not absorbed significant moisture during the weighing process.

Part 4: Spill Response & Decontamination Pathway

In the event of a spill, immediate and logical action is required to prevent exposure and cross-contamination.

G A Spill Detected: Methyl 5-(methylamino)pentanoate HCl B Assess Spill Volume & Dust Generation A->B C Evacuate & Ventilate (If > 50g or high dust) B->C Major Spill D Don Supplemental PPE (N95/P100, Nitrile) B->D Minor Spill C->D E Dry Containment (Avoid Water) D->E F Sweep & Collect (Non-sparking tools) E->F G Wipe Down Area (Soap and Water) F->G H Transfer to Solid Waste Container F->H

Figure 1: Step-by-step spill response and decontamination logic for amine hydrochloride powders.

Spill Cleanup & Disposal Protocol:

  • Containment (Dry Method): Do not apply water directly to the powder. Because the compound is highly water-soluble and hygroscopic, water will rapidly dissolve the powder, expanding the contamination zone and making it significantly harder to collect[7].

  • Collection: Use a slightly damp (with inert solvent or water) absorbent pad only to pick up residual dust after the bulk powder has been carefully swept up using a static-free brush and pan[7].

  • Decontamination: Once the bulk solid is removed, wash the affected surface thoroughly with soap and water to remove any lingering hydrochloride residue, which could cause contact dermatitis for future operators[4].

  • Disposal: Place all collected powder and contaminated cleanup materials into a sealable, chemically compatible solid waste container. Label clearly as "Hazardous Solid Waste: Amine Hydrochloride (Irritant)" and dispose of according to institutional and local environmental regulations[9].

References

  • Sigma-Aldrich. Pentanoate (methyl 5-(methylamino)pentanoate hydrochloride). Retrieved from 1

  • MedChemExpress. Methyl 6-aminohexanoate hydrochloride (PROTAC Linker). Retrieved from 2

  • Fisher Scientific. Safety Data Sheet: Methyl 4-aminobutyrate hydrochloride. Retrieved from 3

  • AK Scientific, Inc. Safety Data Sheet: Methyl 6-aminohexanoate hydrochloride. Retrieved from 4

  • TCI Chemicals. Safety Data Sheet: Methyl 4-Aminobutyrate Hydrochloride. Retrieved from 5

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals. Washington (DC): National Academies Press (US); 2011. Retrieved from6

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Laboratory Equipment. Washington (DC): National Academies Press (US); 2011. Retrieved from8

  • USDA Agricultural Research Service. Chemical Hygiene Plan. Retrieved from 7

Sources

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Methyl 5-(methylamino)pentanoate hydrochloride
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